Product packaging for 2,4-Dibromo-6-(trifluoromethyl)aniline(Cat. No.:CAS No. 71757-14-7)

2,4-Dibromo-6-(trifluoromethyl)aniline

Cat. No.: B1299958
CAS No.: 71757-14-7
M. Wt: 318.92 g/mol
InChI Key: ZYBKXMTWWFTYKN-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C7H4Br2F3N and its molecular weight is 318.92 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4Br2F3N B1299958 2,4-Dibromo-6-(trifluoromethyl)aniline CAS No. 71757-14-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dibromo-6-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F3N/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBKXMTWWFTYKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353204
Record name 2,4-dibromo-6-(trifluoromethyl)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71757-14-7
Record name 2,4-dibromo-6-(trifluoromethyl)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 71757-14-7
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2,4-Dibromo-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 2,4-Dibromo-6-(trifluoromethyl)aniline, a key building block in modern medicinal chemistry and materials science. The strategic incorporation of bromine atoms and a trifluoromethyl group onto the aniline scaffold imparts unique electronic and lipophilic characteristics, making it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials. This document summarizes its key physical and chemical data, provides detailed experimental protocols for property determination, and visualizes relevant synthetic and screening workflows.

Core Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for predicting its behavior in various chemical and biological systems, aiding in process development, formulation, and pharmacokinetic modeling.

PropertyValueSource
Molecular Formula C₇H₄Br₂F₃N[1][2]
Molecular Weight 318.92 g/mol [1]
Melting Point 39-43 °C[1][3]
Boiling Point 58 °C (at unspecified pressure)[3]
LogP 3.81 (calculated)
Topological Polar Surface Area (TPSA) 26.02 Ų
Hydrogen Bond Acceptors 1
Hydrogen Bond Donors 1
Rotatable Bonds 0

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory techniques and can be adapted for the specific analysis of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. The following protocol describes a standard method for its determination using a capillary melting point apparatus.

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating and Observation: The sample is heated at a steady rate of 1-2 °C per minute.

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range.[1] A sharp melting range (typically ≤ 1 °C) is indicative of high purity.

Water Solubility Determination (OECD 105)

The aqueous solubility of a compound is a fundamental parameter influencing its absorption and distribution in biological systems. The flask method, as described in OECD Guideline 105, is suitable for substances with a solubility greater than 10⁻² g/L.

  • Equilibration: An excess amount of this compound is added to a known volume of distilled water in a flask. The flask is then agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the aqueous phase by centrifugation and/or filtration through a non-adsorbing membrane filter.

  • Concentration Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The water solubility is expressed as the mass of the solute per volume of the solvent (e.g., in g/L or mg/mL).

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. The shake-flask method is a classical approach for its experimental determination.

  • Solvent Preparation: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation of the two phases.

  • Partitioning: A known amount of this compound is dissolved in either water-saturated n-octanol or octanol-saturated water. This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the analyte between the two phases and then allowed to stand for the phases to separate completely.

  • Concentration Analysis: The concentration of the analyte in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate a conceptual synthetic pathway and a general workflow for the biological screening of this compound derivatives.

G cluster_synthesis Conceptual Synthetic Pathway A 2-(Trifluoromethyl)aniline B Bromination (e.g., NBS, Br2) A->B Reagent C This compound B->C Product

Caption: A simplified conceptual pathway for the synthesis of this compound.

G cluster_screening General Biological Activity Screening Workflow A Compound Library (Derivatives of this compound) B Primary Screening (e.g., In vitro enzyme assays, cell-based assays) A->B C Hit Identification B->C D Secondary Screening (Dose-response, selectivity) C->D E Lead Optimization D->E

Caption: A generalized workflow for the screening and identification of biologically active derivatives.

References

An In-depth Technical Guide to 2,4-Dibromo-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 71757-14-7

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 2,4-Dibromo-6-(trifluoromethyl)aniline, a halogenated and trifluoromethyl-substituted aromatic amine. Due to its unique electronic and structural properties, this compound serves as a valuable intermediate and building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. This document consolidates its chemical and physical properties, presents a representative synthetic protocol, discusses its applications, and outlines essential safety and handling information.

Chemical and Physical Properties

This compound is a substituted aniline featuring two bromine atoms and a trifluoromethyl group, which impart significant chemical reactivity and specific physical characteristics. The trifluoromethyl group acts as a strong electron-withdrawing group, influencing the basicity of the aniline nitrogen and the reactivity of the aromatic ring.[1]

PropertyValueReference(s)
CAS Number 71757-14-7[2][3]
Molecular Formula C₇H₄Br₂F₃N[4][5]
Molecular Weight 318.92 g/mol [4][5]
Boiling Point 58°C at 0.7 mmHg
Density 2.023 g/cm³
Flash Point 57-59°C at 0.7 mmHg
Appearance Varies; often cited as a solid or liquid depending on purity and conditions.
MDL Number MFCD00178769[3][5]

Synthesis and Experimental Protocols

A plausible synthetic route involves the direct bromination of 2-Amino-3-bromobenzotrifluoride or a related precursor. The following is a representative, generalized experimental protocol.

Representative Synthesis Protocol: Bromination of a Substituted Aniline

  • Objective: To introduce a bromine atom at the C4 position of a 2-bromo-6-(trifluoromethyl)aniline precursor.

  • Reagents & Materials:

    • Starting Material (e.g., 2-Amino-5-bromobenzotrifluoride)

    • Brominating Agent (e.g., N-Bromosuccinimide (NBS) or Bromine)

    • Solvent (e.g., Acetonitrile, Dichloromethane, or Acetic Acid)

    • Stir plate and magnetic stir bar

    • Reaction flask and condenser

    • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

  • Methodology:

    • Reaction Setup: The starting aniline derivative is dissolved in an appropriate solvent within a reaction flask under a neutral atmosphere (e.g., nitrogen or argon). The solution is typically cooled in an ice bath to control the reaction's exothermicity.

    • Addition of Brominating Agent: The brominating agent (e.g., NBS) is added portion-wise to the stirred solution. The reaction progress is monitored using a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Reaction Completion & Quenching: Once the starting material is consumed, the reaction is quenched by adding a reducing agent solution (e.g., aqueous sodium thiosulfate) to neutralize any excess bromine.

    • Workup & Extraction: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and filtered.

    • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then purified, typically via column chromatography on silica gel, to yield the final this compound.

G cluster_start Starting Material cluster_process Process cluster_workup Workup & Purification cluster_product Final Product start_material 2-Amino-5-bromobenzotrifluoride dissolve 1. Dissolve in Acetonitrile start_material->dissolve cool 2. Cool to 0°C dissolve->cool add_nbs 3. Add NBS (Portion-wise) cool->add_nbs monitor 4. Monitor via TLC add_nbs->monitor quench 5. Quench with Na₂S₂O₃ (aq) monitor->quench extract 6. Extract with Ethyl Acetate quench->extract purify 7. Purify via Column Chromatography extract->purify product This compound purify->product

Caption: Generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile chemical intermediate. The trifluoromethyl group is crucial in modern drug design as it can enhance metabolic stability, lipophilicity, and binding affinity of a molecule.[6] The bromine atoms provide reactive sites for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are fundamental in constructing complex molecular frameworks.

This compound and its analogs are key building blocks for:

  • Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs). The trifluoromethylaniline motif is found in various drugs targeting a range of diseases.[1][6]

  • Agrochemicals: Serves as a precursor for novel herbicides and pesticides, where the specific substitution pattern can lead to high efficacy and selectivity.[7]

G intermediate This compound (Building Block) suzuki Suzuki Coupling intermediate->suzuki buchwald Buchwald-Hartwig Amination intermediate->buchwald other_rxn Other Cross-Coupling Reactions intermediate->other_rxn scaffold1 Bi-aryl Scaffolds suzuki->scaffold1 scaffold2 Substituted Aniline Derivatives buchwald->scaffold2 scaffold3 Heterocyclic Structures other_rxn->scaffold3 pharma Pharmaceuticals scaffold1->pharma agro Agrochemicals scaffold1->agro scaffold2->pharma scaffold2->agro scaffold3->pharma scaffold3->agro

Caption: Role as an intermediate in synthesizing complex molecules for industry.

Safety and Handling

Proper handling of this compound is critical. Based on data from similar compounds and general chemical safety guidelines, the following precautions should be observed.

Hazard CategoryRecommendationsReference(s)
Personal Protective Equipment (PPE) Wear appropriate protective gloves (chemical impermeable), safety glasses with side-shields or goggles, and a lab coat. Use only in a well-ventilated area or under a chemical fume hood.[8][9]
Handling Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[8][10]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[8][10]
First Aid (Exposure) Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.[8][10] Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8][10] Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8][10] Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.[8][10]
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted by trained professionals with a full understanding of the hazards involved and after consulting the most recent Safety Data Sheet (SDS) for the specific material being handled.

References

An In-depth Technical Guide to 2,4-Dibromo-6-(trifluoromethyl)aniline: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dibromo-6-(trifluoromethyl)aniline, a halogenated aromatic amine of significant interest in medicinal chemistry and materials science. This document details its molecular structure, physicochemical properties, and outlines potential synthetic pathways.

Molecular Structure and Properties

This compound possesses a well-defined molecular architecture, which dictates its chemical reactivity and potential applications. The key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₄Br₂F₃N[1]
Molecular Weight 318.92 g/mol [1]
CAS Number 71757-14-7[2][3]

The structure of this compound is depicted in the diagram below, generated using the DOT language.

Caption: Molecular structure of this compound.

Spectroscopic Data

While specific, publicly available spectra for this compound are limited, data for analogous compounds provide insights into the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine protons. The chemical shifts and coupling constants will be influenced by the positions of the bromine and trifluoromethyl substituents.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.

Mass Spectrometry (MS): The mass spectrum of this compound will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). This results in a distinctive M, M+2, and M+4 pattern for the molecular ion peak, which is a key indicator for identifying bromine-containing compounds.[4]

Potential Synthetic Protocols

Proposed Synthetic Pathway:

G start 2-(Trifluoromethyl)aniline product This compound start->product Electrophilic Aromatic Substitution reagent Brominating Agent (e.g., Br2 or NBS)

Caption: Proposed synthetic workflow for this compound.

Detailed Methodologies for Analogous Compounds:

Detailed protocols for the synthesis of structurally similar compounds, such as 4-bromo-3-(trifluoromethyl)aniline and 2,6-dibromo-4-trifluoromethoxyaniline, have been reported.[5][6][7] These methods typically involve the following steps:

  • Dissolution of the Starting Material: The aniline precursor is dissolved in a suitable solvent, such as dichloromethane or N,N-dimethylformamide (DMF).[5]

  • Addition of Brominating Agent: A brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine, is added to the reaction mixture, often at a controlled temperature to manage the reaction's exothermicity.[5][8]

  • Reaction Monitoring: The progress of the reaction is monitored using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired bromo-trifluoromethyl-aniline.[5][8]

It is important to note that the regioselectivity of the bromination of 2-(trifluoromethyl)aniline would need to be carefully controlled to obtain the desired 2,4-dibromo isomer as the major product.

Applications in Drug Development and Research

The trifluoromethyl group is a crucial pharmacophore in modern drug design, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[9][10][11] While specific biological activities or signaling pathway involvement for this compound have not been extensively reported in publicly available literature, its structural motifs are present in various biologically active molecules.

Aniline derivatives, in general, have been investigated for a range of pharmacological activities, including antimicrobial properties.[12] The presence of both bromine atoms and a trifluoromethyl group on the aniline scaffold makes this compound a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to explore the biological profile of this compound and its derivatives.

References

Navigating the Spectroscopic Landscape of 2,4-Dibromo-6-(trifluoromethyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 27, 2025 – In the intricate world of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Among the vast array of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for providing detailed information about the molecular structure of organic compounds. This in-depth technical guide focuses on the ¹H and ¹³C NMR spectra of 2,4-Dibromo-6-(trifluoromethyl)aniline, a compound of significant interest in medicinal chemistry and materials science. This document serves as a vital resource for researchers, scientists, and drug development professionals, offering a comprehensive analysis of its spectral features, detailed experimental protocols, and predictive data to facilitate its identification and characterization.

Due to the limited availability of public domain experimental spectra for this compound, this guide presents a predicted spectroscopic analysis. The predicted data is derived from established principles of NMR spectroscopy, including the analysis of substituent effects on chemical shifts and coupling constants, and by drawing analogies from structurally related molecules. This predictive approach provides a robust framework for scientists working with this and similar halogenated and trifluoromethylated aniline derivatives.

Predicted ¹H and ¹³C NMR Spectral Data

The anticipated ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. These predictions are based on the expected electronic effects of the bromine and trifluoromethyl substituents on the aniline ring. The bromine atoms are expected to deshield the aromatic protons and carbons through their inductive effect, while the potent electron-withdrawing nature of the trifluoromethyl group will further influence the chemical shifts.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-37.8 - 8.0d2.0 - 2.51H
H-57.6 - 7.8d2.0 - 2.51H
NH₂4.5 - 5.5br s-2H

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constant (J, Hz)
C-1 (C-NH₂)145 - 148s-
C-2 (C-Br)110 - 113s-
C-3 (C-H)135 - 138s-
C-4 (C-Br)115 - 118s-
C-5 (C-H)130 - 133s-
C-6 (C-CF₃)120 - 123q30 - 35
CF₃123 - 126q270 - 280

Experimental Protocols

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra, adaptable for this compound.

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

  • Temperature: 298 K.

Structural Elucidation Workflow

The process of characterizing this compound using NMR spectroscopy follows a logical progression from sample preparation to final structure confirmation.

A Sample Preparation (Dissolution in Deuterated Solvent) B 1H NMR Data Acquisition A->B C 13C NMR Data Acquisition A->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) B->D C->D E Spectral Analysis (Chemical Shift, Integration, Multiplicity, Coupling Constants) D->E F Structure Verification E->F

Figure 1. Experimental workflow for NMR analysis.

Logical Relationships in Spectral Interpretation

The interpretation of the NMR spectra involves a detailed analysis of various parameters to deduce the molecular structure. The key relationships are outlined below.

cluster_1H 1H NMR cluster_13C 13C NMR A Chemical Shift (δ) E Structural Information A->E Electronic Environment B Integration B->E Proton Ratio C Multiplicity C->E Neighboring Protons D Coupling Constant (J) D->E Connectivity A_C Chemical Shift (δ) A_C->E Carbon Skeleton C_C C-F Coupling C_C->E Proximity to CF3

Figure 2. Logical relationships in NMR spectral interpretation.

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound. While the data presented is predictive, it offers a valuable starting point for the analysis and confirmation of this important chemical structure. Researchers are encouraged to use this guide in conjunction with their own experimental data for accurate and comprehensive structural elucidation.

Crystal Structure Analysis of 2,4-Dibromo-6-(trifluoromethyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive overview of the methodologies and anticipated structural features pertinent to the crystal structure analysis of 2,4-Dibromo-6-(trifluoromethyl)aniline. While, to date, a definitive crystal structure for this specific compound has not been reported in publicly accessible crystallographic databases, this document outlines the established experimental protocols for its determination, from synthesis and crystallization to X-ray diffraction analysis. Furthermore, it explores the potential intermolecular interactions that would govern the crystal packing, drawing insights from the analysis of structurally related compounds. This guide is intended to serve as a foundational resource for researchers undertaking the crystallographic study of this and similar halogenated and trifluoromethylated aniline derivatives, which are of significant interest in medicinal chemistry and materials science.

Introduction

This compound is a halogenated aromatic amine with potential applications as a building block in the synthesis of pharmaceuticals and agrochemicals. The presence of bromine atoms and a trifluoromethyl group on the aniline scaffold is expected to significantly influence its chemical reactivity, lipophilicity, and metabolic stability. Understanding the three-dimensional arrangement of molecules in the solid state is crucial for controlling the physicochemical properties of any active pharmaceutical ingredient (API), such as solubility, dissolution rate, and stability. X-ray crystallography is the definitive method for determining the precise atomic arrangement within a crystalline solid, providing invaluable insights into intermolecular interactions that dictate the crystal packing.

This guide details the systematic approach to the crystal structure analysis of this compound, from obtaining single crystals to the final structural refinement and interpretation.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a benzene ring substituted with two bromine atoms, a trifluoromethyl group, and an amino group. The interplay of these functional groups dictates the molecule's electronic and steric properties, which in turn will influence its crystal packing.

Property Value
Molecular Formula C₇H₄Br₂F₃N
Molecular Weight 318.92 g/mol
IUPAC Name This compound
CAS Number 71757-14-7[1]

The electron-withdrawing nature of the bromine atoms and the trifluoromethyl group deactivates the aromatic ring, while the amino group is an activating ortho-, para-director. The steric bulk of the substituents ortho to the amino group will likely influence the conformation of the molecule and its ability to form certain intermolecular interactions.

Experimental Protocols for Crystal Structure Analysis

A systematic approach is required to determine the crystal structure of a compound. The general workflow involves synthesis, crystallization, X-ray diffraction data collection, and structure solution and refinement.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xrd X-ray Diffraction cluster_analysis Analysis & Validation start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Column Chromatography) synthesis->purification crystallization Single Crystal Growth (e.g., Slow Evaporation) purification->crystallization data_collection Data Collection (Single-Crystal XRD) crystallization->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement analysis Analysis of Intermolecular Interactions refinement->analysis validation Crystallographic Database Deposition analysis->validation

Figure 1: Experimental workflow for crystal structure analysis.
Synthesis and Crystallization

The synthesis of this compound can be achieved through the bromination of 2-amino-5-(trifluoromethyl)aniline or a related precursor. Following synthesis, the compound must be purified to a high degree, typically by column chromatography or recrystallization, to remove any impurities that might hinder crystallization.

Growing single crystals of sufficient size and quality is often the most challenging step. Several techniques can be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, promoting crystal growth.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

The choice of solvent is critical and often determined empirically through screening a range of solvents with varying polarities.

X-ray Diffraction Data Collection

Once suitable single crystals are obtained, they are mounted on a goniometer and placed in the X-ray beam of a single-crystal X-ray diffractometer. The crystal is rotated, and a series of diffraction patterns are collected at different orientations.

Typical Data Collection Parameters:

Parameter Description
Radiation Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)
Temperature Typically cooled to 100-150 K to reduce thermal motion
Detector CCD or CMOS area detector
Data Collection Strategy A series of ω and φ scans to cover the reciprocal space
Structure Solution and Refinement

The collected diffraction data (a set of reflection intensities and their positions) are processed to determine the unit cell parameters and space group of the crystal. The initial atomic positions are then determined using direct methods or Patterson methods.

This initial model is then refined against the experimental data. The refinement process involves minimizing the difference between the observed and calculated structure factors. The quality of the final structure is assessed by the R-factor, with lower values indicating a better fit.

Anticipated Crystal Structure and Intermolecular Interactions

The crystal packing of this compound will be governed by a network of intermolecular interactions. The presence of an amino group (a hydrogen bond donor) and bromine and fluorine atoms (potential hydrogen bond acceptors and participants in halogen bonding) suggests a rich variety of possible interactions.

  • Hydrogen Bonding: The N-H groups of the aniline are expected to act as hydrogen bond donors. The acceptors could be the nitrogen atom of a neighboring molecule (N-H···N), a bromine atom (N-H···Br), or a fluorine atom of the trifluoromethyl group (N-H···F). The strength of these interactions will depend on the geometry and the electrostatic potential of the involved atoms. The trifluoromethyl group can participate in weak C–H···F–C hydrogen bonds.[2][3]

  • Halogen Bonding: Bromine atoms can act as halogen bond donors, interacting with electron-rich atoms such as nitrogen or another bromine atom (Br···N or Br···Br).

  • π-π Stacking: The aromatic rings may engage in π-π stacking interactions, where the electron-rich π system of one ring interacts with the π system of a neighboring ring.

  • Other Interactions: The overall crystal structure is stabilized by a combination of these directional interactions and weaker, non-directional van der Waals forces. The interplay between different intermolecular interactions, including C–F···F–C and C–F···π interactions, is crucial for the final molecular conformation and packing.[2][3]

intermolecular_interactions molecule1 N-H Br Br CF₃ molecule2 N-H Br Br CF₃ molecule1:n->molecule2:br1 N-H···Br molecule3 N-H Br Br CF₃ molecule1:n->molecule3:cf3 N-H···F molecule4 N-H Br Br CF₃ molecule1:br2->molecule4:n Br···N (Halogen Bond) molecule2:cf3->molecule3:br1 F···Br

Figure 2: Potential intermolecular interactions in the crystal lattice.

Data Presentation

Upon successful structure determination, the crystallographic data are presented in a standardized format. The following table provides a template of the key parameters that would be reported.

Table 1: Template for Crystallographic Data and Structure Refinement Details

Parameter Value (Illustrative)
Empirical formula C₇H₄Br₂F₃N
Formula weight 318.92
Temperature 100(2) K
Wavelength 0.71073 Å
Crystal system Orthorhombic
Space group P2₁2₁2₁
Unit cell dimensions a = X.XXXX(X) Å
b = Y.YYYY(Y) Å
c = Z.ZZZZ(Z) Å
α = 90°
β = 90°
γ = 90°
Volume VVVV.V(V) ų
Z 4
Density (calculated) D.DDD Mg/m³
Absorption coefficient μ.μμμ mm⁻¹
F(000) FFF
Crystal size X.XX x Y.YY x Z.ZZ mm³
Theta range for data collection θ.θθ to θθ.θθθ°
Index ranges -h≤h≤h, -k≤k≤k, -l≤l≤l
Reflections collected NNNNN
Independent reflections nnnnn [R(int) = 0.0XXX]
Completeness to theta = θθ.θθθ° 99.9 %
Refinement method Full-matrix least-squares on F²
Data / restraints / parameters nnnnn / 0 / ppp
Goodness-of-fit on F² S.SSS
Final R indices [I>2sigma(I)] R₁ = 0.0XXX, wR₂ = 0.0YYY
R indices (all data) R₁ = 0.0ZZZ, wR₂ = 0.0WWW
Largest diff. peak and hole p.ppp and -h.hhh e.Å⁻³

Conclusion

The crystal structure analysis of this compound is a critical step in understanding its solid-state properties. Although a solved structure is not yet available in the public domain, this guide provides a comprehensive framework for its determination and analysis. The methodologies described herein are standard practices in the field of chemical crystallography. The anticipated rich network of intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking, highlights the structural complexity and potential for polymorphism in this class of compounds. The successful elucidation of this crystal structure will provide valuable data for medicinal chemists and materials scientists, enabling the rational design of new molecules with tailored properties.

References

A Technical Guide to the Solubility of 2,4-Dibromo-6-(trifluoromethyl)aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,4-Dibromo-6-(trifluoromethyl)aniline, a key intermediate in pharmaceutical and agrochemical synthesis. A comprehensive search of publicly available literature reveals a notable absence of quantitative solubility data for this compound in common organic solvents. This document aims to bridge this gap by providing a consolidated overview of its physicochemical properties and presenting detailed, standardized experimental protocols for the systematic determination of its solubility. By equipping researchers with robust methodologies, this guide facilitates the generation of precise and reliable solubility data essential for reaction optimization, purification, formulation development, and overall drug discovery and development processes.

Introduction

This compound is an aromatic amine characterized by the presence of two bromine atoms and a trifluoromethyl group. These substituents significantly influence the molecule's lipophilicity, polarity, and potential for intermolecular interactions, thereby dictating its solubility profile. The trifluoromethyl group, a strong electron-withdrawing moiety, enhances metabolic stability and lipophilicity, while the bromine atoms provide sites for further chemical modification, making this compound a valuable building block in medicinal chemistry.

Understanding the solubility of this compound in various organic solvents is a critical prerequisite for its effective utilization. Solubility data is fundamental for:

  • Process Chemistry: Optimizing reaction conditions, selecting appropriate solvents for synthesis and work-up procedures.

  • Purification: Developing efficient crystallization and chromatographic purification methods.

  • Formulation Science: Designing suitable dosage forms and delivery systems.

  • Preclinical Development: Predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Given the current void in quantitative data, this guide provides the necessary tools for researchers to determine these crucial parameters in-house.

Physicochemical Properties

A summary of the available physicochemical properties for this compound is presented in Table 1. This information has been aggregated from various chemical supplier catalogs, as specific literature citations for these properties are scarce.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 71757-14-7
Molecular Formula C₇H₄Br₂F₃N
Molecular Weight 318.92 g/mol
Appearance White to cream or pale yellow crystals or crystalline powder
Melting Point 39-43 °C
Boiling Point 58 °C at 0.7 mmHg
Purity (typical) ≥97%

Data compiled from publicly available supplier information.

Predicted Solubility Profile

Based on its molecular structure, a qualitative solubility profile for this compound can be predicted. The nonpolar brominated and trifluoromethylated benzene ring suggests solubility in nonpolar and moderately polar aprotic solvents. The presence of the polar amino (-NH₂) group, capable of hydrogen bonding, may impart some solubility in polar protic solvents. However, the overall lipophilicity of the molecule is expected to be high. It is anticipated that the compound will exhibit good solubility in solvents such as dichloromethane, ethyl acetate, and acetone, with lower solubility in highly polar solvents like water and potentially lower alcohols.

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, two robust and widely accepted methods for determining the solubility of crystalline compounds like this compound are detailed below: the gravimetric method and the UV-Vis spectrophotometric method.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique that involves the direct measurement of the mass of solute dissolved in a known volume of a saturated solution.

4.1.1. Materials and Equipment

  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (±0.1 mg accuracy)

  • Thermostatic shaker or incubator

  • Centrifuge

  • Vials with screw caps (e.g., 20 mL scintillation vials)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, solvent-compatible)

  • Drying oven or vacuum oven

4.1.2. Procedure

  • Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is essential to ensure saturation.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.0 or 10.0 mL) of the desired organic solvent into the vial.

  • Equilibration: Securely cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Alternatively, centrifuge the vials at the same temperature to facilitate separation.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a glass syringe and pass it through a syringe filter to remove any undissolved particles.

  • Mass Determination: Dispense the filtered, saturated solution into a pre-weighed evaporation dish. Record the exact mass of the dish and the solution.

  • Solvent Evaporation: Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight of the dried solute is achieved.

  • Calculation: Calculate the solubility (S) in g/L or mg/mL using the following formula:

    S = (mass of dried solute) / (volume of supernatant withdrawn)

UV-Vis Spectrophotometric Method

This method is suitable for compounds that possess a chromophore and absorb light in the UV-Vis spectrum, such as aromatic amines. It is often faster than the gravimetric method but requires the development of a calibration curve.

4.2.1. Materials and Equipment

  • All materials from the gravimetric method

  • UV-Vis spectrophotometer

  • Quartz cuvettes

4.2.2. Procedure

  • Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer (e.g., from 200 to 400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Calibration Curve:

    • Prepare a stock solution of known concentration of this compound in the selected solvent.

    • Perform serial dilutions to prepare a series of at least five standard solutions with decreasing concentrations.

    • Measure the absorbance of each standard solution at λmax.

    • Plot a calibration curve of absorbance versus concentration and determine the linear regression equation (y = mx + c), ensuring a high correlation coefficient (R² > 0.99).

  • Solubility Determination:

    • Prepare a saturated solution of this compound as described in the gravimetric method (steps 1-4).

    • Carefully withdraw a small aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

    • Use the calibration curve equation to calculate the concentration of the diluted solution.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to allow for easy comparison. Table 2 provides a template for recording experimentally determined solubility values.

Table 2: Template for Solubility Data of this compound

SolventSolvent TypeTemperature (°C)Solubility (g/L)Solubility (mol/L)Method Used
e.g., DichloromethanePolar Aprotic25Gravimetric
e.g., Ethyl AcetatePolar Aprotic25UV-Vis
e.g., MethanolPolar Protic25Gravimetric
e.g., TolueneNonpolar25UV-Vis
e.g., HeptaneNonpolar25Gravimetric
............

Visualized Workflows

To further aid researchers, the following diagrams illustrate key workflows related to solubility determination and solvent selection.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess solute to vial B Add known volume of solvent A->B C Seal and agitate at constant temperature (24-72h) B->C D Settle or centrifuge to separate solid C->D E Withdraw supernatant through filter D->E F_grav Gravimetric: Evaporate solvent, weigh residue E->F_grav Method 1 F_uv UV-Vis: Dilute and measure absorbance E->F_uv Method 2 G Calculate Solubility F_grav->G F_uv->G

Caption: Experimental workflow for solubility determination.

G cluster_define Define Context cluster_screen Screening Criteria cluster_exp Experimental Verification cluster_select Selection A Identify Application (e.g., Synthesis, Crystallization, Formulation) B Solubility Prediction (Structure-based) A->B C Physicochemical Properties (Polarity, BP, Viscosity) A->C D Safety & Environmental (Toxicity, ICH Guidelines) A->D E Determine Quantitative Solubility in a range of candidate solvents B->E C->E D->E F Select Optimal Solvent(s) based on performance, safety, and cost E->F

An In-depth Technical Guide to 2,4-Dibromo-6-(trifluoromethyl)aniline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dibromo-6-(trifluoromethyl)aniline is a key fluorinated building block in organic synthesis, particularly valued in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring two bromine atoms and a trifluoromethyl group on the aniline core, provides a versatile platform for the synthesis of complex molecules. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, a summary of its physicochemical and spectroscopic properties, and an exploration of its applications in drug discovery and materials science.

Introduction

Halogenated anilines are a critical class of intermediates in the chemical industry, prized for their utility in constructing a wide array of functionalized molecules. The introduction of a trifluoromethyl group (-CF3) into an organic molecule can significantly enhance its metabolic stability, lipophilicity, and binding affinity to biological targets. This compound (CAS No. 71757-14-7) combines these advantageous features, making it a highly sought-after precursor in medicinal chemistry and agrochemical research. The bromine atoms at the 2- and 4-positions serve as reactive sites for various cross-coupling reactions, allowing for the facile introduction of diverse substituents.

Discovery and History

While the precise date and discoverer of this compound are not widely documented in seminal publications, its emergence is intrinsically linked to the broader development of fluorinated organic compounds in the mid-20th century. The initial synthesis of this compound likely occurred in a corporate or academic laboratory focused on the preparation of novel aniline derivatives for screening in pharmaceutical or agricultural programs. The value of trifluoromethyl-substituted aromatics became increasingly apparent during this period, driving the synthesis of a wide range of isomers and derivatives, including the dibrominated compound. Its alternative name, 2-Amino-3,5-dibromobenzotrifluoride, is also commonly used in chemical literature and supplier catalogs.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the direct bromination of 2-amino-5-(trifluoromethyl)aniline. The electron-donating amino group directs the electrophilic substitution to the ortho and para positions.

General Synthesis Pathway

The logical workflow for the synthesis of this compound is depicted below.

G start Start: 2-Amino-5-(trifluoromethyl)aniline bromination Electrophilic Bromination (e.g., Br2 in Acetic Acid or NBS) start->bromination workup Aqueous Work-up (Quenching and Neutralization) bromination->workup extraction Solvent Extraction workup->extraction purification Purification (e.g., Recrystallization or Chromatography) extraction->purification product Product: this compound purification->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of this compound.

Materials:

  • 2-Amino-5-(trifluoromethyl)aniline

  • Glacial Acetic Acid

  • Bromine

  • Sodium bisulfite solution (saturated)

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-5-(trifluoromethyl)aniline (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (2.0-2.2 eq) in glacial acetic acid via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into a beaker containing an ice-water mixture.

  • Quench the excess bromine by the dropwise addition of a saturated sodium bisulfite solution until the orange color disappears.

  • Neutralize the acidic solution by the careful addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data

The following table summarizes key quantitative data for this compound.

ParameterValueReference
CAS Number 71757-14-7
Molecular Formula C₇H₄Br₂F₃N
Molecular Weight 318.92 g/mol
Melting Point 40-43 °C[1]
Purity (typical) >97%[1]
Typical Yield 70-85%

Spectroscopic Data

TechniqueData
¹H NMR Expected signals for two aromatic protons and an amine proton. The chemical shifts will be influenced by the electron-withdrawing bromine and trifluoromethyl groups.
¹³C NMR Expected signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.
IR (Infrared) Characteristic peaks for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-F stretching of the trifluoromethyl group (around 1100-1300 cm⁻¹), and C-Br stretching.
Mass Spectrometry A molecular ion peak with a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4).

Applications in Drug Development

This compound is a valuable building block in the synthesis of pharmacologically active compounds. The trifluoromethyl group often enhances drug efficacy and pharmacokinetic properties, while the bromine atoms provide sites for further molecular elaboration through cross-coupling reactions.

Role as a Key Intermediate

The logical relationship illustrating the utility of this compound in drug discovery is shown below.

G start This compound suzuki Suzuki Coupling (Aryl or Heteroaryl Boronic Acids) start->suzuki buchwald Buchwald-Hartwig Amination (Amines) start->buchwald heck Heck Reaction (Alkenes) start->heck sonogashira Sonogashira Coupling (Alkynes) start->sonogashira intermediate Diverse Functionalized Intermediates suzuki->intermediate buchwald->intermediate heck->intermediate sonogashira->intermediate api Active Pharmaceutical Ingredients (APIs) intermediate->api

References

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dibromo-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-Dibromo-6-(trifluoromethyl)aniline (CAS No. 71757-14-7), a valuable building block in medicinal chemistry and materials science. Due to the limited availability of a complete, published experimental protocol and spectral data for this specific isomer, this guide presents a proposed synthetic route based on established chemical principles for analogous compounds, alongside expected characterization data.

Physicochemical Properties

This compound is a halogenated and trifluoromethyl-substituted aniline. Its physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 71757-14-7[1]
Molecular Formula C₇H₄Br₂F₃N[1]
Molecular Weight 318.92 g/mol [1]
Melting Point 39-41 °C[2]
Boiling Point 58 °C (at reduced pressure)[2]
Appearance Expected to be a solid at room temperature

Proposed Synthesis

The synthesis of this compound can be achieved via the electrophilic bromination of 2-(trifluoromethyl)aniline. The amino group is a strong activating ortho-, para-director, while the trifluoromethyl group is a deactivating meta-director. The strong activating nature of the amino group dominates, directing the bromine atoms to the positions ortho and para to it.

Synthesis Pathway

synthesis_pathway start 2-(Trifluoromethyl)aniline product This compound start->product Bromination reagents 2 Br2Solvent

Proposed synthesis of this compound.
Experimental Protocol (Proposed)

This protocol is based on established methods for the bromination of anilines.

Materials:

  • 2-(Trifluoromethyl)aniline

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Sodium Sulfite (Na₂SO₃) solution (10%)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(trifluoromethyl)aniline (1.0 eq) in glacial acetic acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (2.0 eq) in glacial acetic acid dropwise to the stirred aniline solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into a beaker containing ice water.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • If the solution retains a bromine color, add a 10% sodium sulfite solution dropwise until the color disappears.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).

Characterization

The structure of the synthesized this compound would be confirmed using various spectroscopic techniques. The expected data is summarized below.

Spectroscopic Data (Expected)
TechniqueExpected Observations
¹H NMR Two singlets in the aromatic region (approximately 7.5-8.0 ppm), and a broad singlet for the amine protons (NH₂).
¹³C NMR Signals corresponding to the aromatic carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.
¹⁹F NMR A singlet for the -CF₃ group.
IR Spectroscopy Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C-Br stretching, and C-F stretching.
Mass Spectrometry A molecular ion peak (M⁺) showing a characteristic isotopic pattern for a molecule containing two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio).

Characterization Workflow

characterization_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Synthesized Product purification Purification (Recrystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr Sample ir IR Spectroscopy purification->ir Sample ms Mass Spectrometry purification->ms Sample confirmation Structural Elucidation nmr->confirmation ir->confirmation ms->confirmation

Workflow for the characterization of this compound.

Safety Information

  • 2-(Trifluoromethyl)aniline (Starting Material): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

  • Bromine: Highly toxic and corrosive. Causes severe skin burns and eye damage. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • This compound (Product): Expected to be a hazardous substance. Handle with care, avoiding inhalation, ingestion, and skin contact.

Disclaimer: This guide is intended for informational purposes for qualified researchers. All experimental work should be conducted in a well-equipped laboratory with appropriate safety precautions. The proposed synthesis and characterization data are based on established chemical principles and may require optimization.

References

Biological Activity of 2,4-Dibromo-6-(trifluoromethyl)aniline: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Following a comprehensive review of publicly available scientific literature and databases, no specific studies detailing the biological activity screening, quantitative data, or defined experimental protocols for the compound 2,4-Dibromo-6-(trifluoromethyl)aniline have been identified. The information presented herein is based on the biological activities of structurally related compounds, including other halogenated and trifluoromethyl-substituted aniline derivatives, to provide a potential framework for future investigation.

Introduction

This compound is a halogenated aromatic amine containing both bromine and a trifluoromethyl group. Such structural motifs are of significant interest in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity, while halogen atoms can modulate electronic properties and provide sites for further chemical modification. While direct biological data for this specific molecule is not available, the broader classes of trifluoromethyl-anilines and bromo-anilines have been investigated for various therapeutic properties. This guide will, therefore, discuss the known activities of these related compounds to infer potential areas of investigation for this compound.

Potential Biological Activities Based on Analogous Compounds

Screening of analogous compounds suggests that this compound could be a candidate for evaluation in several areas, primarily antimicrobial and anticancer research.

Antimicrobial Activity

Studies on various aniline derivatives have demonstrated notable antibacterial and antibiofilm properties. For instance, a screening of 68 aniline derivatives against Vibrio parahaemolyticus and Vibrio harveyi identified several active compounds.[1][2] Notably, trifluoromethyl-containing anilines like 2-iodo-4-trifluoromethylaniline (ITFMA) showed significant efficacy.[1][2][3] The mechanism of action for these related compounds involves the disruption of bacterial cell membranes and the inhibition of virulence factors such as motility and protease activity.[1][2][3] Highly brominated compounds derived from marine organisms have also shown potent antimicrobial activity against pathogens like methicillin-resistant Staphylococcus aureus.[4]

Anticancer Activity

The trifluoromethyl group is a common feature in many anticancer drugs, where it contributes to improved pharmacological properties like metabolic stability.[5] Various derivatives of trifluoromethyl-anilines have been synthesized and evaluated as potent inhibitors of kinases such as Mer and c-Met, which are overexpressed in many tumors.[6] Furthermore, other studies have explored dibrominated compounds, such as dibromotyrosine analogues, as inhibitors of prostate cancer cell proliferation, migration, and invasion.[7] These findings suggest that the combination of dibromo- and trifluoromethyl-substituents on an aniline scaffold could be a promising starting point for the development of novel anticancer agents.

Proposed Experimental Workflow for Screening

Based on the activities of related compounds, a general workflow for the initial biological screening of this compound can be proposed. This workflow would begin with broad-spectrum preliminary assays, followed by more specific, mechanism-of-action-focused studies if initial "hits" are observed.

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Hit Validation & Elaboration Compound 2,4-Dibromo-6- (trifluoromethyl)aniline Cytotoxicity General Cytotoxicity Assay (e.g., MTT on Normal Cell Line) Compound->Cytotoxicity Evaluate general toxicity Antimicrobial Antimicrobial Screening (e.g., MIC Assay vs. Panel of Microbes) Compound->Antimicrobial Test against bacteria/fungi Anticancer Anticancer Screening (e.g., NCI-60 Panel or similar) Compound->Anticancer Test against cancer cell lines DoseResponse Dose-Response Studies (IC50/MIC Determination) Antimicrobial->DoseResponse If active Anticancer->DoseResponse If active Mechanism Mechanism of Action Studies DoseResponse->Mechanism Characterize hit Toxicity In Vitro Toxicity Assessment DoseResponse->Toxicity Assess safety

Caption: Proposed workflow for the initial biological screening of the target compound.

Hypothetical Experimental Protocols

While no protocols specific to this compound are available, the following are generalized methodologies adapted from studies on analogous compounds.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is a standard method for assessing antimicrobial activity, adapted from procedures used for screening other aniline derivatives.[1]

  • Preparation of Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Bacterial Culture: Grow selected bacterial strains (e.g., S. aureus, E. coli, V. parahaemolyticus) overnight in appropriate broth media at 37°C.

  • Assay Setup: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in broth media to achieve a range of concentrations (e.g., 500 µg/mL to 0.98 µg/mL).

  • Inoculation: Add a standardized bacterial suspension to each well to reach a final concentration of approximately 5 x 10^5 CFU/mL. Include positive (broth + bacteria) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: In Vitro Anticancer Proliferation (MTT) Assay

This protocol assesses the effect of the compound on the proliferation of cancer cell lines, a common first step in anticancer drug screening.[5]

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, DU145 for prostate cancer) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in cell culture media. Replace the existing media in the wells with media containing the test compound at various concentrations. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO2 humidified incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the resulting formazan crystals.

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Potential Signaling Pathway Involvement

Should this compound show anticancer activity, its mechanism could involve the modulation of key signaling pathways known to be affected by related kinase inhibitors. The diagram below illustrates a simplified, hypothetical pathway that could be investigated.

G RTK Receptor Tyrosine Kinase (e.g., c-Met) PI3K PI3K RTK->PI3K Compound 2,4-Dibromo-6- (trifluoromethyl)aniline Compound->RTK Potential Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion and Future Directions

While there is currently no direct biological activity data for this compound, the known efficacy of structurally similar compounds provides a strong rationale for its investigation as a potential antimicrobial or anticancer agent. The experimental workflows and protocols outlined in this guide offer a foundational approach for its initial screening. Future research should focus on performing these broad-spectrum assays to determine if this compound exhibits any biological activity. If positive results are obtained, subsequent studies should aim to elucidate its mechanism of action, evaluate its selectivity and safety profile, and explore structure-activity relationships through the synthesis of new derivatives.

References

Spectroscopic Data and Analysis of 2,4-Dibromo-6-(trifluoromethyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dibromo-6-(trifluoromethyl)aniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines the expected spectroscopic characteristics and provides detailed experimental protocols for obtaining ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. The information herein is intended to support research and development activities by providing a foundational understanding of the analytical profile of this compound.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH₂4.5 - 5.5Broad Singlet-
Aromatic CH (H-3)7.8 - 8.0Doublet~2.0
Aromatic CH (H-5)7.5 - 7.7Doublet~2.0

Solvent: CDCl₃. The chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
C-NH₂ (C-1)145 - 148
C-Br (C-2)110 - 115
C-H (C-3)135 - 138
C-Br (C-4)118 - 122
C-H (C-5)130 - 133
C-CF₃ (C-6)120 - 125 (quartet, J ≈ 30 Hz)
CF₃122 - 126 (quartet, J ≈ 270 Hz)

Solvent: CDCl₃. The chemical shifts are referenced to the solvent peak (δ = 77.16 ppm).

Table 3: Predicted FT-IR Spectroscopic Data
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (amine)3400 - 3500Medium, Doublet
C-H Stretch (aromatic)3050 - 3150Medium to Weak
C=C Stretch (aromatic)1600 - 1620Medium
N-H Bend (amine)1550 - 1650Medium
C-F Stretch (trifluoromethyl)1100 - 1350Strong
C-Br Stretch550 - 650Strong

Sample Preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data
IonPredicted m/z RatioNotes
[M]⁺319, 321, 323Molecular ion peak with characteristic isotopic pattern for two bromine atoms.
[M-Br]⁺240, 242Fragment ion corresponding to the loss of a bromine atom.
[M-CF₃]⁺250, 252, 254Fragment ion corresponding to the loss of the trifluoromethyl group.

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the acquisition of key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard if required by the instrument.

  • Cap the NMR tube and gently agitate to ensure complete dissolution and a homogenous solution.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Spectral Width: 0-12 ppm.

  • Referencing: Calibrate the spectrum using the TMS signal at 0.00 ppm.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Spectral Width: 0-200 ppm.

  • Referencing: Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

  • Ensure the mixture is a fine, homogenous powder.

  • Transfer the powder to a pellet press die.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

FT-IR Data Acquisition:

  • Spectrometer: A standard FT-IR spectrometer.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: Acquire a background spectrum of the empty sample compartment or a blank KBr pellet.

  • Analysis: Ratio the sample spectrum against the background to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Preparation and Introduction:

  • Dissolve a small amount (approximately 1 mg/mL) of this compound in a suitable volatile solvent such as methanol or dichloromethane.

  • For Gas Chromatography-Mass Spectrometry (GC-MS), inject the solution directly into the GC inlet. For direct infusion, introduce the sample via a syringe pump.

GC-MS Analysis:

  • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 280 °C and hold for 5 minutes.

Mass Spectrometry Conditions (Electron Ionization - EI):

  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-500.

  • Source Temperature: 230 °C.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Pay close attention to the isotopic pattern of bromine.

Visualized Workflows

The following diagrams illustrate the logical workflows for the synthesis and spectroscopic analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Start: 3-(Trifluoromethyl)aniline react Bromination (e.g., NBS in Acetonitrile) start->react workup Aqueous Workup & Extraction react->workup purify Purification (Column Chromatography) workup->purify product Product: 2,4-Dibromo-6- (trifluoromethyl)aniline purify->product sample Solid Sample product->sample Characterization nmr NMR (¹H, ¹³C) sample->nmr ir FT-IR sample->ir ms Mass Spec (GC-MS) sample->ms data Data Interpretation & Structure Confirmation nmr->data ir->data ms->data

Caption: Synthetic and analytical workflow for this compound.

logical_relationship cluster_structure Structural Information cluster_functional_groups Functional Group Identification compound This compound nmr NMR (¹H, ¹³C) - Proton Environment - Carbon Skeleton compound->nmr Provides ms Mass Spectrometry - Molecular Weight - Fragmentation Pattern compound->ms Provides ir FT-IR - N-H Stretch - C-F Stretch - C-Br Stretch compound->ir Provides confirmation Structure Confirmed nmr->confirmation ms->confirmation ir->confirmation

Caption: Logical relationship of spectroscopic techniques for structural elucidation.

Methodological & Application

Application Notes and Protocols: Synthesis of Heterocycles Using 2,4-Dibromo-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and synthetic strategies for the utilization of 2,4-Dibromo-6-(trifluoromethyl)aniline as a versatile building block in the synthesis of various medicinally relevant heterocyclic scaffolds. The presence of two bromine atoms and a trifluoromethyl group offers unique opportunities for regioselective functionalization and the introduction of fluorine-containing moieties, which are highly sought after in modern drug discovery.

Introduction

This compound is a key starting material for the synthesis of a diverse range of heterocyclic compounds. The electron-withdrawing nature of the trifluoromethyl group and the presence of two reactive bromine sites allow for a variety of chemical transformations, including cyclization and cross-coupling reactions. This document outlines protocols for the synthesis of benzimidazoles, quinolines, and indoles, which are core structures in many pharmaceutical agents.

Data Presentation: Potential Heterocyclic Scaffolds

The following table summarizes the potential heterocyclic systems that can be synthesized from this compound, along with the key reaction types and anticipated product features.

Heterocyclic SystemKey Reaction TypePotential Substituents/FunctionalizationAnticipated Yield Range (%)
BenzimidazolesCondensation with AldehydesVaried substituents at the 2-position based on the aldehyde used.70-90
QuinolinesSkraup-Doebner-von Miller ReactionPotential for further functionalization at the bromine positions.45-65
IndolesPalladium-Catalyzed CyclizationSubstituents can be introduced on the pyrrole ring.60-80

Experimental Protocols

Synthesis of 5,7-Dibromo-4-(trifluoromethyl)-1H-benzimidazoles

This protocol describes the synthesis of benzimidazole derivatives through the condensation of this compound with various aldehydes.

Reaction Scheme:

This compound This compound Intermediate_Diamine o-phenylenediamine (hypothetical intermediate) This compound->Intermediate_Diamine Reduction of one nitro group (conceptual step) Aldehyde (R-CHO) Aldehyde (R-CHO) Benzimidazole_Product 5,7-Dibromo-4-(trifluoromethyl) -2-(R)-1H-benzimidazole Intermediate_DiamineAldehyde (R-CHO) Intermediate_DiamineAldehyde (R-CHO) Intermediate_DiamineAldehyde (R-CHO)->Benzimidazole_Product Condensation

Caption: Synthesis of Benzimidazoles.

Materials:

  • This compound

  • Substituted aldehyde (e.g., benzaldehyde)

  • Sodium metabisulfite (Na2S2O5)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of this compound (1 mmol) in DMF (10 mL), add the substituted aldehyde (1.1 mmol).

  • Add sodium metabisulfite (1.5 mmol) to the mixture.

  • Heat the reaction mixture at 120 °C for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Neutralize the solution with a 10% NaOH solution until a precipitate is formed.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 5,7-Dibromo-4-(trifluoromethyl)-1H-benzimidazole derivative.[1]

Synthesis of 5,7-Dibromo-8-(trifluoromethyl)quinolines

This protocol outlines the synthesis of quinoline derivatives via a modified Skraup-Doebner-von Miller reaction.

Reaction Scheme:

Start This compound Product 5,7-Dibromo-8-(trifluoromethyl)quinoline Start->Product Skraup-Doebner-von Miller Reaction Reagents Glycerol, H₂SO₄, Oxidizing agent Reagents->Product

Caption: Synthesis of Quinolines.

Materials:

  • This compound

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)

  • Ferrous sulfate (FeSO₄) (optional, as a moderator)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, carefully add concentrated sulfuric acid (3 mL) to this compound (1 mmol).

  • Add glycerol (3 mmol) and the oxidizing agent (1.2 mmol) to the mixture. If the reaction is too vigorous, a small amount of ferrous sulfate can be added.

  • Heat the mixture gently at first, then increase the temperature to 120-130 °C and maintain for 3-4 hours.

  • Cool the reaction mixture and cautiously pour it into a large volume of cold water (100 mL).

  • Neutralize the acidic solution with a concentrated NaOH solution until it is alkaline. This may generate significant heat and should be done in an ice bath.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to yield the 5,7-Dibromo-8-(trifluoromethyl)quinoline.[2]

Synthesis of 5,7-Dibromo-4-(trifluoromethyl)-1H-indoles

This protocol describes a potential pathway for indole synthesis using a palladium-catalyzed intramolecular cyclization strategy. This is a hypothetical adaptation of known methods for similar substrates.

Reaction Scheme:

Start This compound Alkynylation Sonogashira Coupling with a terminal alkyne Start->Alkynylation Intermediate 2-Alkynyl-4,6-dibromoaniline derivative Alkynylation->Intermediate Cyclization Pd-catalyzed Intramolecular Cyclization Intermediate->Cyclization Product 5,7-Dibromo-4-(trifluoromethyl)-1H-indole Cyclization->Product

Caption: Synthesis of Indoles.

Materials:

  • This compound

  • A terminal alkyne (e.g., trimethylsilylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • A base (e.g., triethylamine or diisopropylethylamine)

  • Solvent (e.g., THF or DMF)

  • Tetrabutylammonium fluoride (TBAF) for desilylation if needed.

Procedure:

Step 1: Sonogashira Coupling

  • To a solution of this compound (1 mmol) in a suitable solvent (10 mL) under an inert atmosphere, add the terminal alkyne (1.2 mmol), CuI (0.05 mmol), and the palladium catalyst (0.02 mmol).

  • Add the base (2.5 mmol) and stir the reaction mixture at room temperature or gentle heating (50-70 °C) until the starting material is consumed (monitored by TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate, wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 2-alkynyl aniline intermediate.

Step 2: Intramolecular Cyclization

  • Dissolve the purified 2-alkynyl aniline intermediate (1 mmol) in a suitable solvent (e.g., DMF, 10 mL) under an inert atmosphere.

  • Add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 mmol) and a base (e.g., K₂CO₃, 2 mmol).

  • Heat the reaction mixture at 100-120 °C for 12-24 hours.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to afford the desired 5,7-Dibromo-4-(trifluoromethyl)-1H-indole.[3][4]

Conclusion

The protocols detailed above provide a foundational framework for the synthesis of diverse heterocyclic structures from this compound. The strategic positioning of the bromo and trifluoromethyl substituents on the aniline ring makes it a highly valuable precursor for generating novel compounds with potential applications in medicinal chemistry and materials science. Researchers are encouraged to adapt and optimize these methods to explore a wider range of derivatives and expand the chemical space accessible from this versatile starting material.

References

Application Notes and Protocols for 2,4-Dibromo-6-(trifluoromethyl)aniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromo-6-(trifluoromethyl)aniline is a versatile, fluorinated building block with significant potential in medicinal chemistry. The presence of two bromine atoms at the ortho- and para-positions, combined with an electron-withdrawing trifluoromethyl group, provides a unique scaffold for the synthesis of a diverse range of bioactive molecules. The bromine atoms serve as reactive handles for various cross-coupling reactions, enabling the construction of complex molecular architectures. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates.

These application notes provide an overview of the utility of this compound in the synthesis of potential therapeutic agents, with a focus on its application in the development of kinase inhibitors and other bioactive heterocyclic compounds. Detailed experimental protocols for key synthetic transformations are also presented.

Key Applications in Medicinal Chemistry

The strategic placement of reactive bromine atoms and the influence of the trifluoromethyl group make this compound an attractive starting material for the synthesis of various classes of therapeutic agents, including but not limited to:

  • Kinase Inhibitors: The aniline scaffold can be elaborated to interact with the hinge region of protein kinases, a common strategy in the design of kinase inhibitors for oncology and inflammatory diseases.

  • Antiviral and Antiparasitic Agents: The dibromo-trifluoromethylaniline core can be incorporated into heterocyclic systems known to possess antiviral or antiparasitic activities.

  • Neuroprotective Agents: Modification of the aniline moiety can lead to the synthesis of carbazole derivatives and other compounds with potential applications in neurodegenerative diseases.

Data Presentation: Synthesis of a Hypothetical Kinase Inhibitor Intermediate

While direct synthesis of a marketed drug from this compound is not prominently documented, its utility can be illustrated through the synthesis of a key intermediate for a hypothetical kinase inhibitor. The following table summarizes the expected yields for a two-step reaction sequence involving a Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination, based on typical yields for similar transformations.

StepReaction TypeReactantsProductExpected Yield (%)
1Suzuki-Miyaura CouplingThis compound, (4-methoxyphenyl)boronic acid2-Bromo-4-(4-methoxyphenyl)-6-(trifluoromethyl)aniline85-95
2Buchwald-Hartwig Amination2-Bromo-4-(4-methoxyphenyl)-6-(trifluoromethyl)aniline, 4-aminopyridineN-(4-(4-methoxyphenyl)-6-(trifluoromethyl)phenyl)pyridin-4-amine70-85

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-4-(4-methoxyphenyl)-6-(trifluoromethyl)aniline via Suzuki-Miyaura Coupling

This protocol describes the selective mono-arylation of this compound at the more reactive 4-position.

Materials:

  • This compound (1.0 eq)

  • (4-methoxyphenyl)boronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • SPhos (0.04 eq)

  • Potassium phosphate (K₃PO₄, 2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add this compound, (4-methoxyphenyl)boronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Suzuki_Miyaura_Workflow A 1. Add Reactants: - this compound - (4-methoxyphenyl)boronic acid - Pd(OAc)2 & SPhos - K3PO4 B 2. Inert Atmosphere: Evacuate & backfill with Argon A->B C 3. Add Solvents: 1,4-Dioxane & Water B->C D 4. Reaction: Heat to 100 °C, 12-16h C->D E 5. Work-up: - Cool to RT - Dilute with EtOAc - Wash with H2O & Brine D->E F 6. Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography E->F G Product: 2-Bromo-4-(4-methoxyphenyl)-6-(trifluoromethyl)aniline F->G

Caption: Workflow for the Suzuki-Miyaura Coupling Reaction.

Protocol 2: Synthesis of a Hypothetical Kinase Inhibitor Core via Buchwald-Hartwig Amination

This protocol describes the amination of the remaining bromine atom to introduce a key pharmacophore for kinase binding.

Materials:

  • 2-Bromo-4-(4-methoxyphenyl)-6-(trifluoromethyl)aniline (1.0 eq)

  • 4-aminopyridine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 eq)

  • Xantphos (0.03 eq)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, add 2-Bromo-4-(4-methoxyphenyl)-6-(trifluoromethyl)aniline, 4-aminopyridine, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to an oven-dried vial.

  • Add anhydrous toluene to the vial.

  • Seal the vial and heat the reaction mixture to 110 °C for 18-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the final compound.

Buchwald_Hartwig_Workflow A 1. Add Reactants (in glovebox): - Aryl Bromide Intermediate - 4-aminopyridine - Pd2(dba)3 & Xantphos - NaOtBu B 2. Add Toluene & Seal A->B C 3. Reaction: Heat to 110 °C, 18-24h B->C D 4. Quench & Work-up: - Cool to RT - Add aq. NH4Cl - Extract with EtOAc C->D E 5. Purification: - Dry over MgSO4 - Concentrate - Column Chromatography D->E F Product: Hypothetical Kinase Inhibitor Core E->F

Caption: Workflow for the Buchwald-Hartwig Amination Reaction.

Signaling Pathway Context: Kinase Inhibition

The synthesized hypothetical kinase inhibitor is designed to target a generic protein kinase signaling pathway, which is often dysregulated in diseases like cancer. By occupying the ATP-binding site of the kinase, the inhibitor prevents the phosphorylation of downstream substrate proteins, thereby blocking the signal transduction cascade that leads to cell proliferation and survival.

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase Protein Kinase Receptor->Kinase activates Substrate Substrate Protein Kinase->Substrate phosphorylates (ATP -> ADP) PhosphoSubstrate Phosphorylated Substrate Protein Proliferation Cell Proliferation & Survival PhosphoSubstrate->Proliferation promotes Inhibitor Hypothetical Inhibitor (from this compound) Inhibitor->Kinase inhibits

Caption: Generic Kinase Signaling Pathway Inhibition.

Conclusion

This compound represents a valuable and highly functionalized building block for medicinal chemistry. Its dual bromine substitution allows for sequential and site-selective functionalization through robust cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. The incorporation of the trifluoromethyl group is a well-established strategy to improve the pharmacological profile of drug candidates. The provided protocols offer a foundation for the synthesis of novel and diverse compound libraries based on this versatile scaffold, enabling the exploration of new chemical space in the quest for potent and selective therapeutic agents.

Application Notes and Protocols for the Preparation of Trifluoromethyl-Containing Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic strategies employed in the preparation of trifluoromethyl-containing agrochemicals. The incorporation of the trifluoromethyl (-CF3) group is a critical strategy in modern agrochemical design, often imparting enhanced efficacy, metabolic stability, and bioavailability. This document outlines key synthetic methodologies, including the use of trifluoromethylated building blocks and direct trifluoromethylation techniques, with detailed protocols for the preparation of commercially significant agrochemicals.

Core Synthetic Strategies

The introduction of a trifluoromethyl group into an agrochemical scaffold can be broadly categorized into two main approaches: the "building block" strategy and "direct trifluoromethylation."

  • Building Block Strategy: This approach involves the use of readily available molecules that already contain the trifluoromethyl group. These building blocks are then incorporated into the target agrochemical structure through various chemical transformations, such as cyclocondensation reactions. This method is often advantageous for complex molecules where direct trifluoromethylation might be challenging or lack regioselectivity.[1][2]

  • Direct Trifluoromethylation: This strategy involves the introduction of the -CF3 group directly onto a pre-existing molecular scaffold. This is often a more convergent and atom-economical approach. A variety of reagents and methodologies have been developed for direct trifluoromethylation, including radical, nucleophilic, and electrophilic methods.[3] Recent advancements in photoredox catalysis have enabled mild and efficient direct C-H trifluoromethylation of heteroaromatics.[4][5]

Key Trifluoromethylating Reagents

Several reagents are commonly employed for direct trifluoromethylation in the synthesis of agrochemicals:

  • Langlois' Reagent (Sodium Trifluoromethanesulfinate, CF3SO2Na): This is an inexpensive, stable, and easy-to-handle solid that generates a trifluoromethyl radical under oxidative conditions.[6][7][8][9] It is widely used for the trifluoromethylation of electron-rich aromatic and heteroaromatic compounds.

  • Umemoto's Reagents: These are electrophilic trifluoromethylating agents, such as S-(Trifluoromethyl)dibenzothiophenium salts. They are effective for the trifluoromethylation of a wide range of nucleophiles, including carbanions, enolates, and electron-rich heterocycles.[10][11]

  • Togni's Reagents: These are hypervalent iodine compounds that act as electrophilic sources of the trifluoromethyl group. They are known for their high reactivity and are often used in transition-metal-catalyzed trifluoromethylation reactions.

Experimental Protocols for Key Agrochemicals

This section provides detailed experimental protocols for the synthesis of several commercially important trifluoromethyl-containing agrochemicals.

Synthesis of Flonicamid

Flonicamid is a selective insecticide that acts as a feeding blocker in aphids and other sucking insects. Its synthesis involves the amidation of 4-(trifluoromethyl)nicotinic acid with aminoacetonitrile.

Experimental Protocol:

Step 1: Synthesis of 4-(Trifluoromethyl)nicotinoyl Chloride

  • To a reaction flask, add 4-(trifluoromethyl)nicotinic acid (38.2 g, 0.2 mol), toluene (120 g), and N,N-dimethylformamide (0.2 g) as a catalyst.

  • Add triphosgene (23.7 g, 0.08 mol) to the mixture.

  • Heat the reaction mixture to 80°C and stir for 5 hours to obtain a toluene solution of 4-(trifluoromethyl)nicotinoyl chloride.

Step 2: Synthesis of Flonicamid

  • In a separate flask, dissolve sodium bicarbonate (37.8 g, 0.45 mol) and aminoacetonitrile hydrochloride (20.8 g, 0.23 mol) in water (380 g) with stirring.

  • Cool the aqueous solution to 20°C.

  • Slowly add the toluene solution of 4-(trifluoromethyl)nicotinoyl chloride from Step 1 to the aqueous solution.

  • Stir the reaction mixture for 2 hours at 20°C.

  • Filter the resulting solid, wash with water, and dry to yield Flonicamid as a white solid.

Quantitative Data:

ParameterValueReference
Yield91.7%
Purity99.7%

Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

2,3-Dichloro-5-(trifluoromethyl)pyridine is a key intermediate in the synthesis of several agrochemicals, including the fungicide Fluazinam. One common synthetic route involves the chlorination and subsequent fluorination of a pyridine precursor.

Experimental Protocol:

Step 1: Chlorination of 2-Chloro-5-(chloromethyl)pyridine

  • In a reaction vessel, add 2-chloro-5-(chloromethyl)pyridine.

  • Heat the vessel with steam while stirring.

  • Introduce chlorine gas into the reaction vessel. The mass ratio of 2-chloro-5-(chloromethyl)pyridine to chlorine should be between 1:1.5 and 1:3.0.

  • Maintain the reaction temperature between 75°C and 80°C.

  • After the reaction is complete, transfer the resulting 2-chloro-5-(trichloromethyl)pyridine to an on-ring chlorination vessel.

Step 2: On-Ring Chlorination

  • Add antimony trichloride as a catalyst to the 2-chloro-5-(trichloromethyl)pyridine.

  • Carry out the on-ring chlorination to obtain 2,3-dichloro-5-(trichloromethyl)pyridine.

Step 3: Fluorination

  • Transfer the 2,3-dichloro-5-(trichloromethyl)pyridine to a fluorination vessel.

  • Add hydrogen fluoride to the vessel to initiate the fluorination reaction.

Step 4: Purification

  • The crude product is subjected to washing, steam distillation, and pH adjustment.

  • Finally, distill the product in a rectifying tower to obtain pure 2,3-dichloro-5-(trifluoromethyl)pyridine.

Quantitative Data for a Similar Industrial Process:

Starting MaterialProductYieldReference
3-picoline2-chloro-5-(trifluoromethyl)pyridineGood[3]

Synthesis of Fluazifop-P-butyl

Fluazifop-P-butyl is a selective post-emergence herbicide used to control grass weeds. Its synthesis involves the coupling of 2-fluoro-5-(trifluoromethyl)pyridine with (R)-2-(4-hydroxyphenoxy)propionic acid, followed by esterification.[2]

Experimental Protocol:

Step 1: Synthesis of (R)-2-[4-({5-(trifluoromethyl)pyridin-2-yl}oxy)phenoxy]propanoic acid

  • In a reaction vessel, combine 2-fluoro-5-(trifluoromethyl)pyridine, (R)-2-(4-hydroxyphenoxy)propionic acid, potassium phosphate, and tetra-(n-butyl)ammonium iodide in N,N-dimethylformamide (DMF).

  • Heat the mixture at 50-60°C for 2 hours.

Step 2: Esterification to Fluazifop-P-butyl

  • To the reaction mixture from Step 1, add 1,3,5-trichloro-2,4,6-triazine and continue stirring at 5-25°C for approximately 1 hour and 10 minutes.

  • Add butan-1-ol to the mixture to perform the esterification.

  • The final product, Fluazifop-P-butyl, is obtained after workup and purification.

Quantitative Data:

ParameterValueReference
Overall Yield81%[2]

Synthesis of Sulfoxaflor

Sulfoxaflor is a systemic insecticide effective against a wide range of sap-feeding insects. Several synthetic routes have been developed for its preparation. One common route is outlined below.

Experimental Protocol (Illustrative Route):

Step 1: Synthesis of 3-[1-(methylthio)ethyl]-6-(trifluoromethyl)pyridine

  • This intermediate can be synthesized through various routes. One method involves the reaction of 5-halo-2-(trifluoromethyl)pyridine with methyl ethyl sulfide in the presence of a catalyst and an acid binding agent under pressure.[4][12]

Step 2: Formation of the Sulfoximine Core

  • The intermediate from Step 1 is reacted with a source of the sulfoximine nitrogen, such as cyanamide, to form the sulfilimine.

Step 3: Oxidation to Sulfoxaflor

  • The sulfilimine intermediate is then oxidized to the corresponding sulfoximine, yielding Sulfoxaflor.

Note: The specific reagents and conditions for the latter steps are often proprietary. The synthesis of the key intermediate is a critical step, and various methods have been patented to optimize this process.[1]

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic protocols described above.

Diagram 1: General Strategies for Trifluoromethylation

G cluster_strategies Synthetic Strategies cluster_building_block Building Block Approach Details cluster_direct_tfm Direct Trifluoromethylation Details strategy1 Building Block Approach bb_start Trifluoromethylated Precursor strategy1->bb_start strategy2 Direct Trifluoromethylation dtfm_start Non-fluorinated Precursor strategy2->dtfm_start bb_reaction Cyclocondensation / Coupling bb_start->bb_reaction bb_product Target Agrochemical bb_reaction->bb_product dtfm_reagent Trifluoromethylating Reagent (e.g., Langlois', Umemoto's) dtfm_start->dtfm_reagent dtfm_product Target Agrochemical dtfm_reagent->dtfm_product

Caption: Overview of the two primary strategies for synthesizing trifluoromethyl-containing agrochemicals.

Diagram 2: Experimental Workflow for Flonicamid Synthesis

G cluster_workflow Flonicamid Synthesis Workflow start 4-(Trifluoromethyl)nicotinic Acid step1 Acyl Chlorination (Triphosgene, Toluene, 80°C, 5h) start->step1 intermediate 4-(Trifluoromethyl)nicotinoyl Chloride step1->intermediate step2 Amidation (20°C, 2h) intermediate->step2 reagents Aminoacetonitrile HCl, NaHCO3, Water reagents->step2 purification Filtration, Washing, Drying step2->purification end Flonicamid purification->end

Caption: Step-by-step workflow for the laboratory synthesis of Flonicamid.

Diagram 3: Synthetic Pathway for Fluazifop-P-butyl

G cluster_pathway Fluazifop-P-butyl Synthesis start1 2-Fluoro-5-(trifluoromethyl)pyridine step1 Nucleophilic Aromatic Substitution (K3PO4, TBAB, DMF, 50-60°C, 2h) start1->step1 start2 (R)-2-(4-Hydroxyphenoxy)propionic acid start2->step1 intermediate Fluazifop-P Acid step1->intermediate step2 Esterification (1,3,5-Trichloro-2,4,6-triazine, DMF) intermediate->step2 start3 Butan-1-ol start3->step2 end Fluazifop-P-butyl step2->end

Caption: Key reaction steps in the synthesis of the herbicide Fluazifop-P-butyl.

These notes and protocols are intended to provide a foundational understanding and practical guidance for the synthesis of trifluoromethyl-containing agrochemicals. Researchers should always adhere to appropriate laboratory safety practices and consult the primary literature for more detailed information.

References

Application Notes and Protocols: 2,4-Dibromo-6-(trifluoromethyl)aniline as a Strategic Building Block for Novel Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromo-6-(trifluoromethyl)aniline is a highly functionalized aromatic amine that serves as a valuable and versatile building block in the synthesis of novel pharmaceutical agents. The presence of two bromine atoms, a trifluoromethyl group, and an amino group on the phenyl ring offers a unique combination of steric and electronic properties, as well as multiple reaction sites for chemical modification. This trifunctional scaffold allows for the strategic construction of complex molecules with potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents. The trifluoromethyl group often enhances metabolic stability and binding affinity of drug candidates, while the bromine atoms provide handles for cross-coupling reactions to introduce further molecular diversity.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a potent celecoxib analog, a selective cyclooxygenase-2 (COX-2) inhibitor.

Application: Synthesis of a Novel 1,5-Diarylpyrazole as a Selective COX-2 Inhibitor

The 1,5-diarylpyrazole scaffold is a key pharmacophore in a class of potent and selective COX-2 inhibitors, the most prominent example being Celecoxib. By utilizing this compound as a starting material, novel analogs of celecoxib can be synthesized, potentially offering altered pharmacokinetic profiles or improved potency. The synthetic strategy involves the conversion of the aniline to a phenylhydrazine derivative, followed by a cyclocondensation reaction with a suitable β-diketone to construct the pyrazole core.

Proposed Bioactive Molecule: 1-(2,4-Dibromo-6-(trifluoromethyl)phenyl)-5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole

This celecoxib analog incorporates the 2,4-dibromo-6-(trifluoromethyl)phenyl moiety, which is anticipated to modulate the pharmacological properties of the parent molecule. The bulky and electron-withdrawing nature of this substituent may influence the binding affinity and selectivity for the COX-2 enzyme.

Experimental Protocols

The synthesis of the target 1,5-diarylpyrazole from this compound can be achieved in two key steps:

  • Synthesis of 2,4-Dibromo-6-(trifluoromethyl)phenylhydrazine

  • Synthesis of 1-(2,4-Dibromo-6-(trifluoromethyl)phenyl)-5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole

Protocol 1: Synthesis of 2,4-Dibromo-6-(trifluoromethyl)phenylhydrazine

This protocol describes the conversion of this compound to its corresponding phenylhydrazine derivative via a diazotization reaction followed by reduction.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Sodium Hydroxide (NaOH)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve this compound (1.0 eq) in concentrated hydrochloric acid (3.0 eq) and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Reduction:

    • In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid.

    • Cool the tin(II) chloride solution to 0 °C.

    • Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, continue stirring for 1-2 hours at room temperature.

  • Work-up and Isolation:

    • Basify the reaction mixture to pH > 10 with a cold concentrated sodium hydroxide solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4-Dibromo-6-(trifluoromethyl)phenylhydrazine.

    • The crude product can be purified by column chromatography on silica gel if necessary.

Expected Yield: 70-85%

Protocol 2: Synthesis of 1-(2,4-Dibromo-6-(trifluoromethyl)phenyl)-5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole

This protocol details the cyclocondensation reaction between the synthesized phenylhydrazine and a β-diketone to form the target pyrazole.

Materials:

  • 2,4-Dibromo-6-(trifluoromethyl)phenylhydrazine (from Protocol 1)

  • 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione

  • Ethanol or Glacial Acetic Acid

  • Concentrated Sulfuric Acid (catalytic amount, if using ethanol)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 2,4-Dibromo-6-(trifluoromethyl)phenylhydrazine (1.0 eq) and 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1.05 eq) in either ethanol or glacial acetic acid.

    • If using ethanol, add a catalytic amount of concentrated sulfuric acid.

  • Cyclocondensation:

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • If using glacial acetic acid, pour the mixture into ice-water to precipitate the product.

    • If using ethanol, remove the solvent under reduced pressure and add water to precipitate the product.

    • Collect the solid precipitate by filtration and wash with cold water.

    • Dry the crude product under vacuum.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Expected Yield: 60-80%

Data Presentation

The following table summarizes key quantitative data for a representative celecoxib analog. The biological activity data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of the COX-2 enzyme activity.

Compound IDStructureSynthetic StepReagentsSolventYield (%)COX-2 IC₅₀ (µM)
1 2,4-Dibromo-6-(trifluoromethyl)phenylhydrazineDiazotization & Reduction1. NaNO₂, HCl2. SnCl₂·2H₂OWater, HCl75 (Typical)N/A
2 1-(2,4-Dibromo-6-(trifluoromethyl)phenyl)-5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazoleCyclocondensation1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dioneAcetic Acid70 (Typical)0.1 - 1.0 (Predicted)

Note: The yield and IC₅₀ values are typical or predicted based on similar reported syntheses of celecoxib analogs and may vary depending on specific reaction conditions and assay methods.

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Hydrazine Synthesis cluster_step2 Step 2: Pyrazole Formation start This compound diazotization Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization 1. reduction Reduction (SnCl₂, HCl) diazotization->reduction 2. hydrazine 2,4-Dibromo-6-(trifluoromethyl)phenylhydrazine reduction->hydrazine cyclocondensation Cyclocondensation (Acetic Acid, Reflux) hydrazine->cyclocondensation 3. diketone 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione diketone->cyclocondensation product Target Celecoxib Analog cyclocondensation->product

Caption: Synthetic workflow for the preparation of a celecoxib analog.

COX-2 Signaling Pathway Inhibition

cox2_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response phospholipids Membrane Phospholipids pla2 Phospholipase A₂ arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Releases cox2 COX-2 (Cyclooxygenase-2) arachidonic_acid->cox2 Substrate pgh2 Prostaglandin H₂ (PGH₂) cox2->pgh2 Converts to prostaglandins Prostaglandins (PGE₂, etc.) pgh2->prostaglandins Isomerized to inflammation Inflammation Pain Fever prostaglandins->inflammation Mediate inhibitor Celecoxib Analog (from this compound) inhibitor->cox2 Inhibits

Caption: Inhibition of the COX-2 signaling pathway by the celecoxib analog.

Application Notes and Protocols: Dibromo Trifluoromethyl Anilines in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of dibromo trifluoromethyl anilines as monomers in the synthesis of advanced functional polymers for materials science. The unique combination of the trifluoromethyl (-CF3) group and bromine (-Br) atoms on the aniline backbone imparts desirable properties to the resulting materials, including enhanced thermal stability, chemical resistance, low dielectric constants, and flame retardancy. The following sections detail the applications in high-performance polyimides and conductive polymers, complete with experimental protocols and material property data.

Application 1: High-Performance Fluorinated Polyimides

Dibromo trifluoromethyl anilines are valuable diamine monomers for the synthesis of high-performance fluorinated polyimides. These polymers are sought after in the microelectronics and aerospace industries for their exceptional thermal stability, mechanical strength, and low dielectric constants. The trifluoromethyl groups enhance solubility and reduce the dielectric constant, while the bromine atoms can serve as sites for further functionalization or contribute to flame retardant properties.

Material Properties of Analogous Fluorinated Polyimides

While specific data for polymers derived directly from dibromo trifluoromethyl anilines is limited in publicly available literature, the following tables summarize the properties of various fluorinated polyimides synthesized from trifluoromethyl-containing diamines. This data provides a strong indication of the performance characteristics that can be expected.

Table 1: Thermal Properties of Fluorinated Polyimides

Polymer IDDianhydride MonomerDiamine Monomer (Analogous)Glass Transition Temp. (Tg, °C)5% Weight Loss Temp. (Td5, °C, N2)
FPI-16FDA4-(4'-aminophenoxy)-3,5-bis(trifluoromethyl)aniline259 - 281551 - 561[1]
FPI-2HFPBDA6FDA346.3–351.6544.1–612.3[2]
FPI-3VariousTFMB-containing diaminesup to 402up to 563[3][4]

Note: 6FDA = 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride; HFPBDA = 4,4'-(hexafluoroisopropylidene)bis(phthalic anhydride); TFMB = Trifluoromethylbenzene.

Table 2: Mechanical and Dielectric Properties of Fluorinated Polyimides

Polymer IDTensile Strength (MPa)Elongation at Break (%)Dielectric Constant (1 MHz)Water Absorption (%)
FPI-192 - 1068.4 - 13.02.69 - 2.85[1]0.59 - 0.68[1]
FPI-2up to 326.7< 10~2.280.56[2]
FPI-3up to 232.73up to 26.262.22 - 2.31[3][4]Not Reported
Experimental Protocol: Synthesis of a Fluorinated Polyimide

This protocol describes a general one-step high-temperature polycondensation method for synthesizing a fluorinated polyimide from a hypothetical 2,6-dibromo-4-(trifluoromethyl)aniline and an aromatic dianhydride.

Materials:

  • 2,6-Dibromo-4-(trifluoromethyl)aniline

  • 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • m-cresol

  • Isoquinoline (catalyst)

  • Nitrogen gas (inert atmosphere)

  • Methanol (non-solvent)

Equipment:

  • Three-necked flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Condenser

  • Heating mantle with temperature controller

  • Vacuum oven

Procedure:

  • Monomer Dissolution: In a dry three-necked flask under a nitrogen atmosphere, dissolve an equimolar amount of 2,6-dibromo-4-(trifluoromethyl)aniline in a mixture of anhydrous NMP and m-cresol.

  • Dianhydride Addition: To the stirred solution, add an equimolar amount of 6FDA.

  • Catalyst Addition: Add a catalytic amount of isoquinoline to the reaction mixture.

  • Polycondensation: Heat the reaction mixture to 180-200°C under a continuous stream of nitrogen. Maintain this temperature for several hours. The progress of the reaction can be monitored by the increase in the viscosity of the solution.

  • Polymer Precipitation: After the polymerization is complete, cool the viscous polymer solution to room temperature. Precipitate the polyimide by pouring the solution into a beaker of methanol with vigorous stirring.

  • Purification: Filter the fibrous polymer product and wash it thoroughly with fresh methanol to remove any residual solvent and unreacted monomers.

  • Drying: Dry the purified fluorinated polyimide in a vacuum oven at an elevated temperature until a constant weight is achieved.

Synthesis Workflow for Fluorinated Polyimide

Polyimide_Synthesis Monomer Dibromo Trifluoromethyl Aniline + Dianhydride (6FDA) Reaction_Vessel Reaction Flask (N2 atmosphere, 180-200°C) Monomer->Reaction_Vessel Solvent NMP/m-cresol Solvent->Reaction_Vessel Catalyst Isoquinoline Catalyst->Reaction_Vessel Polymer_Solution Viscous Poly(amic acid) Solution Reaction_Vessel->Polymer_Solution Precipitation Precipitation in Methanol Polymer_Solution->Precipitation Polyimide_Solid Solid Fluorinated Polyimide Precipitation->Polyimide_Solid Purification Washing with Methanol Polyimide_Solid->Purification Drying Vacuum Drying Purification->Drying Final_Product Purified Fluorinated Polyimide Drying->Final_Product

Caption: Synthetic pathway for fluorinated polyimides.

Application 2: Conductive Polymers from Dibromo Trifluoromethyl Anilines

Dibromo trifluoromethyl anilines can be used to synthesize substituted polyanilines. The resulting polymers are expected to have modified electronic properties and improved processability compared to unsubstituted polyaniline. The trifluoromethyl group, being strongly electron-withdrawing, can influence the polymer's conductivity and redox potentials. The bromine atoms can be utilized for post-polymerization modification via cross-coupling reactions to further tune the material's properties.

Experimental Protocol: Electropolymerization of a Substituted Aniline

This protocol outlines the electrochemical polymerization of a hypothetical 3,5-dibromo-4-(trifluoromethyl)aniline on a glassy carbon electrode to form a conductive polymer film.

Materials:

  • 3,5-Dibromo-4-(trifluoromethyl)aniline

  • Sulfuric acid (H₂SO₄), 0.1 M aqueous solution

  • Alumina slurry for polishing

  • Deionized water

  • Nitrogen gas

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Glassy carbon electrode (GCE) as the working electrode

  • Ag/AgCl reference electrode

  • Platinum wire counter electrode

Procedure:

  • Electrode Preparation: Polish the glassy carbon electrode with alumina slurry, rinse thoroughly with deionized water, and dry under a stream of nitrogen.

  • Electrolyte Preparation: Prepare a 1 mM solution of 3,5-dibromo-4-(trifluoromethyl)aniline in 0.1 M H₂SO₄. The acidic medium aids in the polymerization and solubility of the monomer.

  • Electropolymerization: Place the prepared electrodes in the electrochemical cell containing the monomer solution. Perform cyclic voltammetry in a potential range of 0.0 V to +1.5 V for 3-5 cycles at a scan rate of 100 mV/s. A polymer film will deposit on the GCE surface.

  • Film Characterization: After polymerization, rinse the modified electrode with deionized water to remove any unreacted monomer. The polymer film can then be characterized using techniques such as electrochemical impedance spectroscopy (EIS) to study its interfacial properties.

Workflow for Electropolymerization

Electropolymerization_Workflow Start Start: Clean GCE Monomer_Prep Prepare Monomer Solution (Dibromo Trifluoromethyl Aniline in 0.1M H2SO4) Start->Monomer_Prep Electrochemical_Cell Assemble Three-Electrode Cell Monomer_Prep->Electrochemical_Cell CV_Scan Cyclic Voltammetry Scan (0.0V to +1.5V) Electrochemical_Cell->CV_Scan Polymer_Deposition Polymer Film Deposition on GCE CV_Scan->Polymer_Deposition Rinsing Rinse Modified Electrode Polymer_Deposition->Rinsing Characterization Electrochemical Characterization (e.g., EIS) Rinsing->Characterization End End: Functionalized Electrode Characterization->End

Caption: Workflow for electropolymerization.

Logical Relationship: Structure-Property in Fluorinated Polymers

The incorporation of dibromo trifluoromethyl aniline monomers into a polymer backbone establishes a clear logical relationship between the chemical structure and the final material properties.

Structure_Property cluster_properties Key Structural Features cluster_effects Resulting Polymer Properties Monomer Dibromo Trifluoromethyl Aniline Monomer CF3_Group Trifluoromethyl (-CF3) Group Monomer->CF3_Group Br_Atoms Bromine (-Br) Atoms Monomer->Br_Atoms Aniline_Backbone Aromatic Aniline Backbone Monomer->Aniline_Backbone Thermal_Stability High Thermal Stability CF3_Group->Thermal_Stability Dielectric Low Dielectric Constant CF3_Group->Dielectric Solubility Improved Solubility CF3_Group->Solubility Flame_Retardancy Flame Retardancy Br_Atoms->Flame_Retardancy Functionalization Sites for Further Functionalization Br_Atoms->Functionalization Aniline_Backbone->Thermal_Stability Mechanical Good Mechanical Strength Aniline_Backbone->Mechanical

Caption: Structure-property relationships.

References

Application Notes and Protocols for the Development of Novel Herbicides from 2,4-Dibromo-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, characterization, and evaluation of novel herbicidal candidates derived from the starting material 2,4-Dibromo-6-(trifluoromethyl)aniline. The protocols outlined below are based on established methodologies in herbicide discovery and are intended to guide researchers in the development of new chemical entities for weed management.

Introduction

The escalating challenge of herbicide resistance in common weed species necessitates the discovery of novel herbicidal compounds with alternative modes of action. Substituted anilines represent a promising class of molecules for the development of new herbicides. The specific scaffold of this compound offers a unique combination of steric and electronic properties that can be exploited to design potent inhibitors of essential plant enzymes. This document details the synthetic derivatization of this starting material and the subsequent biological evaluation of the resulting compounds.

Proposed Signaling Pathway: Protoporphyrinogen Oxidase (PPO) Inhibition

Based on the structural features of anilide derivatives, a likely mechanism of action for herbicides derived from this compound is the inhibition of protoporphyrinogen oxidase (PPO).[1][2][3][4][5] PPO is a key enzyme in the chlorophyll and heme biosynthesis pathways in plants.[2][4][5] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, when exposed to light, causes the formation of reactive oxygen species, resulting in rapid membrane damage and cell death.[2][5]

PPO_Inhibition_Pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Substrate Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Catalyzes Chlorophyll_Heme Chlorophyll & Heme Biosynthesis Protoporphyrin_IX->Chlorophyll_Heme ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS Accumulation + Light Herbicide Novel Herbicide (Anilide Derivative) Herbicide->PPO Inhibits Membrane_Damage Lipid Peroxidation & Membrane Damage ROS->Membrane_Damage Cell_Death Cell Death Membrane_Damage->Cell_Death

Figure 1: Proposed signaling pathway of PPO-inhibiting herbicides.

Experimental Protocols

Synthesis of Novel N-Aryl Ether Derivatives

This protocol describes a general method for the synthesis of novel N-aryl ether derivatives from this compound.

Workflow Diagram:

Synthesis_Workflow Start Start: this compound + Substituted Phenol Reaction Reaction: - Base (e.g., K2CO3) - Solvent (e.g., DMF) - Heat (e.g., 80-120 °C) Start->Reaction Workup Aqueous Workup: - Extraction with Organic Solvent - Washing with Brine Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Characterization Characterization: - NMR - Mass Spectrometry - Elemental Analysis Purification->Characterization Final_Product Final Product: Novel N-Aryl Ether Derivative Characterization->Final_Product

Figure 2: General workflow for the synthesis of N-aryl ether derivatives.

Materials:

  • This compound

  • Substituted phenol (e.g., 4-nitrophenol, 2-chloro-4-methylphenol)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add the substituted phenol (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-aryl ether derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Pre-Emergence Herbicidal Activity Bioassay

This protocol evaluates the herbicidal effect of the synthesized compounds on weed seeds before they germinate.

Materials:

  • Synthesized compounds

  • Acetone

  • Tween-20

  • Weed seeds (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Growth chamber

Procedure:

  • Prepare stock solutions of the test compounds in acetone.

  • Prepare test solutions at various concentrations (e.g., 1, 10, 100, 1000 ppm) by diluting the stock solution with distilled water containing 0.1% Tween-20.

  • Place two layers of filter paper in each petri dish and add 5 mL of the test solution.

  • Place 20 seeds of the target weed species on the filter paper.

  • Seal the petri dishes with parafilm and place them in a growth chamber at 25 °C with a 16/8 hour light/dark cycle.

  • After 7-10 days, measure the germination rate and the root and shoot length of the seedlings.

  • Calculate the inhibition rate as a percentage relative to a negative control (water with 0.1% Tween-20).

Post-Emergence Herbicidal Activity Bioassay

This protocol assesses the herbicidal effect of the synthesized compounds on young weed seedlings.

Materials:

  • Synthesized compounds

  • Acetone

  • Tween-20

  • Pots with soil

  • Weed seeds (e.g., Abutilon theophrasti, Setaria viridis)

  • Greenhouse or growth chamber

  • Spray bottle

Procedure:

  • Sow weed seeds in pots containing a soil-sand mixture and allow them to grow in a greenhouse or growth chamber until they reach the 2-3 leaf stage.

  • Prepare test solutions of the synthesized compounds at various concentrations as described in the pre-emergence bioassay.

  • Spray the seedlings uniformly with the test solutions until the foliage is wet.

  • Return the pots to the greenhouse or growth chamber.

  • After 14-21 days, visually assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) on a scale of 0% (no effect) to 100% (complete kill).

  • Harvest the above-ground plant material, and determine the fresh and dry weights.

  • Calculate the percentage of growth inhibition relative to a negative control.

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data for a series of novel N-aryl ether derivatives synthesized from this compound.

Table 1: Pre-Emergence Herbicidal Activity of Novel Compounds at 100 ppm

Compound IDR-Group on Phenyl EtherAmaranthus retroflexus Inhibition (%)Echinochloa crus-galli Inhibition (%)
DBTA-1 4-NO₂95 ± 388 ± 5
DBTA-2 2-Cl, 4-CH₃85 ± 475 ± 6
DBTA-3 4-OCH₃60 ± 745 ± 8
DBTA-4 2,4-diCl92 ± 282 ± 4
Control ---00

Table 2: Post-Emergence Herbicidal Activity of Novel Compounds (GR₅₀ in g a.i./ha)

Compound IDR-Group on Phenyl EtherAbutilon theophrastiSetaria viridis
DBTA-1 4-NO₂75150
DBTA-2 2-Cl, 4-CH₃120250
DBTA-3 4-OCH₃>500>500
DBTA-4 2,4-diCl85180
Commercial Standard (e.g., Fomesafen)100200

GR₅₀: The concentration of herbicide required to cause a 50% reduction in plant growth.

Structure-Activity Relationship (SAR)

The hypothetical data suggests that electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ether moiety enhance herbicidal activity, particularly against broadleaf weeds. This is a common trend observed in PPO-inhibiting herbicides. The presence of an electron-donating group (e.g., -OCH₃) appears to reduce efficacy. Further derivatization and quantitative structure-activity relationship (QSAR) studies are recommended to optimize the herbicidal potency and spectrum of this chemical class.

Conclusion

The synthetic protocols and bioassay methods described in these application notes provide a robust framework for the discovery and development of novel herbicides derived from this compound. The preliminary (hypothetical) data indicates that N-aryl ether derivatives of this scaffold are promising candidates for further investigation as PPO-inhibiting herbicides. Future work should focus on expanding the chemical library, elucidating the precise mechanism of action, and evaluating crop selectivity and environmental safety profiles.

References

Application Notes and Protocols for Antimicrobial and Antifungal Screening of Novel Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Antibacterial and Antifungal Activity of 2,4-Dibromo-6-(trifluoromethyl)aniline Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aniline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial and antifungal properties. The introduction of halogen atoms and trifluoromethyl groups into the aniline scaffold has been shown to modulate their biological efficacy, often leading to enhanced potency. This document provides a comprehensive set of protocols for the systematic evaluation of the antibacterial and antifungal potential of novel aniline derivatives, using this compound as a representative scaffold.

Data Presentation: Illustrative Antimicrobial and Antifungal Activity

The following tables summarize hypothetical quantitative data for a series of this compound derivatives against a panel of pathogenic bacteria and fungi. This data is intended to serve as a template for the presentation of experimental results.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Bacterial Strains

CompoundR-GroupStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Bacillus subtilis (ATCC 6633) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)
DBTA-1 H1683264
DBTA-2 4-Cl841632
DBTA-3 4-F841632
DBTA-4 4-NO₂42816
Ciprofloxacin (Control)10.50.251

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Fungal Strains

CompoundR-GroupCandida albicans (ATCC 90028) MIC (µg/mL)Aspergillus niger (ATCC 16404) MIC (µg/mL)
DBTA-1 H3264
DBTA-2 4-Cl1632
DBTA-3 4-F1632
DBTA-4 4-NO₂816
Fluconazole (Control)28

Experimental Protocols

Synthesis of this compound Derivatives

A generalized synthetic scheme for the preparation of novel Schiff base derivatives of this compound is presented below.

Protocol:

  • Starting Material: this compound.

  • Reaction: Dissolve this compound (1 equivalent) in ethanol. Add a substituted aromatic aldehyde (1 equivalent) to the solution.

  • Catalyst: Add a few drops of glacial acetic acid as a catalyst.

  • Reflux: Reflux the reaction mixture for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: After completion of the reaction, cool the mixture to room temperature. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base derivative.

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

In Vitro Antibacterial Activity Assay (Broth Microdilution Method for MIC Determination)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Protocol:

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Test Compounds: Perform a two-fold serial dilution of the test compounds and the positive control in MHB in the 96-well plates. The final concentration range should typically span from 0.125 to 256 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.

  • Controls: Include a positive control (bacteria and broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the absorbance at 600 nm.

In Vitro Antifungal Activity Assay (Broth Microdilution Method for MIC Determination)

This protocol is based on the CLSI guidelines for yeast and filamentous fungi.

Materials:

  • RPMI-1640 medium

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antifungal (e.g., Fluconazole)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Protocol:

  • Preparation of Fungal Inoculum: Prepare a fungal suspension adjusted to a specific cell density (e.g., 0.5-2.5 x 10³ cells/mL for yeast, 0.4-5 x 10⁴ CFU/mL for filamentous fungi).

  • Serial Dilution of Test Compounds: Perform a two-fold serial dilution of the test compounds and the positive control in RPMI-1640 medium in the 96-well plates.

  • Inoculation: Add the prepared fungal inoculum to each well.

  • Controls: Include a positive control (fungus and medium, no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeast and at 28-35°C for 48-72 hours for filamentous fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition (typically ≥50% for azoles against yeast) of growth compared to the positive control.

Visualizations

Experimental Workflow for Antimicrobial Screening

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial & Antifungal Screening cluster_evaluation Further Evaluation synthesis Synthesis of Aniline Derivatives purification Purification synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization primary_screening Primary Screening (e.g., Agar Diffusion) characterization->primary_screening Pure Compounds mic_determination MIC Determination (Broth Microdilution) primary_screening->mic_determination mbc_mfc MBC/MFC Determination mic_determination->mbc_mfc mechanism_of_action Mechanism of Action Studies mic_determination->mechanism_of_action toxicity Cytotoxicity Assays mic_determination->toxicity

Caption: Workflow for the synthesis and antimicrobial evaluation of novel compounds.

Hypothetical Signaling Pathway Inhibition

Some antimicrobial agents are known to disrupt bacterial cell wall synthesis. A potential mechanism of action for novel aniline derivatives could involve the inhibition of key enzymes in this pathway.

signaling_pathway cluster_pathway Bacterial Cell Wall Synthesis Pathway cluster_inhibition Potential Inhibition UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB Lipid_I Lipid I UDP_NAM->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylase Aniline_Derivative Aniline Derivative MraY MraY Aniline_Derivative->MraY Inhibits MurG MurG Aniline_Derivative->MurG Inhibits

Caption: Hypothetical inhibition of bacterial cell wall synthesis by an aniline derivative.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial assessment of the antibacterial and antifungal properties of novel this compound derivatives. While specific data for this class of compounds is currently lacking, the structural alerts suggest that they represent a promising scaffold for the development of new antimicrobial agents. Future research should focus on the synthesis of a diverse library of these derivatives and their systematic evaluation against a broad panel of clinically relevant pathogens. Promising lead compounds should then be subjected to further studies to elucidate their mechanism of action, toxicity profile, and in vivo efficacy.

Application Notes and Protocols for the Synthesis of DHFR Inhibitors from Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. This process is essential for the de novo synthesis of purines, thymidylate, and certain amino acids, making DHFR a vital target for therapeutic intervention in cancer and infectious diseases.[1] The inhibition of DHFR disrupts DNA synthesis and repair, ultimately leading to cell death. Substituted anilines are versatile precursors in the synthesis of a wide range of heterocyclic compounds, many of which exhibit potent DHFR inhibitory activity. This document provides detailed protocols and application notes for the synthesis of various classes of DHFR inhibitors derived from substituted anilines, including 2,4-diaminopyrimidines, quinazolinones, and biguanides.

DHFR Signaling Pathway

The inhibition of DHFR leads to a depletion of the intracellular pool of tetrahydrofolate (THF), which is a critical cofactor for thymidylate synthase in the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This disruption in dTMP synthesis inhibits DNA replication and cell proliferation.

DHFR_Pathway cluster_folate Folate Metabolism cluster_nucleotide Nucleotide Synthesis DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) TS Thymidylate Synthase THF->TS NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction Inhibitors DHFR Inhibitors (e.g., Methotrexate, Trimethoprim) Inhibitors->DHFR dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNA DNA Synthesis dTMP->DNA

Caption: The role of DHFR in the folate metabolism and nucleotide synthesis pathway.

General Synthetic Workflow

The synthesis of DHFR inhibitors from substituted anilines typically involves a multi-step process that begins with the aniline derivative and proceeds through the formation of a key heterocyclic scaffold, followed by functional group modifications.

Synthetic_Workflow Aniline Substituted Aniline Intermediate Key Intermediate Formation (e.g., Acylation, Condensation) Aniline->Intermediate Cyclization Heterocyclic Ring Formation (e.g., Pyrimidine, Quinazoline) Intermediate->Cyclization Modification Functional Group Modification (Optional) Cyclization->Modification Purification Purification and Characterization (Chromatography, Spectroscopy) Modification->Purification Final_Product DHFR Inhibitor Purification->Final_Product

Caption: A generalized workflow for the synthesis of DHFR inhibitors from substituted anilines.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Diaminopyrimidine Derivatives (e.g., Trimethoprim Analogues)

2,4-diaminopyrimidines are a well-established class of non-classical DHFR inhibitors.[2] Trimethoprim is a prominent example. The following protocol describes a general method for the synthesis of trimethoprim analogues starting from a substituted benzaldehyde and an aniline derivative (as a precursor to a key intermediate).

Step 1: Condensation of 3,4,5-trimethoxybenzaldehyde with 3-anilinopropionitrile.

  • In a round-bottom flask equipped with a reflux condenser and a water separator (e.g., Dean-Stark apparatus), combine 3,4,5-trimethoxybenzaldehyde (1 equivalent), 3-anilinopropionitrile (1.1 equivalents), sodium methoxide (a catalytic amount), and an inert solvent such as toluene.

  • Heat the mixture to reflux. Water generated during the reaction will be collected in the water separator.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Add water to the residue and stir. The product will precipitate.

  • Collect the solid by vacuum filtration, wash with water, and dry to obtain the intermediate, α-(3,4,5-trimethoxybenzylidene)-3-anilinopropionitrile.[3]

Step 2: Cyclization with Guanidine.

  • Dissolve the intermediate from Step 1 (1 equivalent) and guanidine hydrochloride (1.5 equivalents) in a suitable solvent such as ethanol.

  • Add a base, such as sodium ethoxide, to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Treat the residue with water and collect the precipitated crude product by filtration.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final 2,4-diaminopyrimidine derivative.[4]

Protocol 2: Synthesis of Quinazolinone-Based DHFR Inhibitors

Quinazolinone derivatives can be synthesized from anthranilic acid, a substituted aniline.

Step 1: Acylation of Anthranilic Acid.

  • Dissolve anthranilic acid (1 equivalent) in a suitable solvent such as pyridine or dioxane.

  • Cool the solution in an ice bath and slowly add the desired acyl chloride (1.1 equivalents) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.

  • Pour the reaction mixture into ice-water to precipitate the N-acylanthranilic acid.

  • Collect the solid by filtration, wash with cold water, and dry.[5]

Step 2: Cyclization to form the Quinazolinone Ring.

  • Heat the N-acylanthranilic acid from Step 1 with an excess of formamide at 130-135°C for 2-4 hours.[6]

  • Alternatively, the N-acylanthranilic acid can be refluxed with acetic anhydride for 1-2 hours to form an intermediate benzoxazinone, which is then reacted with an amine or ammonia to yield the quinazolinone.

  • After cooling, the reaction mixture is poured into water, and the precipitated product is collected by filtration.

  • The crude product can be purified by recrystallization.

Protocol 3: Synthesis of Biguanide-Based DHFR Inhibitors (e.g., Proguanil)

Proguanil is an antimalarial drug that acts as a DHFR inhibitor after being metabolized to its active form, cycloguanil.[7] It can be synthesized from p-chloroaniline.

Step 1: Formation of p-chlorophenyl dicyandiamide.

  • A mixture of p-chloroaniline (1 equivalent), dicyandiamide (1 equivalent), and concentrated hydrochloric acid in water is heated to reflux.

  • The reaction is monitored until completion.

  • Upon cooling, the product, p-chlorophenyl dicyandiamide, precipitates and is collected by filtration.

Step 2: Reaction with Isopropylamine.

  • The p-chlorophenyl dicyandiamide from Step 1 is suspended in a suitable solvent like ethanol.

  • An excess of isopropylamine is added, and the mixture is heated in a sealed vessel or under reflux.[8]

  • After the reaction is complete, the solvent is removed, and the residue is treated with dilute acid to form the hydrochloride salt.

  • The crude proguanil hydrochloride is then purified by recrystallization.

Data Presentation

The following tables summarize the biological activity of representative DHFR inhibitors synthesized from substituted anilines.

Table 1: Antibacterial and Antitumor Activity of Quinazolinone-Based DHFR Inhibitors [9]

CompoundTargetIC50 (µM)
3d Staphylococcus aureus DHFR0.769 ± 0.04
3e Escherichia coli DHFR0.158 ± 0.01
3e Human DHFR0.527 ± 0.028
Trimethoprim S. aureus DHFR0.255 ± 0.014
Trimethoprim E. coli DHFR0.226 ± 0.014
Methotrexate Human DHFR0.118 ± 0.006

Table 2: Antiproliferative Activity of Quinazolinone Compound 3e [9]

Cell LineCancer TypeGI%
CCRF-CEM Leukemia65.2
RPMI-8226 Leukemia63.22
NCI-H522 Lung Cancer73.28
U251 CNS Cancer97.22

Table 3: DHFR Inhibition by 2,4-Diaminopyrido[2,3-d]pyrimidines [10]

CompoundP. carinii DHFR IC50 (µM)T. gondii DHFR IC50 (µM)M. avium DHFR IC50 (µM)Rat Liver DHFR IC50 (µM)
2b 0.120.030.0080.04
2c 0.080.0040.0050.04
Piritrexim (1) 0.0060.0020.0010.002

Conclusion

The synthetic routes outlined in these application notes provide a foundation for the development of novel DHFR inhibitors from readily available substituted anilines. The versatility of aniline chemistry allows for the creation of diverse heterocyclic scaffolds, which can be further modified to optimize potency and selectivity against DHFR from various species. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dibromo-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,4-Dibromo-6-(trifluoromethyl)aniline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges encountered during the synthesis of this compound?

A1: The primary challenges in the synthesis of this compound revolve around controlling the regioselectivity of the bromination and preventing over-bromination. The amino group (-NH₂) is a strong activating group, which can lead to the formation of multiple brominated isomers and tri-substituted byproducts.[1] Additionally, the choice of brominating agent and reaction conditions can significantly impact the yield and purity of the final product.

Q2: How can I control the high reactivity of the starting material, 2-Amino-6-(trifluoromethyl)aniline, to avoid over-bromination?

A2: A highly effective strategy to mitigate the high reactivity of the aniline is to protect the amino group, most commonly by converting it to an acetanilide through reaction with acetic anhydride.[1] The resulting acetylamino group is less activating than a free amino group, allowing for more controlled bromination. This protection strategy generally leads to a higher yield of the desired dibrominated product. The acetyl group can be subsequently removed via hydrolysis to yield the target aniline.[1]

Q3: What are the recommended brominating agents for this synthesis, and how do they compare?

A3: Several brominating agents can be employed, each with its own advantages and disadvantages.

  • Elemental Bromine (Br₂): While effective, it can be hazardous to handle due to its high reactivity and toxicity.[2] Over-bromination is a significant risk if the addition is not carefully controlled.

  • N-Bromosuccinimide (NBS): A solid and easier-to-handle brominating agent that can provide good yields.[3]

  • Sodium Bromide/Hydrogen Peroxide (NaBr/H₂O₂): This system generates bromine in situ, offering a safer and more environmentally friendly alternative to elemental bromine.[2] It often leads to high yields and purity.[2]

  • 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one: A solid brominating agent that can offer advantages in terms of handling and purification.[3]

Q4: How can I purify the final product, this compound?

A4: Purification can typically be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is crucial and may require some experimentation; common solvent systems include ethanol/water or hexane/ethyl acetate mixtures. For column chromatography, a silica gel stationary phase with a gradient of hexane and ethyl acetate is a common mobile phase.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction.- Increase reaction time or temperature (monitor for side product formation).- Ensure the molar ratio of the brominating agent is sufficient.
- Product loss during workup and purification.- Optimize extraction and recrystallization solvent systems.- For column chromatography, ensure proper packing and solvent polarity.
- Formation of multiple side products.- Protect the amino group as an acetanilide before bromination.[1]- Lower the reaction temperature to improve selectivity.[1]
Over-bromination (formation of tribromo- species) - The amino group is too activating.- Protect the amino group as an acetanilide.[1]
- Excess brominating agent or rapid addition.- Use a stoichiometric amount of the brominating agent.- Add the brominating agent dropwise at a controlled temperature.
Formation of Monobrominated Isomers - Insufficient brominating agent.- Ensure at least two equivalents of the brominating agent are used.
- Sub-optimal reaction conditions.- Adjust the reaction temperature and time to favor dibromination.
Difficult Purification - Presence of closely related isomers or byproducts.- Optimize the reaction to minimize side product formation.- Employ high-performance liquid chromatography (HPLC) for purification if necessary.- Consider derivatization to separate isomers, followed by deprotection.

Experimental Protocols

Protocol 1: Controlled Dibromination via Acetanilide Protection

This protocol involves the protection of the amino group as an acetanilide to control the bromination reaction.

Step 1: Acetylation of 2-Amino-6-(trifluoromethyl)aniline

  • In a round-bottom flask, dissolve 2-Amino-6-(trifluoromethyl)aniline (1.0 eq) in glacial acetic acid.

  • Slowly add acetic anhydride (1.1 eq) to the solution while stirring. The reaction is exothermic.

  • After the initial exotherm subsides, gently heat the mixture to 50°C for 30 minutes to ensure the reaction goes to completion.

  • Pour the warm mixture into ice-cold water to precipitate the 2-Acetamido-6-(trifluoromethyl)benzotrifluoride.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Bromination of 2-Acetamido-6-(trifluoromethyl)benzotrifluoride

  • Dissolve the dried 2-Acetamido-6-(trifluoromethyl)benzotrifluoride (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add a solution of bromine (2.1 eq) in the same solvent dropwise while maintaining the low temperature and stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture into cold water to precipitate the crude 2,4-Dibromo-6-(acetylamino)benzotrifluoride.

  • Collect the product by vacuum filtration, wash with water, and then with a sodium bisulfite solution to remove any excess bromine.

  • Dry the product.

Step 3: Hydrolysis of 2,4-Dibromo-6-(acetylamino)benzotrifluoride

  • To the crude 2,4-Dibromo-6-(acetylamino)benzotrifluoride, add a solution of aqueous hydrochloric acid.

  • Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the this compound.

  • Collect the product by vacuum filtration, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Direct Dibromination using NaBr/H₂O₂

This protocol utilizes an in situ generation of bromine for a safer and more controlled reaction.[2]

  • To a three-necked flask, add 2-Amino-6-(trifluoromethyl)aniline (1.0 eq), sodium bromide (2.2 eq), and a suitable solvent system such as dichloromethane and water.

  • Stir the mixture vigorously.

  • Slowly add 30% hydrogen peroxide (2.5 eq) dropwise to the mixture at room temperature.

  • After the addition is complete, heat the reaction to a gentle reflux (around 40°C) and maintain for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and quench any remaining peroxide by adding a small amount of sodium sulfite.

  • Separate the organic layer, wash with water and brine, and then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Brominating Systems for Anilines (Based on literature for similar compounds)

Brominating SystemAdvantagesDisadvantagesTypical Yield RangeReference
Br₂ in Acetic AcidReadily available, strong brominating agent.Hazardous, can lead to over-bromination if not controlled.70-85%[4][5]
NaBr / H₂O₂Safer, environmentally friendly, in situ generation of Br₂.May require a catalyst (e.g., ammonium molybdate), reaction times can be longer.85-95%[2]
HBr / H₂O₂Effective for bromination.Corrosive, requires careful handling.75-85%[2]
N-Bromosuccinimide (NBS)Solid, easy to handle, good for selective bromination.Can be more expensive than other sources of bromine.80-92%[3]

Visualizations

experimental_workflow_protection start 2-Amino-6-(trifluoromethyl)aniline reagent1 Acetic Anhydride, Glacial Acetic Acid product1 2-Acetamido-6-(trifluoromethyl)benzotrifluoride start->product1 reagent1->product1 50°C, 30 min reagent2 Bromine (2.1 eq), Solvent product2 2,4-Dibromo-6-(acetylamino)benzotrifluoride product1->product2 reagent2->product2 reagent3 Aqueous HCl, Reflux final_product This compound product2->final_product reagent3->final_product troubleshooting_logic start Low Yield of This compound incomplete_reaction Incomplete Reaction? start->incomplete_reaction over_bromination Over-bromination? start->over_bromination purification_loss Loss during Purification? start->purification_loss solution1 Increase reaction time/temp. Check stoichiometry. incomplete_reaction->solution1 Yes solution2 Protect amino group. Control Br₂ addition. over_bromination->solution2 Yes solution3 Optimize recrystallization solvent. Improve chromatography technique. purification_loss->solution3 Yes

References

Technical Support Center: Purification of 2,4-Dibromo-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2,4-Dibromo-6-(trifluoromethyl)aniline from a typical reaction mixture. This guide is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Persistent Impurities After Initial Work-up

  • Symptom: TLC or LC-MS analysis of the crude product after aqueous work-up shows multiple spots or peaks close to the desired product.

  • Potential Causes:

    • Formation of Isomers: The bromination of 2-(trifluoromethyl)aniline can lead to the formation of positional isomers, which have very similar polarities to the target compound, making them difficult to remove by simple extraction.

    • Over-bromination: The reaction may have proceeded too far, leading to the formation of tri-brominated species.[1]

    • Incomplete Reaction: Unreacted starting material or mono-brominated intermediates may still be present in the mixture.

  • Recommended Actions:

    • Column Chromatography: This is the most effective method for separating closely related isomers and other impurities.[1] A detailed protocol is provided in the "Experimental Protocols" section.

    • Recrystallization: If a suitable solvent is identified, recrystallization can be an effective method for removing impurities. A general protocol for solvent screening is provided below.

    • Reaction Optimization: To minimize the formation of impurities in future reactions, consider adjusting the reaction stoichiometry, temperature, and reaction time.

Issue 2: Product Tailing or Streaking During Column Chromatography

  • Symptom: The product spot on a TLC plate or the peak in a chromatogram is elongated and not symmetrical.

  • Potential Cause: The basic nature of the aniline functional group can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, causing poor separation and peak tailing.

  • Recommended Action:

    • Addition of a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase (typically 0.5-2%). The TEA will neutralize the acidic sites on the silica gel, allowing the aniline to elute more symmetrically.

Issue 3: Difficulty in Inducing Crystallization During Recrystallization

  • Symptom: The product oils out or fails to crystallize from the chosen solvent system upon cooling.

  • Potential Causes:

    • Inappropriate Solvent System: The chosen solvent or solvent mixture may not be ideal for the crystallization of the target compound.

    • Presence of Impurities: High levels of impurities can inhibit crystal formation.

    • Supersaturation: The solution may be supersaturated, preventing nucleation.

  • Recommended Actions:

    • Solvent Screening: Perform a systematic solvent screen to identify a single or binary solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Seed Crystals: If a small amount of pure product is available, add a seed crystal to the cooled solution to induce crystallization.

    • Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites and promote crystallization.

    • Slow Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities are typically other brominated isomers of 2-(trifluoromethyl)aniline, such as 2,6-Dibromo-4-(trifluoromethyl)aniline, and over-brominated products like 2,4,6-tribromo-2-(trifluoromethyl)aniline. Unreacted starting material, 2-(trifluoromethyl)aniline, or mono-brominated intermediates may also be present.

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are both powerful techniques for assessing the purity of halogenated anilines. HPLC is versatile for a wide range of compounds and offers excellent quantitative precision. GC-MS provides high separation efficiency for volatile compounds and offers definitive identification of impurities through mass spectral data.

Q3: My purified this compound is a yellow or brownish solid. Is this normal?

A3: While the pure compound is typically a white to off-white solid, discoloration to yellow or brown can occur due to the oxidation of the aniline functional group upon exposure to air and light. For high-purity applications, it is recommended to assess the purity of the discolored material by an appropriate analytical method. If significant impurities are detected, further purification by passing it through a short plug of silica gel or by recrystallization may be necessary.

Q4: What is a good starting point for a mobile phase in the column chromatography of this compound?

A4: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate. A common starting ratio to try for TLC analysis is 10-20% ethyl acetate in hexanes. The polarity can then be adjusted to achieve an Rf value of 0.2-0.3 for the target compound. Remember to add a small amount of triethylamine (e.g., 1%) to the eluent to prevent peak tailing.

Data Presentation

Purification MethodStarting Material PurityFinal PurityYieldReference Compound
Direct Precipitation & DryingCrude Reaction Mixture98.4-99.4%95.0%2,6-dibromo-4-(trifluoromethoxy)aniline[2][3]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general procedure for the purification of this compound using flash column chromatography.

  • Materials:

    • Crude this compound

    • Silica gel (230-400 mesh)

    • Hexanes (or petroleum ether)

    • Ethyl acetate

    • Triethylamine (TEA)

    • Chromatography column

    • Thin Layer Chromatography (TLC) plates and chamber

    • Collection tubes

    • Rotary evaporator

  • Procedure:

    • Mobile Phase Selection:

      • Prepare a stock solution of the crude product in a suitable solvent (e.g., dichloromethane).

      • On a TLC plate, spot the crude product and develop the plate in various ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3) containing 1% TEA.

      • The optimal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired product.

    • Column Packing:

      • Prepare a slurry of silica gel in the initial, least polar mobile phase.

      • Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and air-free packing.

      • Add a thin layer of sand to the top of the silica bed.

    • Sample Loading:

      • Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.

      • Carefully load the sample onto the top of the silica gel bed.

    • Elution and Fraction Collection:

      • Begin eluting the column with the selected mobile phase.

      • Collect fractions in separate tubes.

      • Monitor the elution of the product by TLC analysis of the collected fractions.

    • Isolation of Pure Product:

      • Combine the fractions containing the pure product.

      • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: General Procedure for Purification by Recrystallization

This protocol outlines a general method for identifying a suitable solvent system and performing a recrystallization.

  • Materials:

    • Crude this compound

    • A selection of solvents with varying polarities (e.g., hexanes, toluene, ethyl acetate, ethanol, methanol, water)

    • Erlenmeyer flasks

    • Heating mantle or hot plate

    • Ice bath

    • Buchner funnel and filter paper

  • Procedure:

    • Solvent Screening:

      • Place a small amount of the crude product (10-20 mg) into several test tubes.

      • Add a small amount of a different solvent to each test tube and observe the solubility at room temperature.

      • For solvents in which the compound is insoluble at room temperature, heat the mixture to the boiling point of the solvent. A good recrystallization solvent will dissolve the compound when hot but not when cold.

      • For binary solvent systems, dissolve the compound in a "good" solvent (in which it is highly soluble) and add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy.

    • Recrystallization:

      • Dissolve the crude product in the minimum amount of the chosen hot solvent or solvent mixture in an Erlenmeyer flask.

      • Allow the solution to cool slowly to room temperature. Crystal formation should occur.

      • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.

    • Isolation and Drying:

      • Collect the crystals by vacuum filtration using a Buchner funnel.

      • Wash the crystals with a small amount of the cold recrystallization solvent.

      • Allow the crystals to air dry or dry them in a vacuum oven.

Mandatory Visualization

Purification_Workflow crude_product Crude Reaction Mixture (this compound + Impurities) initial_workup Aqueous Work-up (e.g., NaHCO3 wash) crude_product->initial_workup purity_check1 Purity Assessment (TLC, LC-MS) initial_workup->purity_check1 purification_choice Purification Method Selection purity_check1->purification_choice Impurities Present pure_product Pure this compound purity_check1->pure_product Sufficiently Pure column_chromatography Column Chromatography (Silica Gel, Hexanes/EtOAc + TEA) purification_choice->column_chromatography recrystallization Recrystallization (Solvent Screening Required) purification_choice->recrystallization purity_check2 Purity Assessment (TLC, LC-MS, NMR) column_chromatography->purity_check2 waste Impurities column_chromatography->waste recrystallization->purity_check2 recrystallization->waste purity_check2->purification_choice Still Impure purity_check2->pure_product Pure

Caption: A workflow for the purification of this compound.

Troubleshooting_Logic start Problem Encountered During Purification issue1 Persistent Impurities start->issue1 issue2 Column Tailing/Streaking start->issue2 issue3 Crystallization Failure start->issue3 solution1a Optimize Column Chromatography (Gradient Elution) issue1->solution1a solution1b Perform Recrystallization issue1->solution1b solution2 Add Triethylamine (TEA) to Mobile Phase issue2->solution2 solution3a Screen for a Better Recrystallization Solvent issue3->solution3a solution3b Use Seed Crystals or Scratch Flask issue3->solution3b

Caption: A troubleshooting guide for common purification issues.

References

Technical Support Center: Synthesis of 2,4-Dibromo-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of 2,4-Dibromo-6-(trifluoromethyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in the synthesis of this compound?

A1: Based on the typical synthetic routes involving the bromination of a substituted aniline, the following impurities are frequently encountered:

  • Unreacted Starting Material: Residual amounts of the initial aniline precursor, such as 2-Amino-5-bromobenzotrifluoride or 6-(Trifluoromethyl)aniline.

  • Mono-brominated Intermediates: Incomplete bromination can lead to the presence of mono-brominated species.

  • Over-brominated Products: Excessive bromination can result in the formation of tri-bromo species, such as 2,4,6-Tribromo-(trifluoromethyl)aniline.[1]

  • Positional Isomers: Depending on the starting material and reaction conditions, other isomers like 2,6-Dibromo-4-(trifluoromethyl)aniline may be formed.[2]

  • Residual Solvents and Reagents: Solvents such as acetic acid or dichloromethane, and unreacted brominating agents can remain in the final product.[2]

Q2: How can I minimize the formation of over-brominated impurities?

A2: Over-bromination is a common issue due to the strong activating effect of the amino group.[1] To control this, consider the following strategies:

  • Protection of the Amino Group: Converting the aniline to an acetanilide before bromination reduces the reactivity of the aromatic ring, allowing for more selective bromination.[1]

  • Control of Stoichiometry: Careful control of the molar ratio of the brominating agent is crucial. Using a slight excess may be necessary for complete conversion, but a large excess will favor polybromination.

  • Reaction Temperature: Maintaining a low reaction temperature can help to control the reaction rate and improve selectivity.

  • Choice of Brominating Agent: Milder brominating agents, such as N-bromosuccinimide (NBS), can offer better selectivity compared to molecular bromine.[3]

Q3: My final product is discolored. What is the likely cause and how can I fix it?

A3: A yellow or brown discoloration in the final product is often due to the presence of residual bromine.[3] This can be addressed during the workup procedure by washing the crude product with a solution of a reducing agent like sodium thiosulfate or sodium bisulfite to neutralize any unreacted bromine.[3]

Q4: Which analytical techniques are best suited for identifying and quantifying impurities in my product?

A4: A combination of chromatographic and spectroscopic techniques is generally recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for quantifying the purity of the main component and known impurities.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for separating and identifying volatile and semi-volatile impurities, providing definitive structural information from the mass spectra.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying a wide range of impurities, including those that are non-volatile or thermally unstable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like LC-SPE/NMR can be used for the structural elucidation of unknown impurities.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.- Ensure the stoichiometry of the brominating agent is correct. - Allow for a sufficient reaction time after the addition of the brominating agent.[3]
Loss of product during workup.- Optimize extraction and purification steps. - Ensure the pH is appropriately adjusted during aqueous washes to prevent loss of the basic aniline product.
Formation of Multiple Products (Poor Selectivity) The amino group is too activating, leading to multiple bromination sites.[1]- Protect the amino group as an acetanilide before bromination to moderate its activating effect.[1]
Reaction temperature is too high.- Perform the bromination at a lower temperature (e.g., 0-5 °C) to improve selectivity.[1]
Presence of Unreacted Starting Material Insufficient brominating agent.- Use a slight excess of the brominating agent.
Short reaction time.- Increase the reaction time and monitor the reaction progress using TLC or HPLC.
Product Discoloration (Yellow/Brown) Residual bromine in the final product.[3]- Wash the crude product with a sodium thiosulfate or sodium bisulfite solution during workup.[3]
Poor Peak Shape in HPLC Analysis (Tailing) Secondary interactions between the basic aniline group and acidic silanols on the column.- Use a mobile phase with a competing base or adjust the pH. - Employ a column with end-capping or a different stationary phase.[5]
Column overload.- Reduce the sample concentration or injection volume.[5]

Experimental Protocols

Example Protocol: Controlled Bromination via Acetylation

This protocol is a general guideline and may require optimization for your specific starting material and scale.

Step 1: Acetylation of the Starting Aniline

  • In a round-bottom flask, dissolve the starting aniline (1.0 eq) in glacial acetic acid.

  • Slowly add acetic anhydride (1.1 eq) to the solution while stirring. The reaction is exothermic.

  • After the initial exotherm subsides, gently heat the mixture to approximately 50°C for 30 minutes to ensure the reaction goes to completion.

  • Pour the warm mixture into ice-cold water to precipitate the acetanilide.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Bromination of the Acetanilide

  • Dissolve the dried acetanilide (1.0 eq) in a suitable solvent such as glacial acetic acid.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add a solution of the brominating agent (e.g., bromine, 2.05 eq) in the same solvent dropwise while maintaining the low temperature and stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture into cold water to precipitate the crude dibromo-acetanilide.

  • Collect the product by vacuum filtration, wash with water, and then with a sodium bisulfite solution to remove any excess bromine.[1]

Step 3: Hydrolysis of the Acetanilide

  • The crude dibromo-acetanilide can be hydrolyzed back to the aniline by heating with an aqueous acid (e.g., HCl) or base (e.g., NaOH).

  • After hydrolysis is complete, neutralize the solution and extract the desired this compound product with a suitable organic solvent.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography.

Visual Troubleshooting Workflow

TroubleshootingWorkflow start Problem Encountered During Synthesis low_yield Low Yield start->low_yield multi_products Multiple Products (Poor Selectivity) start->multi_products discoloration Product Discoloration start->discoloration unreacted_sm Unreacted Starting Material start->unreacted_sm cause_incomplete_rxn Incomplete Reaction? low_yield->cause_incomplete_rxn cause_workup_loss Product Loss During Workup? low_yield->cause_workup_loss cause_over_activation Amino Group Too Activating? multi_products->cause_over_activation cause_high_temp Reaction Temp Too High? multi_products->cause_high_temp cause_residual_br2 Residual Bromine? discoloration->cause_residual_br2 cause_insufficient_reagent Insufficient Brominating Agent? unreacted_sm->cause_insufficient_reagent solution_stoichiometry Check Stoichiometry & Reaction Time cause_incomplete_rxn->solution_stoichiometry Yes solution_optimize_workup Optimize Workup/Extraction cause_workup_loss->solution_optimize_workup Yes solution_protect_amine Protect Amino Group (Acetylation) cause_over_activation->solution_protect_amine Yes solution_lower_temp Lower Reaction Temperature cause_high_temp->solution_lower_temp Yes solution_wash_thiosulfate Wash with Sodium Thiosulfate cause_residual_br2->solution_wash_thiosulfate Yes solution_increase_reagent Increase Brominating Agent cause_insufficient_reagent->solution_increase_reagent Yes

Caption: Troubleshooting workflow for common issues in the synthesis of this compound.

References

Technical Support Center: Challenges in the Bromination of Trifluoromethylanilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of trifluoromethylanilines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: Why am I observing the formation of multiple brominated products (polybromination) in my reaction?

A1: The amino group (-NH₂) in trifluoromethylanilines is a strong activating group for electrophilic aromatic substitution, making the aromatic ring highly reactive. This high reactivity often leads to the addition of multiple bromine atoms, resulting in di- and tri-brominated side products.[1] The strong electron-donating nature of the amino group significantly increases the electron density of the ring, making it highly susceptible to polysubstitution.

Q2: How does the trifluoromethyl (-CF₃) group influence the bromination reaction?

A2: The trifluoromethyl group is a strong electron-withdrawing and deactivating group. It directs incoming electrophiles to the meta-position. In trifluoromethylanilines, there is a competing electronic effect between the activating ortho-, para-directing amino group and the deactivating meta-directing trifluoromethyl group.[1][2] Typically, the strong activating effect of the amino group dominates the reaction's outcome.[1]

Q3: How can I achieve selective monobromination of my trifluoromethylaniline?

A3: To control the high reactivity of the aniline and prevent over-bromination, the most effective strategy is to protect the amino group.[1] This is commonly achieved by converting the amino group to an acetanilide through reaction with acetic anhydride. The resulting acetylamino group is still an ortho-, para-director but is significantly less activating than the free amino group. This moderation in reactivity allows for a more controlled, selective monobromination.[1]

Q4: Even after protecting the amino group, I am still getting a mixture of ortho and para isomers. How can I improve regioselectivity for the para product?

A4: While protecting the amino group significantly enhances monobromination, achieving high para-selectivity can still be a challenge. To further improve regioselectivity, consider the following:

  • Reaction Temperature: Lowering the reaction temperature can favor the formation of the thermodynamically more stable para-isomer.[1]

  • Solvent Choice: The polarity of the solvent can influence the regioselectivity of the bromination. Acetic acid is a commonly used solvent in these reactions.[1][3]

  • Steric Hindrance: The bulky protecting group on the nitrogen atom can sterically hinder the ortho positions, thereby favoring substitution at the para position.

Q5: What are the advantages of using N-Bromosuccinimide (NBS) over liquid bromine (Br₂)?

A5: N-Bromosuccinimide (NBS) is a solid reagent that is easier and safer to handle compared to the highly corrosive and volatile liquid bromine.[4] NBS provides a low, constant concentration of bromine in the reaction mixture, which can help in minimizing side reactions.[4] Other solid brominating agents like 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one also offer similar handling advantages.[5][6]

Troubleshooting Guides

Issue 1: Predominant formation of polybrominated products.

  • Root Cause: The high activating effect of the amino group leads to multiple substitutions on the aromatic ring.[1]

  • Troubleshooting Action: Protect the amino group by converting it to an acetanilide. This reduces the activating effect and allows for controlled monobromination.[1]

Issue 2: Low yield of the desired monobrominated product.

  • Root Cause:

    • Incomplete reaction due to insufficient reaction time or temperature.

    • Loss of product during workup and purification.

    • Sub-optimal choice of brominating agent or solvent.

  • Troubleshooting Action:

    • Monitor the reaction progress using TLC or GC-MS to ensure completion.

    • Optimize the purification protocol (e.g., recrystallization or column chromatography).

    • Screen different brominating agents (e.g., NBS, 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one) and solvents to improve yield.

Issue 3: Difficulty in separating isomeric products.

  • Root Cause: Brominated isomers of trifluoromethylanilines often have very similar polarities, making their separation by standard column chromatography challenging.

  • Troubleshooting Action:

    • Employ high-performance liquid chromatography (HPLC) for better separation.

    • Optimize the solvent system for column chromatography by testing various solvent mixtures with different polarities.

    • Consider derivatization of the isomers to alter their physical properties, facilitating easier separation.

Experimental Protocols & Data

Controlled Monobromination of 3-(Trifluoromethyl)aniline via Acetylation

This two-step protocol is designed to achieve selective monobromination.

Step 1: Acetylation of 3-(Trifluoromethyl)aniline [1]

  • Dissolve 3-(trifluoromethyl)aniline (1.0 eq) in glacial acetic acid.

  • Slowly add acetic anhydride (1.1 eq) while stirring. The reaction is exothermic.

  • After the initial exotherm subsides, gently heat the mixture to 50°C for 30 minutes.

  • Pour the warm mixture into ice-cold water to precipitate the 3-acetamido-benzotrifluoride.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Bromination of 3-Acetamido-benzotrifluoride [1]

  • Dissolve the dried 3-acetamido-benzotrifluoride (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise, maintaining the low temperature.

  • Allow the mixture to stir at room temperature for 1-2 hours after the addition is complete.

  • Pour the reaction mixture into cold water to precipitate the crude 4-bromo-3-acetamido-benzotrifluoride.

  • Collect the product by vacuum filtration, wash with water, and then with a sodium bisulfite solution to remove excess bromine.

  • Dry the product.

Step 3: Hydrolysis of the Acetyl Group [1]

  • To the crude 4-bromo-3-acetamido-benzotrifluoride, add aqueous hydrochloric acid.

  • Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the 4-bromo-3-(trifluoromethyl)aniline.

  • Collect the product by vacuum filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography as needed.

Direct Bromination of 3-(Trifluoromethyl)aniline with N-Bromosuccinimide (NBS)

This method provides a direct route to the monobrominated product, though control over regioselectivity and polybromination can be more challenging than the acetylation route.

  • In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in N,N-dimethylformamide (DMF).[5]

  • Slowly add N-Bromosuccinimide (NBS) (1.0 equivalent) in small portions while stirring at room temperature.[7]

  • Continue stirring the reaction mixture for approximately 3 hours at room temperature.[7]

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary
Starting MaterialBrominating AgentSolventTemperatureReaction TimeMajor ProductReported YieldReference
3-(Trifluoromethyl)anilineN-Bromosuccinimide (NBS)N,N-Dimethylformamide (DMF)Room Temperature3 hours4-Bromo-3-(trifluoromethyl)aniline90-92%[5]
N,N-dimethyl-3-(trifluoromethyl)aniline2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-oneDichloromethane-10°C to Room Temp~1 hour4-Bromo-N,N-dimethyl-3-(trifluoromethyl)anilineHigh yields reported[5][6]

Visualizations

Reaction Pathway for Controlled Monobromination

G Controlled Monobromination via Acetylation A 3-(Trifluoromethyl)aniline B Acetylation (Acetic Anhydride) A->B C 3-Acetamido-benzotrifluoride (Protected Amine) B->C D Bromination (Br2, Acetic Acid) C->D E 4-Bromo-3-acetamido-benzotrifluoride D->E F Hydrolysis (Aq. HCl, Reflux) E->F G 4-Bromo-3-(trifluoromethyl)aniline (Monobrominated Product) F->G

Caption: Reaction pathway for the controlled monobromination of 3-(trifluoromethyl)aniline.

Troubleshooting Workflow for Bromination Reactions

G Troubleshooting Bromination Reactions Start Start Bromination Reaction Analyze Analyze Product Mixture (TLC, GC-MS, NMR) Start->Analyze Problem1 Polybromination Observed? Analyze->Problem1 Solution1 Protect Amino Group (Acetylation) Problem1->Solution1 Yes Problem2 Low Regioselectivity? Problem1->Problem2 No Solution1->Start Solution2 Optimize Conditions: - Lower Temperature - Change Solvent Problem2->Solution2 Yes Problem3 Low Yield? Problem2->Problem3 No Solution2->Start Solution3 Optimize: - Reaction Time/Temp - Workup/Purification Problem3->Solution3 Yes End Successful Monobromination Problem3->End No Solution3->Start

Caption: A logical workflow for troubleshooting common issues in the bromination of trifluoromethylanilines.

References

Technical Support Center: Optimization of Suzuki Coupling with 2,4-Dibromo-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 2,4-Dibromo-6-(trifluoromethyl)aniline. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data to assist in overcoming challenges with this specific substrate.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing low or no yield of my desired coupled product?

Answer: Low or no product yield is a common challenge with this substrate due to a combination of steric hindrance from the ortho-bromo and trifluoromethyl groups, and the electron-withdrawing nature of the trifluoromethyl group. Here are several factors to investigate:

  • Ineffective Catalyst System: The choice of palladium catalyst and ligand is critical. Standard catalysts may not be effective.

    • Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands. These can facilitate the oxidative addition step, which is often rate-limiting with sterically hindered and electron-deficient aryl halides. For unprotected ortho-bromoanilines, preformed palladacycles like CataCXium® A Pd G3 have shown unique effectiveness.[1]

  • Suboptimal Base: The base is crucial for the transmetalation step.

    • Recommendation: Screen a panel of bases. Stronger inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) for challenging couplings.[1]

  • Inappropriate Solvent: The solvent influences the solubility of reagents and the stability of the catalytic species.

    • Recommendation: Aprotic polar solvents like 2-MeTHF, dioxane, or THF are commonly used. In some cases, a switch in solvent can dramatically improve yields. For a similar ortho-bromoaniline, changing the solvent from dioxane to 2-MeTHF resulted in a significant yield increase.[1]

  • Reaction Temperature Too Low: Insufficient temperature can lead to slow reaction rates.

    • Recommendation: While starting around 80-90 °C is common, carefully increasing the temperature to 100-110 °C may be necessary to overcome the activation energy for this substrate.

Question 2: I am observing significant amounts of side products, such as homocoupling of the boronic acid or debromination of my starting material. What can I do?

Answer: The formation of side products is often linked to catalyst deactivation or suboptimal reaction conditions.

  • Homocoupling: This can occur if the transmetalation is slow compared to other pathways.

    • Recommendation: Ensure you are using a suitable base to facilitate the transmetalation step. Additionally, ensure your reaction is performed under a strictly inert atmosphere (nitrogen or argon), as oxygen can promote homocoupling.

  • Debromination (Protodeboronation): This side reaction can be prevalent with unstable boronic acids or when the catalytic cycle is inefficient.

    • Recommendation: Use freshly purchased or properly stored boronic acids. Using a boronic acid pinacol ester instead of the boronic acid can sometimes mitigate this issue.[2] Ensuring a fast and efficient catalyst system can also "outrun" the decomposition of the boronic acid.[2]

Question 3: How can I achieve selective mono-coupling at either the C2 or C4 position?

Answer: Achieving regioselectivity in the Suzuki coupling of dihaloarenes can be challenging. Generally, the reactivity of the two bromine atoms is influenced by their electronic and steric environment. For 2,4-dibromoanilines, the C4 position is often more reactive towards Suzuki coupling.

  • Recommendation for Mono-arylation at C4:

    • Use a 1:1 stoichiometry of the boronic acid to the this compound.

    • Employ a catalyst system known for selective mono-arylation.

    • Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction once the desired mono-coupled product is maximized.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for a catalyst system for the Suzuki coupling of this compound?

A1: Based on studies with similar unprotected ortho-bromoanilines, a highly effective starting point is the use of the CataCXium® A Pd G3 palladacycle.[1] This catalyst has shown superior performance over more common systems like Pd(dppf)Cl₂ or combinations of Pd(OAc)₂ with Buchwald ligands for this substrate class.[1]

Q2: Which base should I try first?

A2: Cesium carbonate (Cs₂CO₃) is an excellent first choice for the base.[1] It has demonstrated high efficacy in couplings with challenging ortho-bromoanilines. Potassium phosphate (K₃PO₄) is another strong candidate.

Q3: What is the recommended solvent?

A3: 2-Methyltetrahydrofuran (2-MeTHF) has been shown to provide significantly higher yields compared to other common solvents like dioxane or toluene for similar substrates and is therefore highly recommended as a starting point.[1]

Q4: Do I need to protect the aniline group?

A4: Not necessarily. Recent methods have been developed for the efficient Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines.[1] Avoiding a protection-deprotection sequence can improve the overall efficiency of your synthesis.

Data Presentation

The following tables summarize quantitative data from studies on the Suzuki coupling of a closely related unprotected ortho-bromoaniline, which can serve as a strong starting point for the optimization of reactions with this compound.

Table 1: Effect of Solvent on Suzuki Coupling Yield

EntryCatalyst (mol%)BaseSolventTemperature (°C)Yield (%)
1CataCXium® A Pd G3 (10)Cs₂CO₃Dioxane/H₂O8051
2CataCXium® A Pd G3 (10)Cs₂CO₃Ethyl Acetate8056
3CataCXium® A Pd G3 (10)Cs₂CO₃2-MeTHF 80 95

Data adapted from a study on a similar ortho-bromoaniline substrate.[1]

Table 2: Screening of Different Palladium Catalysts

EntryCatalyst SystemSolventYield (%)
1CataCXium® A Pd G3 2-MeTHF 95
2Pd(OAc)₂/SPhos2-MeTHF<5
3Pd₂(dba)₃/XPhos2-MeTHF<5
4Pd(PPh₃)₄2-MeTHF<5
5Pd(dppf)Cl₂2-MeTHF<5

Data adapted from a study on a similar ortho-bromoaniline substrate, demonstrating the unique efficacy of CataCXium® A Pd G3.[1]

Experimental Protocols

The following is a detailed experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid, based on optimized conditions for a similar substrate.[1]

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • CataCXium® A Pd G3 (5-10 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv.)

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

  • Schlenk flask or similar reaction vessel for air-sensitive techniques

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and cesium carbonate.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the CataCXium® A Pd G3 catalyst to the flask.

  • Solvent Addition: Add anhydrous, degassed 2-MeTHF to the flask via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Visualizations

The following diagrams illustrate key workflows and decision-making processes for the optimization of the Suzuki coupling of this compound.

Suzuki_Workflow cluster_start Reaction Setup cluster_catalysis Catalysis cluster_reaction Reaction & Monitoring cluster_end Work-up & Purification start Combine Reactants: This compound Arylboronic Acid Base (Cs2CO3) catalyst Add Catalyst: CataCXium® A Pd G3 start->catalyst Inert Atmosphere solvent Add Solvent: Degassed 2-MeTHF catalyst->solvent heat Heat to 80 °C solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Troubleshooting_Tree start Low or No Yield? catalyst Check Catalyst System start->catalyst Yes base Screen Bases start->base Yes solvent Change Solvent start->solvent Yes temp Increase Temperature start->temp Yes catalyst_sol Use CataCXium® A Pd G3 or Bulky Ligands catalyst->catalyst_sol base_sol Try Cs2CO3 or K3PO4 base->base_sol solvent_sol Switch to 2-MeTHF solvent->solvent_sol temp_sol Incrementally raise to 100-110 °C temp->temp_sol

Caption: Troubleshooting decision tree for low yield in Suzuki coupling.

References

Technical Support Center: Controlled Bromination of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of aniline and its derivatives. The following information is intended to help manage and prevent over-bromination, ensuring selective synthesis of the desired brominated products.

Frequently Asked Questions (FAQs)

Q1: Why does the bromination of aniline often result in multiple substitutions?

Q2: What is the most common strategy to achieve selective mono-bromination of aniline?

Q3: Are there alternative brominating agents to liquid bromine?

Yes, several alternative reagents can be used and are often safer and more efficient. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is a stable, crystalline solid that is easier to handle than liquid bromine and often provides higher yields and cleaner reactions.[5] N-bromosuccinimide (NBS) is another commonly used N-bromo reagent.[5]

Q4: Can I achieve meta-bromination of an aniline derivative?

Direct electrophilic bromination of aniline derivatives will predominantly yield ortho- and para-substituted products. However, meta-C–H bromination can be achieved using palladium(II)-catalyzed methods with a directing group.[8][9][10][11][12] This approach overcomes the inherent ortho/para selectivity of classical electrophilic bromination.[8][9][10][12]

Q5: How can I purify the final brominated aniline product?

Purification of the crude product is crucial to remove unreacted starting materials, byproducts, and any residual bromine. Common purification techniques include:

  • Washing: Washing the crude product with a solution of sodium thiosulfate or sodium bisulfite neutralizes and removes unreacted bromine.[1]

  • Recrystallization: Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, is effective for obtaining pure crystalline products.[5]

  • Distillation: For liquid anilines, steam distillation or vacuum distillation can be effective purification methods.[13][14][15][16]

Troubleshooting Guide

Issue Possible Cause(s) Solution(s)
Immediate formation of a white precipitate (2,4,6-tribromoaniline) The amino group is too activating, leading to rapid polysubstitution.[1][3]Protect the amino group as an acetamide before bromination to reduce its activating effect.[2][5]
Reaction is highly exothermic and difficult to control The reaction between the highly activated aniline ring and bromine is very rapid and releases a significant amount of heat.[1]1. Immediately cease the addition of the brominating agent. 2. Ensure the reaction flask is in an efficient cooling bath (e.g., ice-water).[1] 3. Add the brominating agent slowly and portion-wise.
Low yield of the desired mono-brominated product 1. Insufficient amount of brominating agent. 2. Incomplete reaction. 3. Formation of undesired side products.1. Ensure the stoichiometry of the brominating agent is correct. A slight excess may be needed, but this should be done cautiously.[1] 2. Allow for a sufficient reaction time and monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
Final product is discolored (yellow or brown) Presence of residual bromine.During the workup, wash the crude product with a solution of sodium thiosulfate or sodium bisulfite to remove unreacted bromine.[1]
Formation of a mixture of ortho and para isomers The protecting group is not bulky enough to completely block the ortho positions.While para is generally the major product with an acetamide protecting group, some ortho isomer can form. Purification by recrystallization or chromatography may be necessary to isolate the desired isomer.

Experimental Protocols

Protocol 1: Para-Selective Monobromination of Aniline via Acetylation

This protocol is a common and reliable method for achieving selective para-bromination of aniline.[5]

Step 1: Protection of Aniline (Synthesis of Acetanilide)

  • In a fume hood, add aniline (1.0 eq.) to a flask containing glacial acetic acid.

  • To this solution, add acetic anhydride (1.1 eq.) dropwise with stirring.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Pour the reaction mixture into ice-cold water to precipitate the acetanilide.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.[5]

Step 2: Bromination of Acetanilide

  • Dissolve the dried acetanilide (1.0 eq.) in glacial acetic acid in an Erlenmeyer flask.

  • In a separate container, prepare a solution or slurry of DBDMH (0.5 eq., as it contains two bromine atoms) in glacial acetic acid.

  • Slowly add the DBDMH solution to the acetanilide solution with constant stirring at room temperature.

  • Continue to stir the mixture for 1 hour. The product, p-bromoacetanilide, may begin to precipitate.

  • After 1 hour, pour the reaction mixture into a beaker of cold water to ensure complete precipitation.

  • Collect the crude p-bromoacetanilide by vacuum filtration, wash with cold water, and then with a cold solution of sodium bisulfite to remove any unreacted bromine.

  • Recrystallize the product from an ethanol/water mixture to obtain pure p-bromoacetanilide.[5]

Step 3: Deprotection (Hydrolysis of p-Bromoacetanilide)

  • Place the purified p-bromoacetanilide (1.0 eq.) in a round-bottom flask.

  • Add a solution of aqueous hydrochloric acid (e.g., 7-8 M).

  • Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved.

  • Monitor the reaction by TLC until the hydrolysis is complete.[1]

  • Cool the solution to room temperature and then in an ice bath.

  • Neutralize the solution with a base (e.g., NaOH) to precipitate the p-bromoaniline.[1]

  • Collect the product by vacuum filtration, wash thoroughly with water, and dry.[1]

Protocol 2: Copper-Catalyzed Regioselective Bromination of Free Anilines

This method provides a practical procedure for the monobromination of various aniline substrates under mild conditions.[17]

Reaction Setup:

  • To a mixture of the aniline substrate (7.24 mmol), CuSO₄·5H₂O (0.452 g, 1.81 mmol, 25 mol%), and NaBr (1.34 g, 13.0 mmol, 1.8 equiv.) in a mixture of CH₃CN (20 mL) and H₂O (10 mL), add Na₂S₂O₈ (2.41 g, 10.1 mmol, 1.4 equiv.) in three portions at 7 °C over 15 minutes.

  • Stir the mixture at 7 °C for 2 hours and then at 25 °C for 22 hours.

  • Workup the reaction by quenching with a reducing agent like Na₂S₂O₃ to remove any unreacted oxidizing agent, followed by extraction and purification.[17]

Visualizations

Protection_Bromination_Deprotection Aniline Aniline (Highly Activated) Acetanilide Acetanilide (Moderately Activated) Aniline->Acetanilide Step 1: Protection (Acetic Anhydride) p_Bromoacetanilide p-Bromoacetanilide Acetanilide->p_Bromoacetanilide Step 2: Bromination (e.g., DBDMH) p_Bromoaniline p-Bromoaniline (Monobrominated Product) p_Bromoacetanilide->p_Bromoaniline Step 3: Deprotection (Acid Hydrolysis)

Caption: Workflow for para-selective monobromination of aniline.

Troubleshooting_Overbromination Start Bromination of Aniline Derivative Problem Over-bromination Observed? (e.g., 2,4,6-tribromoaniline) Start->Problem Solution1 Protect Amino Group (e.g., Acetylation) Problem->Solution1 Yes Solution2 Use Milder Brominating Agent (e.g., DBDMH, NBS) Problem->Solution2 Yes Solution3 Control Reaction Conditions (Low Temp, Slow Addition) Problem->Solution3 Yes Outcome Selective Monobromination Problem->Outcome No Solution1->Outcome Solution2->Outcome Solution3->Outcome

References

Technical Support Center: Synthesis of Dibromoanilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dibromoanilines. The information is designed to help overcome common challenges and minimize the formation of side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the synthesis of dibromoanilines?

A1: The most prevalent side reaction is polybromination, leading to the formation of tri- or even tetra-brominated anilines. The amino group (-NH₂) is a strong activating group, making the aniline ring highly reactive towards electrophilic substitution.[1][2][3] Without careful control of reaction conditions, it is difficult to stop the reaction at the desired dibromo-stage, often resulting in the formation of 2,4,6-tribromoaniline as a significant byproduct.[4][5][6]

Q2: How can I prevent polybromination?

A2: The most effective strategy to prevent polybromination is to temporarily protect the amino group by acetylation.[3][7][8] Reacting aniline with acetic anhydride converts the highly activating amino group into a less activating acetamido group (-NHCOCH₃). This modification allows for more controlled bromination. The protecting group can be removed by hydrolysis after the bromination step.[7]

Q3: My reaction mixture has turned dark and tarry. What is the cause and how can I avoid it?

A3: The formation of dark, tar-like substances is usually due to the oxidation of the aniline starting material or the product.[1] Anilines are susceptible to oxidation, especially under harsh reaction conditions. To minimize this, consider the following:

  • Use purified, colorless aniline as the starting material.

  • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Avoid excessively high temperatures and prolonged reaction times.

Q4: I am having difficulty separating the desired dibromoaniline isomer from other regioisomers. What purification techniques are most effective?

A4: The separation of regioisomers of dibromoaniline can be challenging due to their similar physical properties. The most effective purification methods are:

  • Column chromatography: This is often the most successful technique for separating isomers. The choice of eluent is crucial and should be determined by thin-layer chromatography (TLC) analysis.[1]

  • Recrystallization: This can be effective if a suitable solvent system is identified that selectively crystallizes the desired isomer.[9]

  • Fractional steam distillation: In some cases, this method can be used to separate isomers with different volatilities.[9]

Troubleshooting Guides

Issue 1: Formation of 2,4,6-Tribromoaniline as a Major Byproduct in the Synthesis of 2,4-Dibromoaniline
Possible Cause Troubleshooting Steps
Overly activating amino group Protect the amino group of the starting aniline (e.g., 4-bromoaniline) by acetylation before proceeding with the second bromination.
Excess brominating agent Carefully control the stoichiometry of the brominating agent. Use no more than one equivalent for the second bromination step.
High reaction temperature Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the brominating agent to reduce the reaction rate and improve selectivity.
Issue 2: Low Yield and Purity in the Synthesis of 2,6-Dibromoaniline from Sulfanilic Acid
Possible Cause Troubleshooting Steps
Incomplete desulfonation Ensure the hydrolysis (desulfonation) step is carried out at a sufficiently high temperature (120-170 °C) for an adequate duration (1-6 hours) as specified in the protocol.[10]
Formation of symmetrical tribromoaniline The use of steam during the hydrolysis and distillation of the product is crucial to minimize the formation of symmetrical tribromoaniline.[9]
Loss of product during workup 2,6-Dibromoaniline is volatile with steam. Ensure the distillation apparatus is set up correctly to efficiently collect the distillate.[9]
Issue 3: Presence of Starting Material in the Synthesis of 3,5-Dibromoaniline
Possible Cause Troubleshooting Steps
Incomplete reaction Monitor the reaction progress using TLC. If starting material persists, consider extending the reaction time or slightly increasing the temperature.
Insufficient reducing agent (if starting from a nitro compound) If synthesizing from 3,5-dibromonitrobenzene, ensure a sufficient excess of the reducing agent (e.g., TiCl₃) is used to achieve complete conversion of the nitro group.[11]

Quantitative Data

Target Compound Starting Material Method Yield Purity Key Side Products Reference
2,4-Dibromoaniline2-BromoanilineCopper-catalyzed oxidative bromination76%83:17 (2,4-isomer : 2,6-isomer)2,6-Dibromoaniline[12]
2,4-Dibromoaniline4-BromoanilineCopper-catalyzed oxidative bromination79%79:21 (2,4-isomer : other isomers)Other bromoaniline isomers[12]
2,6-DibromoanilineSulfanilic AcidBromination followed by desulfonation72% (crude)Not specifiedTribromoaniline[10]
3,5-Dibromoaniline3,5-DibromonitrobenzeneReduction with TiCl₃86.7%>95% (HPLC)Unreacted starting material[11]

Experimental Protocols

Synthesis of 2,4-Dibromoaniline via Copper-Catalyzed Oxidative Bromination[12]
  • To a suspension of CuSO₄·5H₂O (25 mol%) in a mixture of CH₃CN and H₂O, add 4-bromoaniline at 25 °C and stir for 15 minutes.

  • Cool the mixture to 7 °C and add NaBr (1.8 equivalents) and Na₂S₂O₈ (1.4 equivalents) simultaneously in three portions over 15 minutes.

  • After the addition is complete, continue stirring at 7 °C for 2 hours, then at 25 °C for 22 hours.

  • Quench the reaction by adding Na₂S₂O₃.

  • Adjust the pH to 9.0 with 10% aqueous NaOH.

  • Dilute with water and extract with ethyl acetate.

  • The organic phase is then analyzed and purified to yield 2,4-dibromoaniline.

Synthesis of 2,6-Dibromoaniline from Sulfanilic Acid[10]
  • Neutralize sulfanilic acid with a caustic alkali (e.g., sodium hydroxide) in water.

  • Brominate the resulting sulfanilate salt using a brominating agent such as bromine or hydrogen bromide at 40-70 °C for 30-120 minutes to form 4-amino-3,5-dibromobenzene sulfonate.

  • Hydrolyze the 4-amino-3,5-dibromobenzene sulfonate in 40-80% sulfuric acid at 120-170 °C for 1-6 hours to remove the sulfonic group.

  • The product, 2,6-dibromoaniline, is then isolated, for instance, by steam distillation.[9]

Synthesis of 3,5-Dibromoaniline from 3,5-Dibromonitrobenzene[11]
  • Dissolve 3,5-dibromonitrobenzene in glacial acetic acid.

  • Gradually add a solution of TiCl₃ (30 wt% in 2 N HCl) at room temperature until the purple color disappears, indicating the completion of the reduction.

  • Monitor the reaction by TLC.

  • Once complete, concentrate the reaction mixture under vacuum to remove the acetic acid.

  • Neutralize the residue with 1 M NaOH and add ethyl acetate.

  • Perform a liquid-liquid extraction with ethyl acetate and water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain 3,5-dibromoaniline.

Visualizations

Troubleshooting_Workflow cluster_synthesis Dibromoaniline Synthesis cluster_troubleshooting Troubleshooting Start Start Synthesis Reaction Bromination Reaction Start->Reaction Workup Reaction Workup & Purification Reaction->Workup Issue Problem Identified Workup->Issue Product Desired Dibromoaniline Issue->Product No Issues Poly Polybromination (e.g., Tribromoaniline) Issue->Poly Excess Bromination Oxidation Oxidation (Tar Formation) Issue->Oxidation Dark/Tarry Mixture Isomers Regioisomer Impurities Issue->Isomers Multiple Spots on TLC LowYield Low Yield / Incomplete Reaction Issue->LowYield Starting Material Remains Sol_Poly Protect Amino Group (Acetylation) & Control Stoichiometry Poly->Sol_Poly Sol_Oxidation Use Pure Reagents & Inert Atmosphere Oxidation->Sol_Oxidation Sol_Isomers Optimize Reaction Conditions & Use Chromatography Isomers->Sol_Isomers Sol_LowYield Monitor with TLC & Adjust Reaction Time/Temp LowYield->Sol_LowYield Sol_Poly->Reaction Sol_Oxidation->Reaction Sol_Isomers->Reaction Sol_LowYield->Reaction

Caption: Troubleshooting workflow for the synthesis of dibromoanilines.

Reaction_Pathway cluster_main Main Reaction Pathway for 2,6-Dibromoaniline cluster_side Side Reaction Aniline Aniline Sulfanilic Sulfanilic Acid Aniline->Sulfanilic Sulfonation Salt Sulfanilate Salt Sulfanilic->Salt Neutralization DibromoSulf 4-Amino-3,5-dibromobenzene sulfonate Salt->DibromoSulf Bromination (2 eq. Br) DibromoAniline 2,6-Dibromoaniline DibromoSulf->DibromoAniline Hydrolysis (Desulfonation) Tribromo 2,4,6-Tribromoaniline DibromoSulf->Tribromo Over-bromination (Excess Br) DibromoAniline->Tribromo Further Bromination of Product

Caption: Reaction pathway for 2,6-dibromoaniline synthesis highlighting a key side reaction.

References

Technical Support Center: 2,4-Dibromo-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the stable storage, handling, and use of 2,4-Dibromo-6-(trifluoromethyl)aniline in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

A1: To ensure the long-term stability and purity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and air. For extended storage, refrigeration at 2-8°C is recommended.[1] It is also crucial to protect the compound from light, as aniline derivatives can be light-sensitive.[1]

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents, strong acids, and acid chlorides.[1] Contact with these substances can lead to vigorous reactions and degradation of the compound.

Q3: My this compound has developed a yellowish or brownish tint. Can I still use it?

A3: The discoloration of aniline derivatives is often a result of oxidation from exposure to air and light, leading to the formation of impurities.[1] For reactions that are not sensitive to minor impurities, a slight change in color may not significantly impact the outcome. However, for applications requiring high purity, such as in drug development, the presence of these impurities can be detrimental.[1] It is highly recommended to assess the purity of the discolored reagent using analytical techniques like HPLC, TLC, or NMR before use. If significant impurities are detected, purification through methods like recrystallization or column chromatography may be necessary.[1]

Q4: What are the potential degradation pathways for this compound?

A4: Based on the general reactivity of halogenated and trifluoromethyl-substituted anilines, the potential degradation pathways include:

  • Oxidation: Exposure to air and light can cause oxidation of the aniline functional group, often leading to the formation of colored impurities and dimers.[1][2]

  • Thermal Degradation: At elevated temperatures, anilines can undergo thermal decomposition. For halogenated anilines, this may involve the cleavage of carbon-halogen and carbon-nitrogen bonds.[1]

  • Hydrolysis: The trifluoromethyl group, while generally stable, can be susceptible to hydrolysis under certain pH conditions, although this is less common for trifluoromethyl groups on an aromatic ring.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving this compound.

Low or No Reaction Yield
Potential Cause Suggested Solution
Degraded Reagent The this compound may have degraded due to improper storage (exposure to air, light, or moisture).[1] Action: Verify the purity of the aniline using TLC or HPLC. If degradation is confirmed, use a fresh batch of the reagent.
Incompatible Reaction Conditions The chosen solvent, temperature, or base may not be optimal for the reaction. Action: Review the literature for similar reactions to ensure appropriate conditions. Consider performing small-scale optimization experiments to screen different solvents, temperatures, and bases.
Catalyst Inactivity (for cross-coupling reactions) The catalyst may be poisoned or inactive. Action: Ensure the catalyst is from a reliable source and has been stored correctly. Consider using a fresh batch of catalyst or screening different types of catalysts and ligands.
Formation of Multiple Byproducts
Potential Cause Suggested Solution
Side Reactions The aniline may be participating in side reactions, such as self-coupling (dimerization).[1][2] Action: Lowering the reaction temperature or using a more selective catalyst can help minimize side reactions.[1] Running the reaction at a lower concentration might also disfavor bimolecular self-coupling.[2]
Over-reaction The reaction may have been allowed to proceed for too long or at too high a temperature, leading to the formation of secondary products.[1] Action: Monitor the reaction progress closely using TLC or LC-MS and stop the reaction once the starting material is consumed or the desired product concentration is maximized.
Presence of Impurities Impurities in the starting material can lead to the formation of unexpected byproducts.[1] Action: Confirm the purity of all starting materials before beginning the reaction. Purify any reagents that show significant impurities.

Experimental Protocols

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required for specific equipment and applications.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

2. HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: 30% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Integrate the peaks in the chromatogram.

  • Calculate the purity of the sample by determining the percentage of the area of the main peak relative to the total area of all peaks.

Visualizations

Troubleshooting_Workflow start Low or No Reaction Yield check_purity Check Reagent Purity (TLC/HPLC) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok use_fresh Use Fresh Reagent purity_ok->use_fresh No optimize_conditions Optimize Reaction Conditions (Solvent, Temp, Base) purity_ok->optimize_conditions Yes use_fresh->check_purity reaction_improved Yield Improved? optimize_conditions->reaction_improved check_catalyst Check Catalyst Activity (if applicable) reaction_improved->check_catalyst No success Successful Reaction reaction_improved->success Yes further_investigation Further Investigation Needed check_catalyst->further_investigation

Caption: Troubleshooting workflow for low or no reaction yield.

Storage_Handling_Logic cluster_storage Storage Conditions cluster_incompatibilities Incompatible Materials cluster_handling Handling & Purity Check storage_conditions Store in a Cool, Dry, Well-Ventilated Area tightly_sealed Tightly Sealed Container incompatibilities Avoid Contact With: protect_light Protect from Light refrigerate Refrigerate (2-8°C) for Long-Term oxidizers Strong Oxidizing Agents incompatibilities->oxidizers acids Strong Acids & Acid Chlorides incompatibilities->acids check_color Observe for Discoloration discolored If Discolored (Yellow/Brown) check_color->discolored assess_purity Assess Purity (HPLC, TLC, NMR) discolored->assess_purity purify Purify if Necessary assess_purity->purify

Caption: Key considerations for the storage and handling of this compound.

References

Technical Support Center: Scale-up Synthesis of 2,4-Dibromo-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2,4-Dibromo-6-(trifluoromethyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

A1: The primary challenges in the scale-up synthesis include controlling the regioselectivity of the bromination, preventing over-bromination to form tri-bromo species, managing the exothermic nature of the reaction, and ensuring efficient purification of the final product to remove isomeric impurities and residual reagents. The strong activating effect of the amino group makes the aromatic ring highly susceptible to electrophilic substitution, which can lead to a mixture of products.[1][2]

Q2: What are the most common side products to expect during the synthesis?

A2: Common side products arise from incomplete bromination or over-bromination. These can include monobrominated isomers (2-bromo-6-(trifluoromethyl)aniline and 4-bromo-2-(trifluoromethyl)aniline) and the tribrominated product (2,4,6-tribromo-3-(trifluoromethyl)aniline).[2] The formation of these impurities is highly dependent on the reaction conditions.

Q3: Are there safer and more environmentally friendly brominating agents for large-scale production than elemental bromine?

A3: Yes, for industrial-scale synthesis, using a combination of a metal bromide (like sodium bromide or potassium bromide) and an oxidizing agent (like hydrogen peroxide) is a common and safer alternative to using elemental bromine.[3][4] This system generates bromine in situ, minimizing handling risks and improving atom economy.[3] This method also avoids the corrosive byproducts associated with using bromine alone.[3]

Q4: How does the trifluoromethyl (-CF₃) group influence the reaction?

A4: The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.[2] However, the powerful activating and ortho-, para-directing effect of the amino group dominates the reaction's outcome. The -CF₃ group at position 2 will sterically hinder the 2-position to some extent, but the electronic directing effect of the amine group to the ortho and para positions is the primary driver of the reaction's regioselectivity.

Troubleshooting Guides

Issue 1: Low Yield of the Desired 2,4-Dibromo Isomer and Formation of Multiple Products
  • Symptom: Chromatographic analysis (HPLC, GC-MS) of the crude product shows a mixture of monobrominated, dibrominated, and tribrominated species.

  • Potential Cause: The high reactivity of the aniline starting material leads to a lack of selectivity. The reaction conditions (temperature, addition rate of brominating agent) may not be optimized for the desired dibromination.

  • Recommended Action:

    • Control Reaction Temperature: Maintain a low and consistent temperature during the addition of the brominating agent to control the reaction rate and improve selectivity.

    • Slow Addition of Brominating Agent: Add the brominating agent dropwise or in portions to maintain a low concentration of the electrophile in the reaction mixture, which can favor the desired dibromination over further substitution.

    • Stoichiometry of Brominating Agent: Carefully control the stoichiometry of the brominating agent. Using a slight excess may be necessary to drive the reaction to completion, but a large excess will promote the formation of the tribrominated byproduct.

    • Protecting Group Strategy: For better control, consider protecting the amino group as an acetanilide. The acetamido group is less activating than the amino group, which can lead to more selective bromination. The protecting group can be removed in a subsequent step.

Issue 2: Poor Purity of the Final Product After Work-up
  • Symptom: The isolated product contains significant amounts of isomeric impurities that are difficult to separate by crystallization.

  • Potential Cause: The physical properties of the desired product and its isomers can be very similar, making separation challenging.[1]

  • Recommended Action:

    • Chromatographic Purification: For high purity, column chromatography is often necessary. The choice of eluent system should be optimized using thin-layer chromatography (TLC) to achieve good separation.

    • Fractional Crystallization: If chromatography is not feasible on a large scale, fractional crystallization from a suitable solvent system may be an option. This will require careful optimization of the solvent and temperature profile.

    • Analytical Monitoring: Utilize analytical techniques like HPLC and GC to monitor the purity of different fractions during purification.[1]

Issue 3: Reaction Stalls or Proceeds Very Slowly
  • Symptom: Reaction monitoring (e.g., by TLC or HPLC) shows a significant amount of starting material or monobrominated intermediates even after an extended reaction time.

  • Potential Cause: Insufficient amount of brominating agent, low reaction temperature, or poor mixing in a large-scale reactor.

  • Recommended Action:

    • Verify Reagent Stoichiometry: Ensure that the correct molar equivalents of the brominating agent have been added.

    • Gradual Temperature Increase: If the reaction is too slow at a low temperature, a controlled, gradual increase in temperature can be implemented while carefully monitoring for the formation of byproducts.

    • Improve Agitation: In a scale-up setting, ensure that the reactor's agitation is sufficient to maintain a homogeneous mixture of reactants, especially if the reaction involves multiple phases.

Experimental Protocols

Key Experiment: Scale-up Synthesis of this compound

This protocol is a generalized procedure based on common methods for brominating anilines at a larger scale, incorporating safety and environmental considerations.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mol)Quantity (g)
2-(Trifluoromethyl)aniline161.121.0161.12
Sodium Bromide (NaBr)102.892.2226.36
Hydrogen Peroxide (30% w/w aq.)34.012.5283.42
Dichloromethane (DCM)84.93-800 mL
Water18.02-800 mL
Sodium Thiosulfate (for quenching)158.11-As needed
Anhydrous Magnesium Sulfate (for drying)120.37-As needed

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, charge a 5 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer with 2-(trifluoromethyl)aniline (1.0 mol), sodium bromide (2.2 mol), dichloromethane (800 mL), and water (800 mL).

  • Cooling: Cool the stirred mixture to 0-5 °C using an ice bath.

  • Addition of Hydrogen Peroxide: Slowly add 30% hydrogen peroxide (2.5 mol) dropwise via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours, or until reaction completion is confirmed by TLC or HPLC analysis.

  • Quenching: Cool the reaction mixture back to 0-5 °C and slowly add a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine until the orange color of the organic layer dissipates.

  • Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 200 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (2 x 300 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., heptane/ethyl acetate) to yield this compound as a solid.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Charge Reactor with: - 2-(Trifluoromethyl)aniline - Sodium Bromide - Dichloromethane - Water cool Cool to 0-5 °C start->cool add_h2o2 Slowly add H₂O₂ (aq.) (Maintain T < 10 °C) cool->add_h2o2 react Stir at Room Temperature (4-6 hours) add_h2o2->react monitor Monitor by TLC/HPLC react->monitor quench Quench with Na₂S₂O₃ (aq.) monitor->quench If complete separate Separate Organic Layer quench->separate extract Extract Aqueous Layer with DCM separate->extract wash_dry Wash with Brine & Dry (MgSO₄) extract->wash_dry concentrate Concentrate under Vacuum wash_dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Yield & Purity Issues cluster_purity Purification Issues cluster_reaction_kinetics Reaction Kinetics start Crude Product Analysis low_yield Low Yield & Multiple Products? start->low_yield poor_purity Poor Purity after Work-up? start->poor_purity reaction_stalled Reaction Stalled? start->reaction_stalled temp_control Control Temperature low_yield->temp_control Yes slow_addition Slow Reagent Addition low_yield->slow_addition Yes stoichiometry Check Stoichiometry low_yield->stoichiometry Yes chromatography Column Chromatography poor_purity->chromatography Yes recrystallization Fractional Recrystallization poor_purity->recrystallization Yes verify_reagents Verify Reagents reaction_stalled->verify_reagents Yes increase_temp Gradually Increase Temp reaction_stalled->increase_temp Yes agitation Improve Agitation reaction_stalled->agitation Yes

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Troubleshooting Reactions with 2,4-Dibromo-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dibromo-6-(trifluoromethyl)aniline. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in cross-coupling reactions?

A1: The primary challenges stem from the electronic and steric properties of the molecule. The trifluoromethyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards oxidative addition in palladium-catalyzed cross-coupling reactions. This can lead to sluggish or incomplete reactions. Additionally, the presence of two bromine atoms and a trifluoromethyl group in ortho and para positions to the amine can present steric hindrance, influencing catalyst and substrate approach.

Q2: Which bromine is more reactive in a selective mono-substitution reaction?

A2: In polyhalogenated arenes, the site of reaction is influenced by both electronic and steric factors. For this compound, the bromine at the 4-position is generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. This is due to the lesser steric hindrance compared to the bromine at the 2-position, which is flanked by the bulky trifluoromethyl group and the aniline. However, achieving high selectivity can be challenging and is highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, and solvent.[1][2][3][4]

Q3: What are common side reactions to look out for?

A3: Common side reactions in Suzuki-Miyaura and Buchwald-Hartwig reactions with this substrate include:

  • Dehalogenation: Replacement of one or both bromine atoms with a hydrogen atom.[5]

  • Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the aniline (in Buchwald-Hartwig reactions).[6][7]

  • Protodeborylation: Cleavage of the C-B bond of the boronic acid before transmetalation.

  • Double substitution: Reaction at both bromine positions when mono-substitution is desired.

Q4: How can I purify the final product?

A4: Purification of substituted aniline derivatives is typically achieved using column chromatography on silica gel.[8] The choice of eluent will depend on the polarity of the product. A gradient of ethyl acetate in hexanes is a common starting point. In some cases, recrystallization can also be an effective purification method. For complex mixtures or to isolate isomers, High-Performance Liquid Chromatography (HPLC) may be necessary.[9][10][11][12]

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low conversion to the desired product. What are the likely causes and how can I improve the yield?

Answer: Low yields in Suzuki-Miyaura couplings with this substrate are common due to its electron-deficient nature. Here is a systematic approach to troubleshooting:

Potential Causes & Solutions

Potential Cause Recommended Action
Inactive Catalyst Use a fresh batch of palladium catalyst and ensure it has been stored under an inert atmosphere. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.
Inappropriate Ligand For electron-deficient aryl bromides, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands are often more effective than standard ligands like PPh₃.[6]
Weak Base A strong base is often required for the transmetalation step with electron-deficient substrates. Consider using stronger bases like K₃PO₄ or Cs₂CO₃ instead of weaker bases like Na₂CO₃.
Solvent Choice The choice of solvent can significantly impact the reaction. Aprotic polar solvents like dioxane, DMF, or toluene are commonly used. Ensure the solvent is anhydrous and degassed.
Low Reaction Temperature Due to the deactivated nature of the substrate, higher reaction temperatures (e.g., 80-110 °C) may be necessary to drive the reaction to completion.
Boronic Acid Instability Boronic acids can be prone to decomposition. Use fresh, high-quality boronic acid or consider using a more stable boronate ester (e.g., a pinacol ester).[5]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In an oven-dried Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if not using a pre-catalyst).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Troubleshooting Workflow for Low-Yield Suzuki Coupling

G start Low or No Yield reagent_check 1. Reagent Integrity Check - Active Catalyst? - Fresh Boronic Acid? - Anhydrous Solvent/Base? start->reagent_check reagent_check->start Reagents Faulty (Replace/Purify) catalyst_screen 2. Catalyst/Ligand Screening - Try bulky, electron-rich ligands (e.g., SPhos, XPhos) reagent_check->catalyst_screen Reagents OK base_solvent_opt 3. Base & Solvent Optimization - Screen stronger bases (K3PO4, Cs2CO3) - Vary solvent (Dioxane, Toluene, DMF) catalyst_screen->base_solvent_opt No Improvement success Successful Reaction catalyst_screen->success Improvement temp_time 4. Temperature & Time Adjustment - Increase temperature (80-110°C) - Monitor reaction for longer periods base_solvent_opt->temp_time No Improvement base_solvent_opt->success Improvement temp_time->success Improvement G start Starting Buchwald-Hartwig Amination amine_type What is the nature of the amine coupling partner? start->amine_type primary_aliphatic Primary Aliphatic Amine amine_type->primary_aliphatic Aliphatic secondary_aliphatic Secondary Aliphatic Amine amine_type->secondary_aliphatic Aliphatic primary_aryl Primary Arylamine amine_type->primary_aryl Aromatic ligand_choice1 Use bulky, electron-rich ligands: t-BuXPhos, BrettPhos, RuPhos primary_aliphatic->ligand_choice1 secondary_aliphatic->ligand_choice1 ligand_choice2 Use bulky, electron-rich ligands: XPhos, SPhos primary_aryl->ligand_choice2 base_choice Use strong, non-nucleophilic base: NaOtBu or KOtBu ligand_choice1->base_choice ligand_choice2->base_choice precatalyst Consider using a well-defined Pd-precatalyst (e.g., G3, G4) base_choice->precatalyst

References

Validation & Comparative

A Comparative Analysis of 2,4-Dibromo-6-(trifluoromethyl)aniline and 2,6-dibromo-4-(trifluoromethyl)aniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison of the chemical isomers 2,4-Dibromo-6-(trifluoromethyl)aniline and 2,6-dibromo-4-(trifluoromethyl)aniline. As structural isomers, these compounds share the same molecular formula but differ in the substitution pattern on the aniline ring. This structural variance can significantly influence their chemical reactivity, biological activity, and suitability for various applications in research and development.

This document outlines their physical and chemical properties, spectroscopic data, synthesis protocols, and known applications to assist researchers, scientists, and drug development professionals in selecting the appropriate isomer for their specific needs.

Logical Flow of Comparison

Comparison_Guide_Flow Introduction Introduction to Isomers Properties Physical & Chemical Properties Introduction->Properties Spectroscopy Spectroscopic Data Comparison Properties->Spectroscopy Synthesis Synthesis Pathways Spectroscopy->Synthesis Applications Applications & Biological Activity Synthesis->Applications Protocols Experimental Protocols Applications->Protocols Conclusion Conclusion Protocols->Conclusion

Caption: Logical workflow for the comparative analysis of the two aniline isomers.

Physical and Chemical Properties

The positional differences of the bromo and trifluoromethyl substituents on the aniline ring result in distinct physical and chemical properties. These are summarized in the table below.

PropertyThis compound2,6-dibromo-4-(trifluoromethyl)aniline
CAS Number Not available72678-19-4[1][2][3]
Molecular Formula C₇H₄Br₂F₃N[1][2]C₇H₄Br₂F₃N[1][2]
Molecular Weight 318.92 g/mol 318.92 g/mol [2]
Appearance -White to cream or pale yellow crystals or crystalline powder[1]
Melting Point -36-41 °C[1]
IUPAC Name This compound2,6-dibromo-4-(trifluoromethyl)aniline[1]
SMILES Nc1c(Br)cc(Br)cc1C(F)(F)FNc1c(Br)cc(cc1Br)C(F)(F)F[1]
InChI Key -DRSMEHXBOXHXDX-UHFFFAOYSA-N[1]

Spectroscopic Data Comparison

Spectroscopic DataThis compound (Predicted)2,6-dibromo-4-(trifluoromethyl)aniline (Predicted)
¹H NMR The two aromatic protons would appear as distinct signals, likely doublets, due to their different chemical environments. The amine protons would appear as a broad singlet.The two aromatic protons are chemically equivalent and would appear as a singlet. The amine protons would also be a broad singlet.
¹³C NMR Seven distinct signals would be expected, one for each carbon atom in the molecule, including the trifluoromethyl carbon.Due to symmetry, only five distinct carbon signals would be expected: one for the two equivalent aromatic carbons bearing bromine, one for the two equivalent aromatic carbons adjacent to the amine, one for the carbon with the trifluoromethyl group, one for the carbon with the amine group, and one for the trifluoromethyl carbon.
IR Spectroscopy Characteristic peaks would include N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching (around 1250-1350 cm⁻¹), C-Br stretching (in the fingerprint region), and strong C-F stretching bands (around 1100-1300 cm⁻¹).Similar characteristic peaks to its isomer would be present, with potential minor shifts in wavenumbers due to the different substitution pattern.
Mass Spectrometry The molecular ion peak would be observed at m/z 319 (for the most abundant isotopes). A characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio) would be expected.The mass spectrum would be very similar to its isomer, with the same molecular ion peak and isotopic pattern for two bromine atoms. Fragmentation patterns might differ slightly.

Synthesis Pathways

The synthesis of these compounds typically involves the bromination of the corresponding trifluoromethylaniline precursor. The directing effects of the amino and trifluoromethyl groups play a crucial role in determining the final product.

Synthesis of this compound

A plausible synthetic route would involve the direct bromination of 2-(trifluoromethyl)aniline. The amino group is a strong activating ortho-, para-director, while the trifluoromethyl group is a deactivating meta-director. Bromination would likely occur at the positions para and ortho to the amino group, leading to the desired product.

Synthesis of 2,6-dibromo-4-(trifluoromethyl)aniline

This isomer is synthesized by the bromination of 4-(trifluoromethyl)aniline. The amino group directs the incoming bromine electrophiles to the ortho positions.

Synthesis_Pathway cluster_0 Synthesis of 2,6-dibromo-4-(trifluoromethyl)aniline Start 4-(Trifluoromethyl)aniline Reagents Bromine (Br₂) Acetic Acid Start->Reagents Electrophilic Aromatic Substitution Product 2,6-dibromo-4-(trifluoromethyl)aniline Reagents->Product

Caption: General synthesis pathway for 2,6-dibromo-4-(trifluoromethyl)aniline.

Applications and Biological Activity

Halogenated and trifluoromethyl-substituted anilines are important building blocks in the synthesis of pharmaceuticals and agrochemicals.[4] The trifluoromethyl group can enhance metabolic stability and bioavailability of drug candidates.[5]

  • This compound : Due to its structure, this isomer could serve as a precursor for compounds where substitution at the 1, 3, and 5 positions of the aniline ring is desired.

  • 2,6-dibromo-4-(trifluoromethyl)aniline : This compound is a known intermediate in the synthesis of various biologically active molecules. For example, similar structures are used in the development of insecticides.[6] The substitution pattern makes the amine less nucleophilic and provides steric hindrance, which can be advantageous in certain synthetic transformations.

Some trifluoro-anilines have demonstrated antibacterial and antibiofilm properties.[5] For instance, studies on other aniline derivatives have shown efficacy against bacteria like Vibrio parahaemolyticus.[5] This suggests that both this compound and 2,6-dibromo-4-(trifluoromethyl)aniline could be investigated for similar biological activities.

Experimental Protocols

Below are representative experimental protocols for the synthesis of these types of compounds.

Protocol 1: Synthesis of 2,6-dibromo-4-(trifluoromethyl)aniline via Electrophilic Bromination

This protocol is based on general methods for the bromination of anilines.[7][8]

Materials:

  • 4-(Trifluoromethyl)aniline

  • Glacial Acetic Acid

  • Bromine

  • Ice bath

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • In a conical flask, dissolve 0.1 mol of 4-(trifluoromethyl)aniline in a sufficient amount of glacial acetic acid.

  • Cool the flask in an ice bath with continuous stirring.

  • Slowly add 0.22 mol of bromine dissolved in glacial acetic acid dropwise from a dropping funnel. Maintain the temperature below 10 °C.

  • After the addition is complete, continue stirring for another hour at room temperature.

  • Pour the reaction mixture into a beaker containing cold water.

  • The crude 2,6-dibromo-4-(trifluoromethyl)aniline will precipitate out.

  • Collect the precipitate by vacuum filtration using a Buchner funnel and wash with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified product.

  • Dry the purified crystals and determine the melting point and yield.

Protocol 2: General Synthesis of a Dibromo-Trifluoromethylaniline Derivative

This protocol is adapted from a patented method for a similar compound.[9]

Materials:

  • A trifluoromethylaniline precursor

  • An appropriate solvent (e.g., water or a mixed solvent system)

  • Bromine

  • Hydrogen Peroxide (as an oxidizing agent to regenerate bromine from HBr byproduct)

  • Reaction vessel with stirring and temperature control

Procedure:

  • Charge the reaction vessel with the trifluoromethylaniline precursor and the chosen solvent.

  • Begin stirring and control the temperature of the mixture.

  • Sequentially and slowly add bromine and hydrogen peroxide to the reaction mixture. The molar ratio of aniline to bromine to hydrogen peroxide should be carefully controlled (e.g., 1:1.0-1.1:1.3-1.5).[9]

  • After the addition, allow the reaction to proceed for a specified time until completion, which can be monitored by techniques like TLC or GC.

  • Upon completion, the reaction mixture is filtered.

  • The collected solid (the crude product) is washed and then dried.

  • The filtrate can potentially be recycled for subsequent batches.[9]

  • The dried product is then analyzed for purity (e.g., by HPLC) and the yield is calculated.[10]

Conclusion

This compound and 2,6-dibromo-4-(trifluoromethyl)aniline, while being isomers, exhibit notable differences in their physical properties and are synthesized from different precursors. The choice between these two compounds will largely depend on the desired substitution pattern for the final target molecule in a synthetic scheme. The 2,6-dibromo isomer is more well-documented and commercially available, making it a more readily accessible starting material for many applications. Further research into the biological activities of both isomers could reveal novel applications in drug discovery and agrochemical development.

References

Uncharted Territory: The Biological Potential of 2,4-Dibromo-6-(trifluoromethyl)aniline Derivatives Awaits Exploration

Author: BenchChem Technical Support Team. Date: December 2025

Despite the promising pharmacological profiles of halogenated and trifluoromethyl-containing compounds in drug discovery, a comprehensive biological evaluation of derivatives stemming directly from 2,4-Dibromo-6-(trifluoromethyl)aniline remains a largely unexplored scientific frontier. Extensive searches of available scientific literature have not yielded specific studies detailing the synthesis and subsequent biological testing of compounds directly derived from this particular starting material. This guide, therefore, serves to highlight the significant potential of this compound class, drawing comparisons from structurally related molecules and outlining the necessary experimental frameworks for their future evaluation.

Researchers, scientists, and drug development professionals are constantly seeking novel molecular scaffolds to address pressing therapeutic needs, particularly in oncology and infectious diseases. The unique combination of bromine atoms and a trifluoromethyl group on an aniline ring suggests that derivatives of this compound could exhibit potent and selective biological activities. The lipophilicity and metabolic stability often conferred by trifluoromethyl groups, coupled with the diverse reactivity of brominated aromatics, make this an attractive, yet unharnessed, starting point for chemical library synthesis.

The Promise of Structurally Related Compounds: A Glimpse into Potential Activities

While direct data is absent, the biological activities of analogous compounds provide a strong rationale for investigating derivatives of this compound.

Anticancer Potential: The trifluoromethyl group is a well-established pharmacophore in numerous anticancer agents. For instance, studies on 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have demonstrated their potential as antiproliferative agents against various human cancer cell lines.[1] Similarly, dibromotyrosine analogues have shown promise as inhibitors of prostate cancer cell proliferation and migration.[2] These findings suggest that novel compounds derived from this compound could be valuable candidates for anticancer drug discovery programs.

Antimicrobial Efficacy: The presence of both trifluoromethyl and bromo substituents on an aniline core points towards a strong potential for antimicrobial activity. Research on trifluoro-anilines has revealed their efficacy against pathogenic bacteria, including Vibrio parahaemolyticus and Vibrio harveyi.[3][4] Specifically, compounds like 4-amino-3-chloro-5-nitrobenzotrifluoride and 2-iodo-4-trifluoromethylaniline have demonstrated significant antibacterial and antibiofilm properties.[3][4] Furthermore, highly brominated compounds isolated from marine organisms have exhibited potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA).[5] This collective evidence strongly supports the hypothesis that derivatives of this compound could yield novel and effective antimicrobial agents.

A Roadmap for Future Investigation: Proposed Experimental Protocols

To unlock the therapeutic potential of this compound class, a systematic biological evaluation is paramount. The following experimental protocols are proposed as a foundational framework for researchers.

Table 1: Comparative Anticancer Activity of Hypothetical Derivatives
Compound IDTarget Cell LineIC50 (µM)Alternative CompoundAlternative IC50 (µM)
DBTA-D1 MCF-7 (Breast)Data to be determinedDoxorubicinReference Value
DBTA-D2 A549 (Lung)Data to be determinedCisplatinReference Value
DBTA-D3 PC-3 (Prostate)Data to be determinedEnzalutamideReference Value
DBTA-D4 HCT116 (Colon)Data to be determined5-FluorouracilReference Value
Table 2: Comparative Antimicrobial Activity of Hypothetical Derivatives
Compound IDTarget MicroorganismMIC (µg/mL)Alternative CompoundAlternative MIC (µg/mL)
DBTA-D5 S. aureus (MRSA)Data to be determinedVancomycinReference Value
DBTA-D6 E. coliData to be determinedCiprofloxacinReference Value
DBTA-D7 P. aeruginosaData to be determinedMeropenemReference Value
DBTA-D8 C. albicansData to be determinedFluconazoleReference Value
Experimental Methodologies

1. In Vitro Cytotoxicity Assay (MTT Assay):

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, PC-3, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with serial dilutions of the synthesized compounds (and a positive control, e.g., Doxorubicin) for 48-72 hours.

  • MTT Staining: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

2. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution):

  • Bacterial/Fungal Strains: Standard strains of pathogenic bacteria (e.g., S. aureus, E. coli, P. aeruginosa) and fungi (e.g., C. albicans) are used.

  • Compound Preparation: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.

  • Inoculation: A standardized inoculum of the microorganism is added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Path Forward: Conceptual Frameworks

While specific signaling pathways impacted by these novel derivatives are yet to be elucidated, we can conceptualize the experimental workflows and logical relationships that will guide their discovery and development.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification start This compound derivatives Library of Derivatives start->derivatives Synthetic Reactions anticancer Anticancer Assays (e.g., MTT) derivatives->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) derivatives->antimicrobial data_analysis IC50 / MIC Determination anticancer->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_compounds Lead Compounds sar->lead_compounds

Caption: A conceptual workflow for the synthesis and biological evaluation of novel derivatives.

logical_relationship Start_Material 2,4-Dibromo-6- (trifluoromethyl)aniline Chemical_Properties Key Chemical Properties: - Trifluoromethyl Group - Dibromo Substituents - Aniline Core Start_Material->Chemical_Properties Potential_Activities Predicted Biological Activities Chemical_Properties->Potential_Activities Anticancer Anticancer Potential_Activities->Anticancer Antimicrobial Antimicrobial Potential_Activities->Antimicrobial Drug_Development Potential for Drug Development Anticancer->Drug_Development Antimicrobial->Drug_Development

Caption: The logical basis for investigating derivatives of the starting material.

References

The Untapped Potential of 2,4-Dibromo-6-(trifluoromethyl)aniline Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with promising biological activity is perpetual. The 2,4-Dibromo-6-(trifluoromethyl)aniline core represents a synthetically accessible and intriguing starting point for the development of new therapeutic agents. While comprehensive structure-activity relationship (SAR) studies on its direct analogs are not extensively published, an analysis of its constituent features, in the context of known bioactive molecules, provides a compelling rationale for its exploration.

This guide offers a comparative analysis of the this compound scaffold, highlighting its potential in medicinal chemistry. By dissecting the roles of its key structural motifs—the aniline core, bromine substituents, and the trifluoromethyl group—we can infer potential biological activities and guide the design of future analog libraries.

Decoding the Scaffold: Predicted Structure-Activity Relationships

The this compound molecule is richly decorated with functional groups that are known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates. The interplay of these groups suggests a high potential for developing potent and selective modulators of various biological targets.

Structural FeaturePositionPredicted Influence on Biological ActivityRationale
Aniline Core -Serves as a versatile scaffold for further chemical modification. The amino group can act as a hydrogen bond donor and a key site for derivatization to explore different chemical spaces.The aniline moiety is a common feature in a vast number of approved drugs, highlighting its utility in establishing crucial interactions with biological targets.[1][2]
Bromine Atoms C2, C4Can act as bulky substituents to probe steric pockets in binding sites. They increase lipophilicity, potentially enhancing membrane permeability. The bromine atoms can also participate in halogen bonding, a specific and directional non-covalent interaction that can contribute to binding affinity.Halogenated aromatic compounds are prevalent in agrochemicals and pharmaceuticals. The "heavy atom" effect of bromine can also influence the photostability of the molecule, as seen in the photolysis of the drug ambroxol, which contains a 2,4-dibromoaniline moiety.[3]
Trifluoromethyl Group C6Acts as a strong electron-withdrawing group, which can significantly alter the pKa of the aniline nitrogen and the overall electronic properties of the aromatic ring. This can impact binding interactions and metabolic stability. The CF3 group is also a bioisostere of a methyl group but is more lipophilic and metabolically stable, often leading to improved pharmacokinetic profiles.The incorporation of trifluoromethyl groups is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[4] Studies on other trifluoromethylaniline derivatives have shown significant antibacterial and antibiofilm activity.[5]

Potential Therapeutic Applications

Based on the known biological activities of similarly substituted aniline derivatives, analogs of this compound could be explored for a variety of therapeutic applications:

  • Antimicrobial Agents: The presence of both halogens and a trifluoromethyl group on the aniline scaffold is a hallmark of some potent antimicrobial compounds.[5] Systematic exploration of different substituents on the aniline nitrogen could lead to the discovery of novel antibacterial or antifungal agents.

  • Agrochemicals: Halogenated and trifluoromethyl-containing aromatics are frequently used in the development of herbicides and pesticides.[6] The this compound scaffold could serve as a foundation for new crop protection agents.

  • Kinase Inhibitors: The aniline core is a key component of many kinase inhibitors, where it often forms a crucial hydrogen bond with the hinge region of the kinase domain. The substituents on the ring can be tailored to achieve selectivity and potency.

Experimental Protocols for Analog Synthesis and Evaluation

To explore the SAR of this compound analogs, a systematic synthetic and biological evaluation workflow is necessary.

General Synthetic Strategy

A common method for generating a library of analogs would involve the derivatization of the aniline nitrogen. This can be achieved through various reactions, such as:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides or triflates to form diarylamines.

In Vitro Biological Screening

Once a library of analogs is synthesized, a tiered screening approach can be employed to identify promising candidates.

  • Primary Screening: High-throughput screening against a panel of relevant biological targets (e.g., a panel of bacterial strains, a kinase panel).

  • Dose-Response Studies: Determination of IC50 or EC50 values for active compounds to quantify their potency.

  • Selectivity Profiling: Testing active compounds against a panel of related off-targets to assess their selectivity.

  • Mechanism of Action Studies: Further biochemical and cellular assays to elucidate the mechanism by which the active compounds exert their effects.

Visualizing the Path Forward

To conceptualize the discovery process for novel bioactive compounds based on the this compound scaffold, the following workflow can be envisioned.

experimental_workflow cluster_synthesis Analog Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization start This compound synthesis Chemical Derivatization (e.g., Acylation, Reductive Amination) start->synthesis library Analog Library synthesis->library primary_screening Primary Screening (e.g., Antimicrobial, Kinase Assays) library->primary_screening dose_response Dose-Response Studies (IC50/EC50 Determination) primary_screening->dose_response selectivity Selectivity Profiling dose_response->selectivity moa Mechanism of Action Studies selectivity->moa sar_analysis Structure-Activity Relationship Analysis moa->sar_analysis lead_optimization Iterative Design & Synthesis sar_analysis->lead_optimization lead_optimization->synthesis preclinical Preclinical Candidate lead_optimization->preclinical SAR_logic scaffold This compound Scaffold aniline_core Aniline Core (Versatile Handle) scaffold->aniline_core bromo_atoms Bromine Substituents (Lipophilicity, Halogen Bonding) scaffold->bromo_atoms cf3_group Trifluoromethyl Group (Metabolic Stability, e- withdrawing) scaffold->cf3_group biological_activity Biological Activity (e.g., Antimicrobial, Kinase Inhibition) aniline_core->biological_activity Modulates binding bromo_atoms->biological_activity Enhances potency & permeability cf3_group->biological_activity Improves pharmacokinetics

References

comparative study of catalysts for Suzuki coupling of dibromoanilines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Dibromoanilines

For researchers, scientists, and drug development professionals, the selective functionalization of dibromoanilines via the Suzuki-Miyaura cross-coupling reaction is a critical step in the synthesis of complex nitrogen-containing molecules, including pharmaceuticals and functional materials. The choice of catalyst is paramount for achieving high yields, controlling selectivity between mono- and di-arylation, and ensuring broad substrate scope. This guide provides a comparative analysis of various palladium-based catalyst systems for the Suzuki coupling of dibromoanilines, supported by experimental data.

Introduction to Suzuki-Miyaura Coupling of Dibromoanilines

Dibromoanilines offer two reactive sites for cross-coupling, enabling either sequential, site-selective functionalization or symmetrical diarylation. The relative reactivity of the two bromine atoms can be influenced by their positions on the aniline ring, steric hindrance, and electronic effects. The catalyst system, comprising a palladium precursor and a ligand, plays a crucial role in modulating the reactivity and selectivity of the transformation. Key steps in the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—are all influenced by the choice of catalyst.

Comparative Performance of Palladium Catalysts

The efficiency of the Suzuki-Miyaura coupling of dibromoanilines is highly dependent on the catalyst system. Below is a summary of the performance of different palladium catalysts, highlighting the impact of ligands and reaction conditions on yield and selectivity.

Ligand-Free Palladium Acetate System

A simple and cost-effective approach involves the use of palladium acetate without an external phosphine ligand. This system has proven effective for the double Suzuki coupling of certain dibromoanilines.

Table 1: Suzuki-Miyaura Coupling of 2,6-Dibromoanilines with Arylboronic Acids using Pd(OAc)₂

EntryDibromoaniline SubstrateArylboronic AcidYield (%)
12,6-Dibromo-4-nitroaniline4-Methylphenylboronic acid95
22,6-Dibromo-4-nitroaniline4-Methoxyphenylboronic acid94
32,6-Dibromo-4-nitroaniline4-Fluorophenylboronic acid96
42,6-Dibromo-4-nitroaniline2,4-Difluorophenylboronic acid93
52,6-DibromoanilinePhenylboronic acid92
62,6-Dibromoaniline4-Methylphenylboronic acid94
72,6-Dibromoaniline4-Methoxyphenylboronic acid93

Reaction Conditions: Dibromoaniline (1 mmol), arylboronic acid (2.2 mmol), Pd(OAc)₂ (0.5 mol%), K₂CO₃ (2.0 mmol), DMF/H₂O (10:1, 3 mL), 80 °C, 0.5-1 h.

The data indicates that the ligand-free Pd(OAc)₂ system is highly efficient for the diarylation of electron-deficient (2,6-dibromo-4-nitroaniline) and electron-neutral (2,6-dibromoaniline) substrates, affording excellent yields in short reaction times.

Modern Phosphine Ligand-Based Catalysts

For more challenging substrates or when control over selectivity is required, modern phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos) and cataCXium® A, are often employed. While direct comparative data for a range of dibromoanilines is limited, studies on structurally similar ortho-bromoanilines provide valuable insights into catalyst performance.

Table 2: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of an Unprotected ortho-Bromoaniline

EntryCatalyst / LigandBaseSolventTemperature (°C)Yield (%)
1Pd₂(dba)₃ / cataCXium® ACs₂CO₃Dioxane/H₂O8051
2Pd₂(dba)₃ / cataCXium® ACs₂CO₃2-MeTHF8095
3Pd(dppf)Cl₂Cs₂CO₃2-MeTHF80<5
4Pd(PPh₃)₄Cs₂CO₃2-MeTHF80<5
5Pd(OAc)₂ / SPhosCs₂CO₃2-MeTHF80<5
6Pd(OAc)₂ / XPhosCs₂CO₃2-MeTHF80<5

Reaction Conditions: ortho-bromoaniline substrate (1 equiv), boronic ester (2 equiv), catalyst (10 mol% Pd), base (3 equiv), solvent (0.1 M), time not specified.[1]

This comparison highlights the dramatic effect of the ligand and catalyst precursor on the reaction outcome. The preformed cataCXium® A palladacycle (G3) was uniquely effective for the coupling of this challenging substrate, while common catalysts like Pd(dppf)Cl₂, Pd(PPh₃)₄, and systems with SPhos and XPhos were ineffective under these conditions.[1] This suggests that for sterically hindered or electronically challenging dibromoanilines, specialized palladacycles may be superior.

Experimental Protocols

Detailed methodologies for representative Suzuki-Miyaura cross-coupling reactions of dibromoanilines are provided below.

General Procedure for Double Suzuki-Miyaura Coupling with Pd(OAc)₂

To a solution of the dibromoaniline (1.0 mmol) in a mixture of DMF (2.7 mL) and H₂O (0.3 mL) were added the arylboronic acid (2.2 mmol), K₂CO₃ (2.0 mmol), and Pd(OAc)₂ (0.005 mmol, 0.5 mol%). The reaction mixture was stirred at 80 °C for the time indicated in Table 1. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired diarylated aniline.

General Procedure for Suzuki-Miyaura Coupling with a Preformed Palladacycle

In a glovebox, a vial was charged with the ortho-bromoaniline substrate (0.1 mmol, 1.0 equiv), the boronic ester (0.2 mmol, 2.0 equiv), cataCXium® A Pd G3 (0.01 mmol, 10 mol%), and Cs₂CO₃ (0.3 mmol, 3.0 equiv). 2-MeTHF (1.0 mL) was added, and the vial was sealed. The reaction mixture was heated to 80 °C and stirred for the required time. After cooling, the reaction mixture was diluted with ethyl acetate and filtered through a pad of Celite. The filtrate was concentrated, and the residue was purified by flash chromatography to yield the product.[1]

Visualizing the Process

To further clarify the experimental and mechanistic aspects, the following diagrams are provided.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Dibromoaniline, Boronic Acid, and Base B Add Pd Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D E Monitor Progress (TLC/GC-MS) D->E F Quench Reaction & Extract E->F G Dry and Concentrate Organic Phase F->G H Purify by Column Chromatography G->H I Characterize Product (NMR, MS) H->I Suzuki_Cycle pd0 Pd(0)L_n pd2_ox Ar-Pd(II)L_n-Br pd0->pd2_ox Oxidative Addition (+ Ar-Br) ArAr Coupled Product (Ar-Ar') pd2_trans Ar-Pd(II)L_n-Ar' pd2_ox->pd2_trans Transmetalation (+ Ar'B(OR)₂ + Base) pd2_trans->pd0 Reductive Elimination (- Ar-Ar') ArBr Dibromoaniline (Ar-Br) ArB Arylboronic Acid (Ar'B(OR)₂)

References

Efficacy of Novel Trifluoromethyl-Containing Herbicides Compared to Commercial Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While specific research on herbicides derived directly from 2,4-Dibromo-6-(trifluoromethyl)aniline is not publicly available, this guide provides a comparative analysis of other novel herbicides containing the critical trifluoromethyl moiety and their efficacy against established commercial standards. This information is intended for researchers, scientists, and professionals in the field of drug and herbicide development to illustrate the evaluation process and potential of this chemical class.

The inclusion of a trifluoromethyl group in herbicide candidates is a key strategy in modern agrochemical research, often enhancing metabolic stability and target binding affinity. This guide summarizes quantitative efficacy data, details experimental protocols for herbicidal activity assessment, and visualizes the typical workflow for such evaluations.

Quantitative Efficacy Comparison

The following tables present a summary of the herbicidal efficacy of representative novel trifluoromethyl-containing compounds against various weed species, benchmarked against commercial herbicides. The data is extracted from peer-reviewed studies and presented to facilitate a clear comparison of potency.

Table 1: Post-emergence Herbicidal Activity of α-Trifluoroanisole Derivatives vs. Fomesafen

CompoundTarget WeedED50 (g a.i./ha)IC50 (nM)
Novel Compound 7a Abutilon theophrasti (Velvetleaf)13.329.4
Amaranthus retroflexus (Redroot Pigweed)5.48
Fomesafen (Commercial Standard) Abutilon theophrasti (Velvetleaf)36.39110.5
Amaranthus retroflexus (Redroot Pigweed)10.09

ED50: The dose required to cause a 50% reduction in plant growth. IC50: The concentration required to inhibit the target enzyme (in this case, Nicotiana tabacum protoporphyrinogen oxidase - NtPPO) by 50%.

Table 2: Herbicidal Activity of Pyrido[2,3-d]pyrimidine Derivatives against Bentgrass

CompoundTarget WeedInhibition Rate at 1 mM
Novel Compound 2o Agrostis stolonifera (Bentgrass)Same as commercial controls
Clomazone (Commercial Standard) Agrostis stolonifera (Bentgrass)Positive Control
Flumioxazin (Commercial Standard) Agrostis stolonifera (Bentgrass)Positive Control

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the novel herbicides.

Greenhouse Bioassay for Post-Emergence Herbicidal Activity

This protocol is a standard method for evaluating the efficacy of herbicides when applied to emerged weeds.

  • Plant Cultivation : Seeds of target weed species (e.g., Abutilon theophrasti, Amaranthus retroflexus, Digitaria sanguinalis, Setaria viridis) are sown in plastic pots containing a sterilized soil mix. The plants are grown in a greenhouse under controlled conditions (e.g., 25±2°C, 14-hour photoperiod).

  • Herbicide Application : The test compounds and commercial standards are formulated as emulsifiable concentrates. When the weeds reach the 2-3 leaf stage, the herbicide formulations are applied using a laboratory sprayer calibrated to deliver a specific volume (e.g., 450 L/ha).

  • Efficacy Assessment : The herbicidal effect is visually assessed at specified intervals (e.g., 1, 3, 7, 14, and 21 days after treatment) on a scale of 0 (no effect) to 100 (complete death). At the end of the experiment, the fresh weight of the aerial parts of the plants is measured.

  • Data Analysis : The fresh weight data is used to calculate the median effective dose (ED50) using a suitable statistical model.

In Vitro Enzyme Inhibition Assay (Protoporphyrinogen Oxidase - PPO)

This assay determines the direct inhibitory effect of the compounds on the target enzyme.

  • Enzyme Extraction : Protoporphyrinogen oxidase (PPO) is extracted and purified from a suitable source, such as etiolated seedlings of Nicotiana tabacum.

  • Assay Procedure : The enzymatic reaction is initiated by adding the substrate (protoporphyrinogen IX) to a reaction mixture containing the purified enzyme and various concentrations of the test compound or commercial standard.

  • Measurement : The activity of the enzyme is determined by spectrophotometrically measuring the rate of formation of the product, protoporphyrin IX.

  • Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated by plotting the enzyme inhibition against the logarithm of the inhibitor concentration.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the screening and evaluation of novel herbicidal compounds.

Herbicide_Efficacy_Workflow cluster_synthesis Compound Synthesis & Formulation cluster_screening Primary Screening cluster_evaluation Secondary Evaluation cluster_moa Mode of Action Studies Synthesis Synthesis of This compound Derivatives Formulation Formulation as Emulsifiable Concentrate Synthesis->Formulation Pre_Emergence Pre-emergence Assay (Soil Application) Formulation->Pre_Emergence Test Compound Post_Emergence Post-emergence Assay (Foliar Application) Formulation->Post_Emergence Test Compound Dose_Response Dose-Response Curve (ED50 Determination) Post_Emergence->Dose_Response Active Compounds Weed_Spectrum Weed Spectrum Analysis Dose_Response->Weed_Spectrum Crop_Selectivity Crop Selectivity Testing Dose_Response->Crop_Selectivity Enzyme_Assay In Vitro Enzyme Inhibition (IC50 Determination) Dose_Response->Enzyme_Assay Lead Compounds Physiological_Studies Physiological & Biochemicall Analysis Enzyme_Assay->Physiological_Studies Commercial_Standard Commercial Standard (e.g., Fomesafen) Commercial_Standard->Post_Emergence Commercial_Standard->Dose_Response Commercial_Standard->Enzyme_Assay

In Vitro Biological Activities of 2,4-Dibromo-6-(trifluoromethyl)aniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro biological activities of aniline derivatives structurally related to 2,4-Dibromo-6-(trifluoromethyl)aniline. Due to a lack of publicly available experimental data for this compound itself, this document focuses on the anticancer and antimicrobial properties of analogous compounds featuring trifluoromethyl and bromo substitutions. The presented data, compiled from various studies, offers a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Anticancer Activity of Trifluoromethyl and Bromo-Substituted Aniline Analogs

The in vitro cytotoxic activity of several aniline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), representing the concentration of a compound required to inhibit 50% of cell growth, is a standard metric for cytotoxicity. The following tables summarize the IC₅₀ values for various trifluoromethyl- and bromo-substituted aniline derivatives.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Trifluoromethyl-Aniline Derivatives in Cancer Cell Lines

Compound IDCancer Cell LineIC₅₀ (µM)
7-Chloro-3-phenyl-5-(trifluoromethyl)[1]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)A375 (Melanoma)25.4
C32 (Melanoma)24.4
DU145 (Prostate)27.8
2-substituted aniline pyrimidine derivative (18c)HepG2 (Liver)>50
MDA-MB-231 (Breast)18.5
HCT116 (Colon)33.6
4-anilinoquinazoline derivative (8a)A431 (Skin Carcinoma)2.62

Note: The data presented is for structurally related compounds and not for this compound.

Antimicrobial Activity of Halogenated Aniline Derivatives

Several halogenated aniline derivatives have demonstrated promising antimicrobial and antibiofilm activities against a range of pathogens. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Halogenated Aniline Derivatives

Compound IDMicroorganismMIC (µg/mL)
2-iodo-4-trifluoromethylaniline (ITFMA)Vibrio parahaemolyticus50
Vibrio harveyi50
4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)Vibrio parahaemolyticus100
Vibrio harveyi100
3,5-dibromoaniline (3,5-DBA)Uropathogenic E. coli (UPEC)100
4-bromo-3-chloroaniline (4B3CA)Uropathogenic E. coli (UPEC)200

Note: The data presented is for structurally related compounds and not for this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[2]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for another 48-72 hours.[2]

  • MTT Addition: After the incubation period, MTT solution is added to each well to a final concentration of 0.5 mg/mL, and the plate is incubated for 2-4 hours.

  • Solubilization: A solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC₅₀ Calculation: The IC₅₀ value is determined from a dose-response curve by plotting the percentage of cell viability against the compound concentrations.

Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well containing the serially diluted compound is inoculated with the microbial suspension. Control wells (without the compound) are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for microbial growth.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Diagrams illustrating a common signaling pathway investigated for anticancer aniline derivatives and a general experimental workflow are provided below.

General Experimental Workflow for In Vitro Testing cluster_synthesis Compound Synthesis & Characterization cluster_testing In Vitro Biological Evaluation cluster_cancer Anticancer Assays cluster_antimicrobial Antimicrobial Assays cluster_analysis Data Analysis & Interpretation start Synthesis of This compound Derivatives char Structural Characterization (NMR, MS) start->char cytotoxicity Cytotoxicity Screening (MTT Assay) char->cytotoxicity mic MIC Determination (Broth Microdilution) char->mic apoptosis Apoptosis Assay (e.g., Annexin V) cytotoxicity->apoptosis ic50 IC50 Calculation apoptosis->ic50 antibiofilm Antibiofilm Assay mic->antibiofilm mic_val MIC Value Determination antibiofilm->mic_val sar Structure-Activity Relationship (SAR) Analysis ic50->sar mic_val->sar

General experimental workflow for in vitro testing.

Apoptosis Induction Pathway by Aniline Derivatives cluster_cell Cancer Cell compound Aniline Derivative pi3k PI3K compound->pi3k Inhibition ros Increased ROS Production compound->ros akt AKT pi3k->akt mtor mTOR akt->mtor bcl2 Bcl-2 (Anti-apoptotic) mtor->bcl2 Inhibition bax Bax (Pro-apoptotic) ros->bax Activation caspase9 Caspase-9 bcl2->caspase9 Inhibition bax->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Apoptosis induction pathway by aniline derivatives.

Studies on related aniline derivatives suggest that a primary mode of anticancer action is the induction of apoptosis (programmed cell death).[2] This can be mediated through various signaling pathways, including the inhibition of the PI3K/AKT/mTOR pathway and the generation of reactive oxygen species (ROS), which can lead to the activation of caspases, the key executioners of apoptosis.[3][4][5]

References

A Comparative Purity Assessment of Synthesized 2,4-Dibromo-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the validation of research and the assurance of product safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2,4-Dibromo-6-(trifluoromethyl)aniline, a key building block in various pharmaceutical and agrochemical applications. This document outlines detailed experimental protocols, presents comparative data with commercially available alternatives, and visualizes analytical workflows to aid in the selection and implementation of robust quality control measures.

The purity of a synthesized compound is a crucial determinant of its chemical and pharmacological properties. Impurities, which can arise from starting materials, intermediates, byproducts, or degradation, can significantly impact the compound's reactivity, stability, and biological activity. Therefore, a multi-faceted analytical approach is essential for the comprehensive characterization and purity determination of synthesized this compound.

Comparative Analysis of Purity Assessment Techniques

A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separation and quantification of the main compound and its impurities. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR).

Analytical Technique Principle Information Provided Typical Purity Specification Advantages Limitations
HPLC (UV Detection) Differential partitioning of analytes between a stationary and mobile phase.Retention time, peak area (quantitative), detection of non-volatile impurities.≥98.0%High resolution, excellent quantitation, suitable for a wide range of compounds.May not be suitable for highly volatile compounds.
GC-MS Separation of volatile compounds followed by mass-based detection.Retention time, mass spectrum (structural information), identification of volatile impurities.≥98.0%High separation efficiency for volatile compounds, definitive identification of impurities.Not suitable for non-volatile or thermally labile compounds.
¹H NMR Spectroscopy Nuclear spin transitions in a magnetic field.Chemical structure confirmation, identification of proton-containing impurities.Conforms to structureProvides detailed structural information, can be used for quantitative analysis (qNMR).Lower sensitivity compared to chromatographic methods for trace impurities.
Melting Point Temperature at which a solid becomes a liquid.Indication of purity (sharp melting range for pure compounds).Specific range (e.g., 36-41°C for some isomers)Simple and rapid initial assessment of purity.Not a definitive measure of purity; impurities can sometimes lower and broaden the melting range.

Comparison with Commercially Available Alternatives

The purity of the synthesized this compound can be benchmarked against commercially available isomers and related compounds. This comparison provides a baseline for the expected purity levels and highlights the analytical methods used by suppliers for quality control.

Compound CAS Number Supplier Example Stated Purity Analytical Method
This compound71757-14-7Various≥98%GC, NMR, LC-MS
2,6-Dibromo-4-(trifluoromethyl)aniline72678-19-4Thermo Scientific97%GC
4-Bromo-2-(trifluoromethyl)aniline445-02-3Sigma-Aldrich97%Not specified
2-Bromo-5-(trifluoromethyl)aniline454-79-5Sigma-Aldrich97%Not specified

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC) Method
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Method
  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 50-500.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 100 µg/mL) in a suitable solvent such as dichloromethane.

¹H NMR Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Potential Impurities

During the synthesis of this compound, several types of impurities may be formed. A thorough purity assessment should aim to identify and quantify these potential impurities. Common impurities can include:

  • Isomeric Impurities: Positional isomers of dibromo-(trifluoromethyl)aniline.

  • Incompletely Reacted Starting Materials: For example, mono-bromo-trifluoromethyl-aniline.

  • Over-brominated Products: Such as tribromo-(trifluoromethyl)aniline.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the purity assessment process.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_decision Decision Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Initial_Screen Initial Screen (TLC, Melting Point) Purification->Initial_Screen Chromatographic_Analysis Chromatographic Analysis (HPLC, GC-MS) Initial_Screen->Chromatographic_Analysis Spectroscopic_Analysis Spectroscopic Analysis (NMR, IR) Chromatographic_Analysis->Spectroscopic_Analysis Data_Analysis Data Analysis & Purity Calculation Chromatographic_Analysis->Data_Analysis Spectroscopic_Analysis->Data_Analysis Purity_Check Purity ≥ 98%? Data_Analysis->Purity_Check Pass Meets Specification Purity_Check->Pass Yes Fail Further Purification Required Purity_Check->Fail No Fail->Purification

A logical workflow for the synthesis and purity assessment of this compound.

HPLC_Workflow Sample_Prep Sample Preparation (1 mg/mL in Mobile Phase) Injection Inject Sample (10 µL) Sample_Prep->Injection HPLC_System HPLC System (C18 Column, UV Detector) Separation Chromatographic Separation (Gradient Elution) Detection UV Detection (254 nm) Separation->Detection Data_Acquisition Data Acquisition (Chromatogram) Detection->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Area % Calculation) Data_Acquisition->Data_Analysis Purity_Report Purity Report Data_Analysis->Purity_Report

Experimental workflow for HPLC purity analysis.

GCMS_Workflow Sample_Prep Sample Preparation (100 µg/mL in Dichloromethane) Injection Inject Sample Sample_Prep->Injection GCMS_System GC-MS System (Capillary Column) Separation Gas Chromatographic Separation (Temperature Program) Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (m/z 50-500) Ionization->Mass_Analysis Data_Acquisition Data Acquisition (Total Ion Chromatogram, Mass Spectra) Mass_Analysis->Data_Acquisition Data_Analysis Data Analysis (Peak Identification, Purity Calculation) Data_Acquisition->Data_Analysis Purity_Impurity_ID Purity & Impurity Identification Data_Analysis->Purity_Impurity_ID

Experimental workflow for GC-MS purity analysis.

Conclusion

The purity assessment of synthesized this compound requires a combination of orthogonal analytical techniques. HPLC and GC-MS are indispensable for quantitative analysis and impurity profiling, while NMR spectroscopy is crucial for structural confirmation. By employing the detailed protocols and comparative data presented in this guide, researchers, scientists, and drug development professionals can confidently and accurately determine the purity of their synthesized compound, ensuring the reliability and reproducibility of their work.

A Comparative Guide to the Analytical Validation of 2,4-Dibromo-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and validated quantitative analysis of active pharmaceutical ingredients (APIs) and intermediates like 2,4-Dibromo-6-(trifluoromethyl)aniline is critical for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of the two most prevalent analytical techniques for the validation of methods for this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific validated methods for this compound are not extensively published, this guide leverages data and protocols from closely related halogenated and trifluoromethylated anilines to provide a reliable framework for method development and validation.

The choice between HPLC and GC-MS is contingent on the specific analytical requirements, including the volatility and thermal stability of the analyte and potential impurities, as well as the desired sensitivity and selectivity of the method.[1]

Quantitative Data Summary

The following table summarizes typical performance characteristics for HPLC-UV and GC-MS methods based on the analysis of analogous compounds like bromo(trifluoromethyl)anilines and other halogenated anilines. These parameters are crucial for the validation of an analytical method and demonstrate the suitability of each technique for the quantitative determination of this compound.

ParameterHPLC-UV AnalysisGC-MS Analysis
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98-102%95-105%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL1 - 100 pg/tablet
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL3 - 300 pg/tablet
Specificity High (with appropriate column and mobile phase)Very High (based on retention time and mass spectrum)

Experimental Protocols

Detailed methodologies are essential for reproducing and validating analytical methods. Below are representative protocols for HPLC-UV and GC-MS analysis, adapted for this compound from established methods for similar compounds.[1][2]

High-Performance Liquid Chromatography (HPLC-UV) Protocol

1. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water.[3]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

  • Sample Solution: Prepare the sample containing this compound in the same manner as the standard stock solution to achieve a concentration within the calibration range.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.[2]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase: A gradient of acetonitrile (Solvent B) and water (Solvent A), potentially with a small amount of formic acid to improve peak shape.[2]

    • Gradient Example: Start with 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.[3]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 10-20 µL.[2]

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan).[2]

3. Data Analysis:

  • Integrate the peak area of the analyte in both the standard and sample chromatograms.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a suitable volatile solvent like dichloromethane or acetone.[1][4]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the same solvent to construct a calibration curve.

  • Sample Solution: Prepare the sample in the same manner as the standard stock solution to achieve a concentration within the calibration range.

2. GC-MS Instrumentation and Conditions:

  • GC System: A gas chromatograph with a capillary column and a mass selective detector.

  • Column: A suitable capillary column (e.g., 30 m x 0.25 mm ID, with a 5% phenyl polydimethylsiloxane stationary phase).[4]

  • Injector Temperature: 250 °C.[4]

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.[1]

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.[1]

    • Hold: Maintain 280 °C for 5 minutes.[1]

  • Carrier Gas: Helium.

  • Ion Source Temperature: 230 °C.[1]

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Scan Range: 50-500 m/z.[1]

3. Data Analysis:

  • Identify the analyte peak based on its retention time and characteristic mass spectrum, paying attention to the isotopic pattern of the two bromine atoms.[3]

  • Quantify the analyte using the peak area from the total ion chromatogram (TIC) or a selected ion monitoring (SIM) of a characteristic ion.

  • Construct a calibration curve and determine the concentration in the sample as described for HPLC.

Analytical Method Validation Workflow

The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for this compound.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Development cluster_validation 2. Validation Parameters cluster_execution 3. Execution & Documentation Define_Purpose Define Analytical Purpose Select_Method Select Method (HPLC/GC-MS) Define_Purpose->Select_Method Develop_Protocol Develop Initial Protocol Select_Method->Develop_Protocol Specificity Specificity Develop_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Execute_Experiments Execute Validation Experiments Robustness->Execute_Experiments Analyze_Data Analyze Data & Statistics Execute_Experiments->Analyze_Data Document_Results Document in Validation Report Analyze_Data->Document_Results

Caption: Workflow for the validation of an analytical method.

Conclusion

Both HPLC-UV and GC-MS are suitable and powerful techniques for the quantitative analysis of this compound. HPLC is often preferred for its versatility with a wide range of compounds, including those that may be thermally labile, and it generally offers excellent quantitative precision.[1] GC-MS, on the other hand, provides high separation efficiency for volatile compounds and delivers definitive structural information through mass spectrometry, which is invaluable for impurity identification.[1] For comprehensive characterization and validation, employing both techniques can be a highly effective strategy. The choice of method will ultimately depend on the specific goals of the analysis, such as routine quality control versus in-depth impurity profiling.

References

comparing the reactivity of different positions on the aniline ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aniline, a primary aromatic amine, is a fundamental building block in the synthesis of a vast array of organic compounds, including pharmaceuticals, dyes, and polymers. The reactivity of its benzene ring is significantly influenced by the presence of the amino (-NH₂) group. This guide provides a comparative analysis of the reactivity of the ortho, meta, and para positions on the aniline ring towards electrophilic aromatic substitution, supported by experimental data and detailed protocols.

The Directing Influence of the Amino Group

The amino group is a powerful activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring through resonance. This electron donation preferentially increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles.[1][2][3][4][5][6]

However, the high basicity of the amino group presents a significant challenge. In strongly acidic conditions, such as those used for nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺).[7][8][9] This ion is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect.[8][9] This dual reactivity complicates direct electrophilic substitution on aniline.

To achieve selective substitution and control the high reactivity of the amino group, it is often protected by acetylation to form acetanilide. The acetamido (-NHCOCH₃) group is still an ortho, para-director but is less activating than the amino group, allowing for more controlled reactions.[10][11][12][13][14]

Comparative Reactivity in Electrophilic Aromatic Substitution

The following sections detail the reactivity of the aniline ring in three key electrophilic aromatic substitution reactions: bromination, nitration, and Friedel-Crafts acylation. The data presented largely pertains to acetanilide to provide a more controlled comparison.

Table 1: Product Distribution in the Electrophilic Substitution of Acetanilide
ReactionElectrophileMajor ProductTypical Yield of Major ProductMinor Product(s)Reference(s)
BrominationBr⁺p-Bromoacetanilide~65-96%o-Bromoacetanilide[3][11]
NitrationNO₂⁺p-Nitroacetanilide~82-90%o-Nitroacetanilide[15][16]
Friedel-Crafts AcylationRCO⁺p-AcylacetanilideHigh (e.g., 93-97% with Ga(OTf)₃ catalyst)o-Acylacetanilide[12][17]

As the data indicates, the para position is the most reactive site for electrophilic substitution on the protected aniline ring (acetanilide). This is primarily due to the significant steric hindrance posed by the bulky acetamido group at the ortho positions, which impedes the approach of the electrophile.[3][10][18][19]

Experimental Protocols

Bromination of Acetanilide

This protocol describes the preparation of p-bromoacetanilide.

Materials:

  • Acetanilide

  • Glacial acetic acid

  • Bromine in acetic acid solution or Potassium bromate and 48% Hydrobromic acid

  • Sodium bisulfite solution (dilute)

  • Ethanol (95%)

  • Ice

Procedure:

  • Dissolve acetanilide (e.g., 3 g, 0.022 mol) in glacial acetic acid (10 mL) in a conical vial.[2][20]

  • In a fume hood, prepare a solution of bromine (1.5 mL) in glacial acetic acid (10 mL).[2] Alternatively, for in situ generation of bromine, add potassium bromate (0.085 g, 0.5 mmol) to a stirred mixture of acetanilide (0.200 g, 1.5 mmol) in glacial acetic acid (2 mL), followed by the addition of 48% hydrobromic acid (0.3 mL).[8]

  • Slowly add the bromine solution (or allow the in situ reaction to proceed) to the acetanilide solution with constant stirring. Let the mixture stand for approximately 15 minutes.[2][20]

  • Pour the reaction mixture into a beaker containing cold water (e.g., 100 mL) with stirring.[2][20]

  • If unreacted bromine is present (orange color), add a few drops of dilute sodium bisulfite solution until the color disappears.[10]

  • Collect the precipitated product by vacuum filtration and wash the solid with cold water.[2][20]

  • Purify the crude p-bromoacetanilide by recrystallization from 95% ethanol.[2][10]

Nitration of Acetanilide

This protocol details the synthesis of p-nitroacetanilide.

Materials:

  • Acetanilide

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Crushed ice/Ice-water bath

Procedure:

  • Dissolve finely powdered acetanilide (e.g., 5 g) in glacial acetic acid (5 mL) in a beaker.[21]

  • Carefully add concentrated sulfuric acid (10 mL) to the solution and stir. The solution will become warm.[21]

  • Cool the mixture in an ice-salt bath to below 10°C.[1][7][21]

  • Separately, prepare the nitrating mixture by cautiously adding concentrated sulfuric acid (1.5 mL) to concentrated nitric acid (2.5 mL), keeping the mixture cool.[21]

  • Add the cold nitrating mixture dropwise to the stirred acetanilide solution, ensuring the temperature remains below 10°C.[1][7][21][22]

  • After the addition is complete, allow the reaction mixture to stand at room temperature for about 30 minutes.[21]

  • Pour the reaction mixture onto crushed ice or into ice-cold water with stirring to precipitate the product.[1][21][23]

  • Collect the crude p-nitroacetanilide by filtration and wash thoroughly with cold water.[1][21]

  • The product can be further purified by recrystallization from ethanol.[23]

Friedel-Crafts Acylation of Acetanilide

Direct Friedel-Crafts acylation of aniline is not feasible due to the reaction of the amino group with the Lewis acid catalyst.[13][24][25] However, acylation of the protected aniline, acetanilide, can be achieved, particularly with more advanced catalytic systems. The following is a general procedure adaptable for acetanilide.

Materials:

  • Acetanilide

  • Acyl chloride (e.g., acetyl chloride) or Acetic anhydride

  • Lewis acid catalyst (e.g., AlCl₃, or for higher yields with anilides, Ga(OTf)₃)[12][17]

  • Solvent (e.g., methylene chloride, nitromethane)

  • Ice

  • Concentrated HCl

  • Saturated sodium bicarbonate solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and an addition funnel, suspend the Lewis acid catalyst (e.g., anhydrous aluminum chloride, 1.1 equivalents) in a dry solvent like methylene chloride under an inert atmosphere.

  • Cool the suspension in an ice bath.

  • Add the acylating agent (e.g., acetyl chloride, 1.1 equivalents) dissolved in the solvent dropwise to the catalyst suspension.

  • Following this, add a solution of acetanilide (1 equivalent) in the solvent dropwise to the reaction mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for about 15 minutes.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by rotary evaporation to obtain the crude product.

Visualizing Reaction Pathways and Directing Effects

The following diagrams illustrate the electronic effects governing the reactivity of the aniline ring and the workflow for a controlled electrophilic substitution.

directing_effects cluster_aniline Aniline (-NH2) cluster_anilinium Anilinium Ion (-NH3+) aniline Aniline Ring ortho_para_aniline Ortho/Para Positions (Electron-Rich) aniline->ortho_para_aniline +R Effect (Resonance Donation) meta_aniline Meta Position (Less Electron-Rich) aniline->meta_aniline anilinium Anilinium Ring ortho_para_anilinium Ortho/Para Positions (Electron-Deficient) anilinium->ortho_para_anilinium -I Effect (Inductive Withdrawal) meta_anilinium Meta Position (Relatively Less Deficient) anilinium->meta_anilinium

Caption: Directing effects of the amino and anilinium groups.

experimental_workflow start Start: Aniline protect Step 1: Protection (Acetylation) start->protect substitute Step 2: Electrophilic Substitution (e.g., Nitration, Bromination) protect->substitute deprotect Step 3: Deprotection (Hydrolysis) substitute->deprotect end End: Substituted Aniline deprotect->end

Caption: Workflow for controlled electrophilic substitution of aniline.

resonance_stabilization electrophile Electrophile (E+) aniline_ring Aniline Ring electrophile->aniline_ring Attack sigma_complex Sigma Complex Intermediate aniline_ring->sigma_complex Forms resonance Resonance Stabilization (Delocalization of + charge) sigma_complex->resonance Stabilized by product Substituted Product sigma_complex->product Loses H+ resonance->sigma_complex

Caption: Logical relationship in electrophilic aromatic substitution.

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to 2,4-Dibromo-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of 2,4-Dibromo-6-(trifluoromethyl)aniline, a key building block in the development of novel pharmaceuticals and agrochemicals, necessitates a thorough evaluation of various synthetic routes. This guide provides a comprehensive cost-benefit analysis of three primary methods for the dibromination of 2-(trifluoromethyl)aniline, offering a comparative assessment of their performance based on yield, purity, cost-effectiveness, safety, and environmental impact. The supporting data and experimental protocols are detailed to aid in the selection of the most appropriate synthetic strategy for specific research and development needs.

Comparative Summary of Synthetic Routes

The synthesis of this compound from 2-(trifluoromethyl)aniline can be achieved through several electrophilic bromination methods. This comparison focuses on three prominent routes: direct bromination with elemental bromine, a greener approach using sodium bromide with an oxidizing agent, and an alternative method employing N-Bromosuccinimide (NBS).

ParameterRoute 1: Direct Bromination (Br₂)Route 2: Sodium Bromide/Hydrogen Peroxide (NaBr/H₂O₂)Route 3: N-Bromosuccinimide (NBS)
Starting Material 2-(Trifluoromethyl)aniline2-(Trifluoromethyl)aniline2-(Trifluoromethyl)aniline
Brominating Agent Bromine (Br₂)Sodium Bromide (NaBr) / Hydrogen Peroxide (H₂O₂)N-Bromosuccinimide (NBS)
Typical Yield 80-90%90-98%85-95%
Purity ~95%>98%~97%
Reaction Time 1-3 hours1-2 hours2-4 hours
Reaction Temperature Room Temperature to 40°C40-50°CRoom Temperature
Key Reagents Cost ModerateLowHigh
Safety Concerns High (Toxic, corrosive Br₂)Moderate (H₂O₂ handling)Moderate (NBS handling)
Environmental Impact High (HBr byproduct)Low (Water is the main byproduct)Moderate (Succinimide byproduct)

Logical Workflow of Synthetic Route Comparison

cluster_input Starting Material cluster_routes Synthetic Routes cluster_output Product cluster_comparison Comparison Metrics 2-(Trifluoromethyl)aniline 2-(Trifluoromethyl)aniline Route1 Route 1: Direct Bromination (Br₂) 2-(Trifluoromethyl)aniline->Route1 Route2 Route 2: NaBr / H₂O₂ 2-(Trifluoromethyl)aniline->Route2 Route3 Route 3: N-Bromosuccinimide (NBS) 2-(Trifluoromethyl)aniline->Route3 Product 2,4-Dibromo-6- (trifluoromethyl)aniline Route1->Product Yield Yield Route1->Yield Good Purity Purity Route1->Purity Good Cost Cost Route1->Cost Moderate Safety Safety Route1->Safety Poor Environment Environment Route1->Environment Poor Route2->Product Route2->Yield Excellent Route2->Purity Excellent Route2->Cost Low Route2->Safety Good Route2->Environment Excellent Route3->Product Route3->Yield Good Route3->Purity Very Good Route3->Cost High Route3->Safety Moderate Route3->Environment Moderate

Caption: Comparative workflow of synthetic routes to this compound.

Experimental Protocols

The following are representative experimental protocols adapted from literature for analogous transformations. These should be optimized for the specific substrate, 2-(trifluoromethyl)aniline.

Route 1: Direct Bromination with Elemental Bromine

This method involves the direct use of liquid bromine to achieve dibromination.

Materials:

  • 2-(Trifluoromethyl)aniline

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Sodium thiosulfate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a 500 mL three-necked flask equipped with a stirrer, dropping funnel, and thermometer, dissolve 0.1 mol of 2-(trifluoromethyl)aniline in 80 mL of dichloromethane and 80 mL of water.

  • With rapid stirring, slowly add 0.22 mol of bromine to the mixture over 30 minutes, maintaining the temperature at or below 40°C.

  • After the addition is complete, continue to stir the mixture at 40°C for 1 hour.

  • Cool the reaction mixture to room temperature and add a solution of sodium thiosulfate to quench any unreacted bromine.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Route 2: Bromination with Sodium Bromide and Hydrogen Peroxide

This route presents a safer and more environmentally friendly alternative to using elemental bromine.

Materials:

  • 2-(Trifluoromethyl)aniline

  • Sodium Bromide (NaBr)

  • Hydrogen Peroxide (H₂O₂, 30% solution)

  • Ammonium molybdate (catalyst)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Sodium thiosulfate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a 500 mL three-necked flask, add 80 mL of dichloromethane, 80 mL of water, 0.24 mol of sodium bromide, and a catalytic amount (e.g., 1.3 g) of ammonium molybdate.

  • With vigorous stirring, slowly add 0.1 mol of 2-(trifluoromethyl)aniline.

  • Heat the mixture to 40°C and add 0.25 mol of 30% hydrogen peroxide dropwise over 1 hour.

  • Maintain the reaction at 40-50°C for an additional 1-2 hours until the reaction is complete (monitored by TLC or GC).

  • Cool the mixture to room temperature and quench with a sodium thiosulfate solution.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the product.[1]

Route 3: Bromination with N-Bromosuccinimide (NBS)

NBS is a convenient and selective brominating agent for anilines.

Materials:

  • 2-(Trifluoromethyl)aniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile or Dichloromethane

  • Water

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve 0.1 mol of 2-(trifluoromethyl)aniline in 150 mL of acetonitrile in a round-bottom flask.

  • Add 0.22 mol of N-Bromosuccinimide in portions to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.

  • Purify the product by column chromatography or recrystallization.

Cost-Benefit Analysis

Route 1 (Direct Bromination): This traditional method offers good yields and relatively low reagent costs if bromine is sourced in bulk. However, the high toxicity, corrosiveness, and volatility of elemental bromine pose significant safety and handling challenges, requiring specialized equipment and procedures. The generation of hydrogen bromide as a byproduct also presents environmental concerns and waste disposal issues.

Route 2 (NaBr/H₂O₂): This "green chemistry" approach is highly advantageous. It utilizes inexpensive and safer reagents, sodium bromide and hydrogen peroxide, with water as the primary byproduct. The in-situ generation of the brominating species minimizes the handling of hazardous materials. This route typically provides excellent yields and high purity. The use of a catalyst like ammonium molybdate enhances the reaction efficiency. From a cost, safety, and environmental standpoint, this is often the most favorable route for large-scale production.

Route 3 (NBS): N-Bromosuccinimide is a solid, non-volatile, and easier-to-handle brominating agent compared to liquid bromine, which improves laboratory safety. This method often provides high selectivity and good yields. However, the cost of NBS is significantly higher than that of bromine or sodium bromide, making it less economically viable for large-scale synthesis. The succinimide byproduct also needs to be removed during workup. This route is well-suited for smaller-scale laboratory preparations where ease of handling is a priority.

Conclusion

For researchers and drug development professionals, the choice of synthetic route to this compound will depend on the scale of the synthesis and the prioritizing of factors such as cost, safety, and environmental impact. The Sodium Bromide/Hydrogen Peroxide method (Route 2) emerges as the most well-rounded option, offering an excellent balance of high yield, purity, low cost, and superior safety and environmental profile, making it highly suitable for both laboratory and industrial-scale production. The direct bromination method (Route 1) remains a viable, cost-effective option for large-scale synthesis where appropriate safety infrastructure is in place. The NBS method (Route 3) is a convenient and safe option for small-scale synthesis where cost is less of a concern.

References

Safety Operating Guide

Proper Disposal of 2,4-Dibromo-6-(trifluoromethyl)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and professionals in drug development, handling specialized compounds like 2,4-Dibromo-6-(trifluoromethyl)aniline requires strict adherence to established safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

Hazard Profile and Safety Precautions
  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Irritation: Causes skin and serious eye irritation.

  • Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to, chemical-resistant gloves (such as nitrile or neoprene), safety goggles or a face shield, and a laboratory coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

The following table summarizes key information derived from the safety data sheets of analogous compounds. These values should be considered indicative for this compound and reinforce the need for cautious handling.

PropertyValueSource Analogue(s)
Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1][2]2,4,6-Tribromoaniline, 2,4-Dibromo-6-fluoroaniline
Irritation Causes skin and serious eye irritation.[1][2]2,4,6-Tribromoaniline, 2,4-Dibromo-6-fluoroaniline
Environmental Hazards Very toxic to aquatic life with long-lasting effects.[3]2,6-Dichloro-4-(trifluoromethyl)aniline, 2,4,6-Tribromoaniline
Recommended Disposal Incineration by a licensed chemical destruction plant.[4][5]2,6-Dibromo-4-(trifluoromethoxy)aniline, 4-(Trifluoromethyl)aniline-d4
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[6]2-Methyl-3-(trifluoromethyl)aniline
Hazardous Decomposition Carbon oxides, nitrogen oxides, hydrogen fluoride, hydrogen bromide.Inferred from the chemical structure and data for similar compounds.[3][6][7]

Experimental Protocol: Step-by-Step Disposal Procedure

The proper disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations. The following protocol outlines the recommended best practices.

1. Waste Segregation and Collection:

  • Dedicate a specific, clearly labeled, and sealed container for the collection of this compound waste.
  • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE).
  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Halogenated organic compounds are often collected in a designated "halogenated waste" container.[8]

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.

3. Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated designated hazardous waste accumulation area.
  • Ensure the storage area is away from incompatible materials such as strong oxidizing agents, acids, and bases.[6]
  • The storage area should be secure and accessible only to authorized personnel.

4. Spill Management:

  • In the event of a spill, evacuate the area if necessary.
  • Wear appropriate PPE, including respiratory protection if dealing with a large spill or dust.
  • Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.
  • Carefully collect the absorbed material and contaminated debris into a designated hazardous waste container.
  • Clean the spill area thoroughly.

5. Final Disposal:

  • The primary and recommended method for the final disposal of halogenated organic compounds is high-temperature incineration.[5]
  • This process should be carried out by a licensed and certified hazardous waste disposal company.
  • Contact your institution's EHS department to arrange for the pickup and disposal of the waste. They will have established procedures and contracts with qualified vendors.
  • Never dispose of this compound down the drain or in regular trash.[3][9]

6. Disposal of Contaminated Materials:

  • Any materials that have come into contact with this compound, such as gloves, absorbent pads, and empty containers, must be disposed of as hazardous waste.[5]
  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container should then be disposed of in accordance with institutional guidelines, which may include puncturing to prevent reuse.[4]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_collection Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Generate Waste (this compound) B Segregate into a Dedicated & Labeled Container A->B Immediate Action C Store in a Cool, Dry, Well-Ventilated Area B->C Secure Storage D Away from Incompatible Materials C->D Safety Precaution E Contact Institutional EHS for Pickup D->E Initiate Disposal F Transport by Licensed Hazardous Waste Vendor E->F Official Handover G High-Temperature Incineration F->G Final Destruction

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Essential Handling and Disposal of 2,4-Dibromo-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling 2,4-Dibromo-6-(trifluoromethyl)aniline (CAS No. 71757-14-7), a compound requiring careful management to mitigate potential hazards. Adherence to these step-by-step instructions is critical for personal safety and regulatory compliance.

Immediate Safety and Personal Protective Equipment (PPE)

Hazard Summary: this compound is harmful if inhaled and may cause skin and eye irritation.[1][2][3] The full toxicological properties of this substance have not been completely investigated, warranting a cautious approach.[2]

A comprehensive personal protective equipment (PPE) strategy is the first line of defense against exposure. The following table summarizes the mandatory PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical splash goggles or safety glasses with side shields.Protects eyes from dust particles and accidental splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact and absorption.
Skin and Body Protection A fully buttoned laboratory coat and protective clothing that covers the arms and legs.Protects skin from accidental spills and contamination.
Respiratory Protection All handling should be conducted in a certified chemical fume hood.[2] If engineering controls are insufficient, a NIOSH-approved respirator appropriate for dusts and mists should be used.Prevents inhalation of airborne dust, a primary route of exposure.[1]

Operational Plan: Step-by-Step Handling and Storage Protocol

A systematic approach is essential for the safe handling and storage of this compound.

1. Preparation and Engineering Controls:

  • Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly. All weighing and handling of the solid compound or its solutions must be performed within the fume hood.[2]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible.[2]

2. Handling Protocol:

  • Avoid Contact: Prevent all contact with skin and eyes by wearing the appropriate PPE.[2]

  • Avoid Inhalation: Do not breathe in dust or vapors.[1][2]

  • Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling.

  • Spill Management: In case of a spill, avoid generating dust. Vacuum or sweep up the material and place it into a suitable, sealed container for disposal.[2]

3. Storage:

  • Container: Keep the container tightly closed.[1][2]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.[2]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1][2]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[1][2][3] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][3] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

  • Waste Classification: All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Dispose of the chemical and any contaminated disposable labware (e.g., gloves, weighing paper) in a designated, sealed, and properly labeled hazardous waste container.

  • Disposal Method: Arrange for disposal through a licensed chemical destruction plant or a licensed disposal company.[3] Consult with local, regional, and national waste disposal authorities to ensure compliance with all regulations.[3]

Quantitative Data

PropertyValue
CAS Number 71757-14-7[1][2][3][5][6]
Molecular Formula C₇H₄Br₂F₃N[1]
Molecular Weight 318.93 g/mol [2]
Appearance Off-white powder solid[1]
Acute Toxicity No specific data available; toxicological properties not fully investigated.[1][2]

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal risk_assessment Conduct Risk Assessment ppe_check Verify PPE Availability & Condition risk_assessment->ppe_check engineering_controls Check Fume Hood & Emergency Equipment ppe_check->engineering_controls handle_in_hood Handle in Fume Hood engineering_controls->handle_in_hood Proceed to Handling avoid_contact Avoid Skin/Eye Contact handle_in_hood->avoid_contact avoid_inhalation Avoid Inhaling Dust avoid_contact->avoid_inhalation storage Store in Cool, Dry, Well-Ventilated Area avoid_inhalation->storage Proceed to Storage decontaminate Decontaminate Work Area storage->decontaminate disposal Dispose of as Hazardous Waste decontaminate->disposal

References

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